Menthyl anthranilate
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAGEOHPCXXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047895 | |
| Record name | Menthyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
177-179 ºC | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-09-8 | |
| Record name | Menthyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meradimate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meradimate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERADIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Menthyl Anthranilate: Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of menthyl anthranilate, a significant compound in the fragrance, cosmetic, and pharmaceutical industries. While detailed kinetic data for its synthesis is not extensively available in recent literature, this document consolidates established principles of esterification and transesterification to propose reaction mechanisms, experimental protocols, and potential kinetic parameters.
Introduction
This compound, the ester of menthol (B31143) and anthranilic acid, is valued for its characteristic grape-like aroma and its properties as a sunscreen agent. Its synthesis primarily involves two strategic approaches: the direct esterification of anthranilic acid with menthol and the transesterification of an alkyl anthranilate with menthol. This guide will delve into the mechanisms and theoretical kinetics of both pathways, providing detailed experimental methodologies derived from analogous reactions and historical patents.
Synthesis Mechanisms
The formation of this compound can be achieved through two primary chemical reactions: Fischer-Speier Esterification and Transesterification.
Fischer-Speier Esterification of Anthranilic Acid with Menthol
This acid-catalyzed reaction involves the direct condensation of anthranilic acid and menthol. The mechanism, illustrated below, follows the classical Fischer esterification pathway.
Caption: Acid-catalyzed Fischer-Speier esterification of anthranilic acid and menthol.
A significant challenge in this direct esterification is the potential for the acid catalyst to promote the dehydration of menthol, a secondary alcohol, to form menthene, which can reduce the yield of the desired ester.[1]
Transesterification of Methyl Anthranilate with Menthol
This method involves the reaction of a more readily available alkyl anthranilate, such as methyl anthranilate, with menthol in the presence of a catalyst. A historical method utilizes a base catalyst, specifically sodium mentholate, formed in situ from sodium and menthol.[1]
References
Menthyl Anthranilate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Menthyl anthranilate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Meradimate, is an organic compound widely utilized as a UVA-absorbing agent in sunscreen products. Its efficacy and formulation compatibility are significantly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its determination, to support research, formulation development, and quality control activities.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | [1] |
| CAS Number | 134-09-8 | [1][2][3] |
| Molecular Formula | C₁₇H₂₅NO₂ | [1][2] |
| Molecular Weight | 275.39 g/mol | [2][3] |
| Appearance | Clear, colorless to yellowish, viscous liquid | [4] |
| Melting Point | 62.5-63.5 °C | [2] |
| Boiling Point | 177-179 °C at 3 mm Hg | [1][2] |
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions provide valuable insights into its solubility profile, reflecting its lipophilic nature.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4] |
| Ethanol | Soluble | [5] |
| Propylene Glycol | Soluble | [5] |
| Paraffin Oil | Insoluble | [5] |
| Cosmetic Oils | Readily miscible | [2] |
| Acetonitrile | Soluble (as a solution for analysis) | [1] |
Experimental Protocols for Solubility Determination
The absence of comprehensive quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in specific organic solvents. The following protocol outlines a general "shake-flask" method, which is a reliable and widely recognized technique for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Considerations:
-
Purity of Materials: The purity of both this compound and the solvent can significantly impact the solubility results.
-
Temperature Control: Maintaining a constant and accurate temperature throughout the experiment is critical as solubility is temperature-dependent.[6]
-
Equilibrium Time: The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if necessary.
-
Analytical Method Validation: The analytical method used for quantification should be validated for accuracy, precision, linearity, and specificity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Menthyl Anthranilate: A Technical Guide to Its Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Menthyl anthranilate, a key compound in various industrial applications, is often a subject of inquiry regarding its natural origins and biosynthesis. This technical guide clarifies the current scientific understanding of this compound, focusing on its occurrence and synthesis. Contrary to its close relative, methyl anthranilate, there is no substantive evidence to suggest that this compound is a naturally occurring compound. Consequently, a natural biosynthetic pathway has not been identified. This document provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols and a discussion of potential enzymatic synthesis routes. Physicochemical data is presented in a structured format to aid researchers.
Natural Occurrence: A Notable Absence
Extensive reviews of scientific literature and chemical databases reveal a significant lack of evidence for the natural occurrence of this compound in plants, essential oils, or any other natural sources. This stands in stark contrast to methyl anthranilate, a structurally similar compound, which is a well-documented natural product found in Concord grapes (Vitis labrusca), jasmine, bergamot, and a variety of other plants. The distinct "grapey" aroma of many of these natural sources is attributed to methyl anthranilate.
Given the absence of this compound in nature, there is no known natural biosynthesis pathway for this compound. The enzymatic machinery for the esterification of anthranilic acid with menthol (B31143) has not been observed in any organism. Therefore, for practical and research purposes, this compound should be considered a synthetic compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in research and development, particularly in formulations for cosmetics and sunscreens where it is used as a UV-A absorber.[1][2]
| Property | Value |
| Molecular Formula | C₁₇H₂₅NO₂ |
| Molecular Weight | 275.39 g/mol |
| CAS Number | 134-09-8 |
| Appearance | Colorless or pale yellow oil with a distinct bluish fluorescence |
| Melting Point | 62.5-63.5 °C |
| Boiling Point | 177-179 °C at 3 mmHg |
| Density | 1.037 g/cm³ at 35 °C |
| Solubility | Soluble in oil, alcohol, and dilute aqueous acids. Insoluble in water. |
| UV Absorption Maxima | 220, 249, 340 nm (in ethanol) |
| Fluorescence Emission | 405 nm (in ethanol) |
Synthesis of this compound
This compound is primarily produced through chemical synthesis. Two main routes are commonly employed: direct esterification and transesterification. Additionally, enzymatic synthesis presents a potential "green" alternative.
Chemical Synthesis Pathways
The chemical synthesis of this compound can be achieved through two primary methods, both of which are detailed below.
This method involves the reaction of anthranilic acid with menthol in the presence of an acid catalyst to form the menthyl ester.
An alternative route involves the transesterification of a more readily available ester, such as methyl anthranilate, with menthol. This reaction is typically catalyzed by a base, such as sodium methylate.
Potential Enzymatic Synthesis (In Vitro Biosynthesis)
While a natural in vivo biosynthesis pathway for this compound is unknown, in vitro enzymatic synthesis offers a potential biocatalytic route. Lipases are versatile enzymes known to catalyze esterification reactions in non-aqueous media. The synthesis of other menthyl esters and the lipase-catalyzed production of methyl anthranilate have been successfully demonstrated.[3][4] This suggests that a similar approach could be employed for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound.
Protocol for Direct Esterification
Objective: To synthesize this compound via acid-catalyzed esterification of anthranilic acid and menthol.
Materials:
-
Anthranilic acid
-
Menthol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) and menthol (1.2 equivalents) in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Protocol for Transesterification
Objective: To synthesize this compound via base-catalyzed transesterification of methyl anthranilate and menthol.
Materials:
-
Methyl anthranilate
-
Menthol
-
Sodium methylate (NaOMe)
-
Toluene
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with distillation setup
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine methyl anthranilate (1 equivalent) and menthol (1.5 equivalents) in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of sodium methylate (approximately 5 mol%).
-
Heat the mixture and slowly distill off the methanol byproduct to drive the reaction to completion.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and dissolve it in toluene.
-
Wash the organic solution with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Proposed Protocol for Enzymatic Synthesis
Objective: To explore the feasibility of synthesizing this compound using a lipase-catalyzed esterification.
Materials:
-
Anthranilic acid
-
Menthol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous hexane (B92381) (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Orbital shaker incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a sealed flask, combine anthranilic acid (1 mmol) and menthol (1.5 mmol) in 10 mL of anhydrous hexane.
-
Add immobilized lipase (e.g., 50 mg of Novozym 435) and molecular sieves to the reaction mixture to remove the water byproduct.
-
Incubate the flask in an orbital shaker at a controlled temperature (e.g., 50-60°C) and agitation speed (e.g., 200 rpm).
-
Periodically take aliquots from the reaction mixture and analyze the conversion to this compound by GC.
-
After the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for potential reuse.
-
Evaporate the solvent to obtain the product. Further purification can be achieved by column chromatography if necessary.
Quantitative Data on Synthesis
The yield of this compound can vary depending on the synthetic route and reaction conditions. Table 2 provides typical yields for the synthesis of anthranilate and menthyl esters from the literature, which can serve as a benchmark for the synthesis of this compound.
| Synthesis Method | Reactants | Catalyst/Enzyme | Typical Yield (%) |
| Chemical Synthesis (Transesterification) | Methyl anthranilate, Menthol | Sodium methylate | ~66% |
| Enzymatic Synthesis (Esterification of Menthyl Butyrate) | Menthol, Butyric anhydride | Thermostable T1 lipase | >99% |
| Enzymatic Synthesis (Esterification of Methyl Anthranilate) | Anthranilic acid, Methanol | Candida cylindracea lipase | ~5.4% |
Conclusion
This compound is a synthetic compound with no known natural occurrence or biosynthetic pathway. Its production relies on chemical synthesis, primarily through direct esterification or transesterification. The potential for a more sustainable, enzyme-catalyzed synthesis exists and warrants further investigation, drawing upon successful methodologies for similar ester compounds. This guide provides the foundational technical information, including physicochemical properties and detailed synthesis protocols, to support further research and development of this compound for its various applications.
References
- 1. ScenTree - Methyl anthranilate (CAS N° 134-20-3) [scentree.co]
- 2. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Menthyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, also known as meradimate, is an organic compound utilized as a broad-spectrum UV-A absorbing agent in sunscreen formulations. Its efficacy and safety are intrinsically linked to its molecular structure and photochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and photostability studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopic data for this compound.
Chemical Structure
IUPAC Name: (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 2-aminobenzoate (B8764639) Molecular Formula: C₁₇H₂₅NO₂ Molecular Weight: 275.39 g/mol
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound is characterized by its strong absorbance in the UV-A region of the electromagnetic spectrum. The electronic transitions within the anthranilate moiety are responsible for this property.
| Solvent | λmax (nm) | Reference |
| Ethanol | 220, 249, 340 | [1] |
| Not specified | 336 | [2] |
A transient species with an absorption maximum at 480 nm has also been reported, which is attributed to the triplet state of the molecule after UV exposure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H and ¹³C NMR data for this compound are not publicly available. However, the expected chemical shifts can be predicted based on the molecular structure, which comprises an anthranilate group and a menthyl group.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (anthranilate moiety): Signals corresponding to the four protons on the benzene (B151609) ring are expected in the aromatic region (approximately 6.5-8.0 ppm). The ortho- and para-protons to the amino group will be shifted upfield compared to those of the ester group due to the electron-donating nature of the amine.
-
Amino Protons: A broad singlet corresponding to the two -NH₂ protons is anticipated, the chemical shift of which is solvent-dependent.
-
Menthyl Group Protons: A complex series of signals will be present in the aliphatic region (approximately 0.5-2.5 ppm) corresponding to the methyl, methine, and methylene (B1212753) protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (anthranilate moiety): Six signals are expected in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group will be significantly shielded, while the carbon of the ester carbonyl group will be deshielded (around 167 ppm).
-
Menthyl Group Carbons: Signals corresponding to the ten carbons of the menthyl group will appear in the aliphatic region (approximately 15-50 ppm).
Infrared (IR) Spectroscopy
A definitive peak list for the IR spectrum of this compound is not publicly available. The spectrum will be a composite of the vibrational modes of the anthranilate and menthyl functional groups.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1680-1710 |
| C=C (aromatic) | Stretching | 1550-1650 |
| C-N | Stretching | 1250-1350 |
| C-O (ester) | Stretching | 1000-1300 |
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Reference the spectrum similarly to the ¹H NMR spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Place the sample solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a KBr or NaCl salt plate.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:
References
A Technical Guide to the Computational and Experimental Analysis of Menthyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and experimental methodologies used to characterize Menthyl Anthranilate, a common UV filter in sunscreen products. By integrating Density Functional Theory (DFT) calculations with established spectroscopic techniques, researchers can gain deep insights into its electronic structure, photophysical behavior, and stability. This document outlines detailed protocols for both computational modeling and experimental validation, presenting key quantitative data in a structured format to facilitate analysis and comparison.
Introduction to this compound
This compound, also known as meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter.[1] Its ability to absorb UVA and UVB radiation makes it a valuable ingredient in sunscreens and other photoprotective formulations.[2] The core functionality of this compound resides in the anthranilate chromophore, which is responsible for its UV-absorbing properties. Understanding the intricate details of its electronic structure and excited-state dynamics is paramount for optimizing its efficacy and ensuring its photostability in commercial formulations.
Computational chemistry, particularly DFT, offers a powerful toolkit for elucidating the molecular properties of compounds like this compound. These theoretical calculations provide a foundational understanding of its geometry, electronic orbitals, and vibrational modes, which in turn govern its interaction with light. When combined with experimental techniques such as UV-Vis, FT-IR, and NMR spectroscopy, a holistic picture of the molecule's behavior can be constructed.
Due to the limited availability of published DFT data specifically for this compound, this guide will utilize computational data for its close analog, methyl anthranilate. The photochemical and photophysical properties of these two molecules are considered nearly identical, as the anthranilate moiety is the primary chromophore.[2]
Computational Chemistry Approach: DFT and TD-DFT Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT provides a balance of accuracy and computational cost, making it ideal for predicting a wide range of properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.
Computational Protocol
A typical computational workflow for studying this compound involves the following steps:
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with experimental FT-IR spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and reactivity.
-
Excited State Calculations (TD-DFT): TD-DFT calculations are performed to determine the energies of the lowest singlet excited states and their oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.
A recommended level of theory for these calculations, based on studies of similar molecules, is the B3LYP hybrid functional with the def2-TZVP basis set, often including a dispersion correction like D3BJ.[3]
Calculated Molecular Properties of Methyl Anthranilate (as a proxy)
The following tables summarize key quantitative data obtained from DFT calculations on methyl anthranilate. These values provide a theoretical baseline for understanding the properties of this compound.
Table 1: Calculated Geometric Parameters of Methyl Anthranilate
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-O | 1.35 Å | |
| C-N | 1.39 Å | |
| N-H | 1.01 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-O-C | 116.8° | |
| C-C-N | 121.3° | |
| Dihedral Angle | C-C-C=O | 179.9° |
Note: These are representative values and can vary slightly with the level of theory used.
Table 2: Calculated Electronic Properties of Methyl Anthranilate
| Property | Calculated Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 5.13 |
Table 3: Calculated Vibrational Frequencies of Methyl Anthranilate
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Symmetric Stretch | 3420 | Amine group stretching |
| N-H Asymmetric Stretch | 3530 | Amine group stretching |
| C=O Stretch | 1715 | Carbonyl group stretching |
| C-N Stretch | 1280 | Carbon-Nitrogen bond stretching |
| Aromatic C-H Stretch | 3050-3100 | Aromatic ring C-H stretching |
Experimental Characterization Protocols
Experimental validation is essential to confirm and complement computational findings. The following sections detail standard protocols for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane.[3]
-
Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorbance spectra of each diluted solution over a wavelength range of 200-450 nm.
-
Data Analysis: Identify the λmax values from the spectra. A plot of absorbance versus concentration at a given λmax should yield a straight line (Beer-Lambert Law), from which the molar absorptivity can be calculated.
Table 4: Experimental Spectroscopic Data for this compound
| Technique | Solvent | λmax (nm) / Peak (cm⁻¹) |
| UV-Vis Absorption | Ethanol | 220, 249, 340[4] |
| Fluorescence Emission | Ethanol | 405[4] |
| Phosphorescence Emission | Ethanol (77K) | 445[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a small amount can be placed directly on the ATR crystal of an FT-IR spectrometer.[5]
-
Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure solvent.
-
Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons and carbons in the molecule.
Photophysical Pathways
The interaction of this compound with UV light initiates a series of photophysical processes. Understanding these pathways is crucial for evaluating its performance as a sunscreen agent. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The triplet state can then decay back to the ground state through phosphorescence or non-radiative processes.
Conclusion
The comprehensive analysis of this compound through a synergistic combination of computational and experimental techniques provides invaluable insights for researchers and drug development professionals. DFT and TD-DFT calculations offer a powerful predictive framework for understanding its intrinsic molecular and electronic properties, guiding further experimental investigation. Spectroscopic methods such as UV-Vis, FT-IR, and NMR provide the necessary experimental validation and a more complete picture of the molecule's behavior. The protocols and data presented in this guide serve as a foundational resource for the continued study and optimization of this compound as a safe and effective photoprotective agent.
References
- 1. scribd.com [scribd.com]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Scent of Repulsion: A Technical Guide to the Sensory Perception of Anthranilate Esters in Insects
Disclaimer: This guide addresses the sensory perception of anthranilate esters, with a primary focus on Methyl anthranilate, due to a significant lack of available scientific literature on the sensory perception of Menthyl anthranilate in insects. While chemically related, the biological activities of these compounds may differ. The information presented herein is intended to provide a comprehensive framework for understanding how this class of compounds is detected by insects, which can serve as a foundation for future research into this compound.
Executive Summary
Anthranilate esters are a class of volatile organic compounds that have garnered significant interest for their potential as insect repellents and attractants. This technical guide provides an in-depth overview of the current understanding of how insects perceive these compounds, with a particular emphasis on Methyl anthranilate. It is designed for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pest management. This document details the behavioral responses of various insect species to anthranilate esters, the underlying neurophysiological mechanisms of detection, and the experimental protocols used to elucidate these processes. Quantitative data from electrophysiological and behavioral assays are summarized, and key signaling pathways involved in insect olfaction are visualized.
Behavioral Responses to Anthranilate Esters
The behavioral responses of insects to anthranilate esters are diverse and species-specific, ranging from strong repulsion to attraction. Methyl anthranilate, a compound naturally found in some plants, has been shown to be an effective repellent against a variety of insect species.
For instance, anthranilate-based repellents, including methyl anthranilate, have been found to repel fruit flies and mosquitoes.[1] These compounds target the same neurons that respond to DEET, a widely used synthetic repellent.[1] In the case of the Western Corn Rootworm (Diabrotica virgifera virgifera), Methyl anthranilate acts as a repellent, preventing larvae from locating maize roots. In contrast, Methyl anthranilate can also act as an attractant for certain insects. For example, it is an effective attractant for males of the fly Thaumatomyia glabra. Studies have also shown that Methyl anthranilate is attractive to various species of thrips.
Table 1: Behavioral Responses of Various Insect Species to Methyl Anthranilate
| Insect Species | Common Name | Observed Behavior | Reference |
| Drosophila melanogaster | Fruit Fly | Repellency | [1] |
| Aedes aegypti | Yellow Fever Mosquito | Repellency | [1] |
| Diabrotica virgifera virgifera | Western Corn Rootworm | Repellency | |
| Thaumatomyia glabra | - | Attraction (males) | |
| Thysanoptera spp. | Thrips | Attraction | |
| Apis mellifera | Honey Bee | Repellency | |
| Polistes spp. | Paper Wasps | Repellency |
Neurophysiological Basis of Anthranilate Perception
The detection of volatile compounds like anthranilate esters in insects is primarily mediated by the olfactory system, located on the antennae and maxillary palps. Specialized sensory hairs called sensilla house olfactory sensory neurons (OSNs) that express olfactory receptors (ORs).
Olfactory Receptors (ORs)
Insect ORs are a unique class of ligand-gated ion channels.[2] They typically form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[2] The OrX subunit determines the specificity of the receptor to particular odorants. While specific OrX proteins that bind to Menthyl or Methyl anthranilate have not been definitively identified across a wide range of insects, research on anthranilate-based repellents suggests they activate the same neurons as DEET, indicating a potential overlap in the receptors or neural circuits involved.[1]
Olfactory Signal Transduction
The binding of an odorant molecule to an OR complex is thought to directly open the ion channel, leading to a rapid depolarization of the OSN membrane and the generation of action potentials. This is known as an ionotropic signaling pathway. In addition to this primary mechanism, there is evidence for the involvement of metabotropic signaling cascades in insect olfaction, which involve G-proteins and second messengers like cAMP.[3][4] These metabotropic pathways may play a role in modulating the sensitivity and adaptation of the olfactory system.
Figure 1: Ionotropic signaling pathway in insect olfaction.
Figure 2: Putative metabotropic signaling pathway in insect olfaction.
Experimental Protocols
The study of insect sensory perception of anthranilate esters relies on a suite of specialized electrophysiological and behavioral assays.
Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the insect to a given compound.
Methodology:
-
Insect Preparation: An insect is immobilized, and one of its antennae is excised.
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.
-
Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., Methyl anthranilate) is injected into the airstream.
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.
-
Dose-Response: To determine the sensitivity of the antenna, a range of odorant concentrations is tested to generate a dose-response curve.
Figure 3: Workflow for Electroantennography (EAG).
Single Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[5][6][7] This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.[5][6][7]
Methodology:
-
Insect Preparation: The insect is immobilized as in EAG.
-
Electrode Placement: A sharp recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed in the insect's eye or another body part.[5][7]
-
Odorant Delivery: A controlled puff of the test compound is delivered to the antenna.
-
Data Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.[8][9] The effluent from a gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector - FID) and the other part directed over an insect antenna preparation for EAG recording.[8][9]
Methodology:
-
Sample Injection: A volatile extract (e.g., from a plant known to be repellent) is injected into the gas chromatograph.
-
Separation: The compounds in the mixture are separated based on their volatility and interaction with the GC column.
-
Detection: As each compound elutes from the column, it is simultaneously detected by the FID and the insect antenna.
-
Data Analysis: By aligning the EAG responses with the peaks on the FID chromatogram, the specific compounds that elicit an olfactory response can be identified.
Behavioral Assays: Y-Tube Olfactometer
A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to an odorant.[10][11][12]
Methodology:
-
Apparatus Setup: The Y-tube consists of a central arm where an insect is introduced, which then bifurcates into two arms.[10][11][12]
-
Odor Delivery: A stream of purified air flows through each arm. The test odorant is introduced into the airstream of one arm (the "treatment" arm), while the other arm contains only clean air (the "control" arm).
-
Insect Introduction: A single insect is released at the base of the central arm and is allowed to choose which arm to enter.
-
Data Collection: The choice of the insect (treatment or control arm) and the time spent in each arm are recorded. A significant preference for the control arm indicates repellency, while a preference for the treatment arm suggests attraction.
Figure 4: Logical workflow of a Y-tube olfactometer assay.
Quantitative Data on Anthranilate Perception
Quantitative data from electrophysiological and behavioral studies are crucial for understanding the potency and efficacy of anthranilate esters as insect repellents or attractants.
Table 2: Electroantennography (EAG) Responses of Insects to Methyl Anthranilate
| Insect Species | EAG Response Amplitude (mV) | Concentration | Notes | Reference |
| Holotrichia oblita (female) | ~0.5 mV | Not specified | Elicited a clear EAG response. |
Table 3: Behavioral Responses in Y-Tube Olfactometer Assays
| Insect Species | Compound | Concentration | % Repellency / Attraction | Notes | Reference |
| Aedes aegypti | Methyl N,N-dimethyl anthranilate | 10% in acetone | Repellency | Inhibited flight towards skin odor. | |
| Aedes aegypti | Ethyl anthranilate | 10% in acetone | Repellency | Inhibited flight towards skin odor and deterred oviposition. | |
| Aedes aegypti | Butyl anthranilate | 10% in acetone | No repellency (flight) | Deterred oviposition. |
Conclusion and Future Directions
The sensory perception of anthranilate esters in insects is a complex process involving specific olfactory receptors and sophisticated neural processing. While Methyl anthranilate has been shown to be a potent repellent for some species and an attractant for others, a significant knowledge gap exists regarding the specific effects of this compound. Future research should focus on:
-
Deorphanizing Olfactory Receptors: Identifying the specific OrX subunits that bind to this compound and other anthranilate esters in key insect pests and beneficial species.
-
Quantitative Dose-Response Studies: Generating comprehensive EAG and SSR dose-response curves for this compound across a range of insect species to determine its potency and efficacy.
-
Comparative Behavioral Assays: Directly comparing the repellent or attractive properties of this compound with Methyl anthranilate and other known semiochemicals.
-
Elucidating Downstream Neural Circuits: Mapping the neural pathways from the antennal lobe to higher brain centers that are activated by anthranilate esters to understand how these signals are processed to drive behavioral outputs.
A deeper understanding of the sensory perception of this compound will be instrumental in developing novel and effective strategies for pest management and the manipulation of insect behavior.
References
- 1. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]
- 2. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 3. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 7. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. insectolfactometer.com [insectolfactometer.com]
- 12. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
Menthyl Anthranilate: A Technical Guide to its Chemical Properties and Characterization
Introduction
Menthyl anthranilate, also known by its FDA-approved name Meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter in sunscreen products.[1][2] It is the ester of menthol (B31143) and anthranilic acid.[2] Its ability to absorb both UVA and UVB radiation makes it a valuable ingredient in photoprotective formulations.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, along with detailed methodologies for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a colorless or pale yellow oil that exhibits a distinct bluish fluorescence.[3] A comprehensive summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO₂ | [4] |
| Molecular Weight | 275.39 g/mol (or 275.4 g/mol ) | [1][4] |
| Melting Point | 62.5-63.5 °C (also reported as 63 °C) | [1][3][4] |
| Boiling Point | 177-179 °C at 3 mmHg | [3][4] |
| Density | 1.04 g/mL at 25 °C (also reported as 1.037 g/mL at 35 °C) | [4] |
| Refractive Index | n20/D 1.542 | [4] |
| Solubility | Insoluble in water; soluble in alcohol, dilute aqueous acids, and oils. | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| UV Absorption Max (in Ethanol) | 220 nm, 249 nm, 340 nm | [3] |
| Fluorescence Emission Max (in Ethanol) | 405 nm | [3] |
Spectroscopic and Chromatographic Characterization
The structural elucidation and quantitative analysis of this compound are accomplished through a variety of standard analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. While specific spectral data for this compound is available from suppliers, detailed assignments can be inferred from the structures of its precursors, menthol and anthranilic acid.[1] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the anthranilate ring, the protons of the menthyl group's cyclohexane (B81311) ring, and the amine protons. The ¹³C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
N-H stretching: for the primary amine group.
-
C=O stretching: for the ester carbonyl group.
-
C-O stretching: for the ester linkage.
-
C-H stretching: for the aromatic and aliphatic components. FTIR spectra for this compound have been recorded from neat samples.[1]
UV-Visible Spectroscopy: As a UV filter, the UV-Vis spectrum is critical for characterizing this compound. In ethanol, it exhibits absorption maxima at 220 nm, 249 nm, and 340 nm, which is indicative of its ability to absorb UV radiation.[3] Its photophysical properties, including its fluorescence, are key to its function and have been studied to understand its performance as a sunscreen.[3]
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices like cosmetic formulations.[2] The gas chromatography component separates this compound from other volatile and semi-volatile compounds, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.[2] The Kovats retention index for this compound on a semi-standard non-polar column is reported as 2146.5.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of this compound in various samples.[2] Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase to achieve separation.[2] This method is crucial for quality control and concentration determination in commercial products.[2]
Experimental Protocols
General Workflow for Characterization
The logical flow for the comprehensive characterization of a this compound sample is outlined in the diagram below.
Caption: General experimental workflow for this compound characterization.
Protocol: GC-MS Analysis of Anthranilate Esters
While a specific protocol for this compound is not detailed in the provided results, a methodology for the related compound, methyl anthranilate, in wine can be adapted. This serves as a template for developing a method for this compound in a cosmetic matrix.
Objective: To identify and quantify this compound in a sample matrix.
1. Sample Preparation (Liquid-Liquid Extraction): a. Dissolve a known quantity of the cosmetic product in a suitable solvent. b. For a sample like wine, an extraction is performed with a solvent such as Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane).[5][6] c. An internal standard (e.g., p-di-n-butoxybenzene for methyl anthranilate analysis) is added for accurate quantification.[5][6] d. The solvent layer containing the analyte is carefully separated and may be concentrated if necessary.[5][6]
2. GC-MS Instrumentation and Conditions (Adapted Example): a. Gas Chromatograph: Agilent Technologies 7820A GC system or equivalent.[7] b. Mass Selective Detector: Agilent Technologies 5977E MSD or equivalent.[7] c. Column: Fused silica (B1680970) capillary column (e.g., 30m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7] d. Injector: Split mode (e.g., ratio 30:1) at a temperature of 200-250°C.[7] e. Oven Program: A temperature ramp program is used to separate the components. For example, start at a lower temperature and gradually increase to a final temperature to elute this compound. f. Carrier Gas: Helium or Hydrogen. g. Data Acquisition: Mass spectra are collected over a suitable mass range (e.g., 50-350 amu) in electron ionization (EI) mode.
3. Data Analysis: a. The retention time of the peak corresponding to this compound is compared to that of a pure standard. b. The obtained mass spectrum is compared to a library spectrum (e.g., from NIST) or the spectrum of a pure standard for confirmation.[1] c. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[5][6]
Biological Activity and Mechanism of Action
The primary significance of this compound is its function as a UV filter.[2] Its mechanism involves the absorption of harmful UV radiation, followed by the dissipation of this energy through non-radiative pathways, thus protecting the skin from sun damage.[8] The ultrafast excited-state dynamics of anthranilate esters have been studied to understand this photoprotective mechanism.[8]
Caption: Simplified mechanism of UV protection by this compound.
Synthesis
The chemical synthesis of this compound typically involves the esterification of anthranilic acid with menthol.[2] Another route is the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol.[2] Research has focused on optimizing these synthetic pathways, including the use of novel catalytic systems to improve efficiency and reduce environmental impact.[2] While traditional methods often use homogeneous acid catalysts like sulfuric acid, there is a trend towards developing heterogeneous catalysts to simplify the purification process.[2]
Conclusion
This compound is a well-characterized compound with significant applications in the cosmetics and pharmaceutical industries as a UV-A sunscreen. Its chemical and physical properties are well-documented, and robust analytical methods exist for its identification and quantification. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in research, development, and quality control involving this important photoprotective agent.
References
- 1. This compound | C17H25NO2 | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for Research|Sunscreen Agent [benchchem.com]
- 3. This compound [drugfuture.com]
- 4. This compound CAS#: 134-09-8 [m.chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. researchgate.net [researchgate.net]
Menthyl Anthranilate Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, a common ingredient in sunscreens and other cosmetics, undergoes degradation through various pathways, including photochemical, thermal, and biological processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing the stability, efficacy, and safety of formulations containing this compound. This technical guide provides an in-depth overview of the current scientific understanding of this compound degradation, with a focus on its core chemical transformations, quantitative data from degradation studies, and the experimental protocols used to elicit this information. While much of the detailed research has been conducted on its close analog, methyl anthranilate, the findings provide significant insights into the expected behavior of this compound.
Photochemical Degradation
This compound is designed to absorb UVA radiation, and this very property makes it susceptible to photodegradation. The primary mechanism of photochemical degradation involves the absorption of UV light, leading to the formation of excited states that can then undergo various reactions.
The main photodegradation pathway for anthranilates involves the formation of hydroxy derivatives upon exposure to UV radiation in the presence of hydroxyl radicals (•OH). The degradation is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which acts as a source of hydroxyl radicals under photochemical conditions. While this compound has some inherent photostability due to intramolecular hydrogen bonding, its excited state has limited energy dissipation pathways, leading to the formation of long-lived triplet states that can initiate degradative side reactions. Under anaerobic conditions, methyl anthranilate has been observed to form trimers upon UV exposure.
Key Byproducts:
-
Hydroxy-menthyl anthranilate isomers: Formed through the addition of hydroxyl radicals to the aromatic ring.
-
This compound trimers: Observed under anaerobic conditions for the methyl analog.
Quantitative Photodegradation Data
The following table summarizes key kinetic data related to the photodegradation of methyl anthranilate, which serves as a model for this compound.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant with •OH | Not specified, but implied to be high | H₂O₂/UV system | |
| Second-order rate constant with Cl₂•⁻ | (4.0 ± 0.3) × 10⁸ M⁻¹s⁻¹ | Laser flash photolysis | |
| Second-order rate constant with CO₃•⁻ | (3.1 ± 0.2) × 10⁸ M⁻¹s⁻¹ | Laser flash photolysis | |
| Second-order rate constant with SO₄•⁻ | (5.6 ± 0.4) × 10⁹ M⁻¹s⁻¹ | Persulphate/UV system |
Experimental Protocol: Photostability Testing
A common method for assessing photostability involves exposing a solution of the compound to a controlled source of UV radiation and monitoring its degradation over time.
Objective: To determine the rate and byproducts of this compound photodegradation.
Materials:
-
This compound
-
Solvent (e.g., ethanol, water with co-solvent)
-
Hydrogen peroxide (optional, to generate hydroxyl radicals)
-
UV lamp (e.g., UVC or UVB source)
-
Quartz cuvettes or reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for byproduct identification
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Transfer the solution to a quartz reaction vessel. If investigating the effect of hydroxyl radicals, add a known concentration of H₂O₂.
-
Place the vessel under the UV lamp at a fixed distance.
-
At specified time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.
-
Use LC-MS to identify the degradation products in the samples taken at various time points.
Thermal Degradation
When heated to decomposition, this compound is expected to produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂). The thermal stability of the molecule is an important consideration for formulation and storage.
Key Byproducts:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
Experimental Protocol: Thermal Degradation Analysis
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful technique to study thermal decomposition.
Objective: To determine the thermal decomposition profile and identify the evolved gases.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Mass Spectrometer (MS)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Place a small, accurately weighed sample of this compound into the TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Record the mass loss as a function of temperature.
-
Direct the gases evolved from the TGA furnace to the MS for real-time analysis of the decomposition products.
Biological Degradation and Metabolism
This compound, like other esters, is susceptible to enzymatic hydrolysis. In vivo and in vitro studies on the analog methyl anthranilate show that it is readily hydrolyzed in liver and small intestine homogenates to its constituent alcohol (methanol) and acid (anthranilic acid). This compound is expected to follow a similar pathway, yielding menthol (B31143) and anthranilic acid.
Anthranilic acid is a normal human metabolite and is excreted in the urine, primarily as o-aminohippuric acid and anthranilic acid glucuronide. Menthol is also readily metabolized and excreted.
Key Byproducts:
-
Menthol
-
Anthranilic acid
-
o-Aminohippuric acid (from anthranilic acid metabolism)
-
Anthranilic acid glucuronide (from anthranilic acid metabolism)
Quantitative Metabolism Data
Studies on methyl N-methylanthranilate provide insight into the metabolic fate of the anthranilate moiety. After oral administration, the majority of the compound is hydrolyzed to N-methylanthranilic acid and a smaller portion is demethylated and hydrolyzed to anthranilic acid, with a ratio of approximately 20:1 in the urine.
Experimental Protocol: In Vitro Metabolism Study
Incubation with liver microsomes is a standard in vitro method to assess the metabolic stability and identify the primary metabolites of a compound.
Objective: To determine the rate of metabolism and identify the metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (to support cytochrome P450 activity)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS system
Procedure:
-
Pre-warm a mixture of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding a solution of this compound.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound and identify the formed metabolites.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Conclusion
The degradation of this compound is a multifaceted process influenced by light, heat, and biological systems. While comprehensive data specific to this compound remains an area for further research, the extensive studies on its analog, methyl anthranilate, provide a strong foundation for predicting its degradation pathways and byproducts. The primary routes of degradation are photodegradation leading to hydroxylated derivatives, thermal decomposition into oxides of nitrogen and carbon, and enzymatic hydrolysis to menthol and anthranilic acid, which are then further metabolized. For professionals in drug development and cosmetic science, a thorough understanding of these degradation patterns is essential for formulating stable, safe, and effective products. The experimental protocols outlined in this guide serve as a starting point for conducting robust stability and degradation studies.
Menthyl Anthranilate: A Technical Guide to its Discovery and Scientific Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, a key active ingredient in modern sunscreens, possesses a rich history rooted in early 20th-century organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical research, and the scientific principles underpinning its function as a UV-A absorber. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.
Historical Discovery and Key Research
The first documented synthesis of this compound is attributed to H. G. Rule and W. E. MacGillivray in their 1929 publication in the Journal of the Chemical Society.[1] Their work, part of a broader investigation into optical activity, laid the foundational chemistry for this important ester. A decade later, in 1939, Marion Scott Carpenter , working for Givaudan-Delawanna, Inc., was granted a U.S. patent for the preparation of this compound and its application in "sun tan cream." This patent highlighted its superior capacity to absorb actinic rays compared to other compounds of the era, marking its formal entry into the field of cosmetic science and sun protection.
Physicochemical Properties
This compound is a colorless to pale yellow oil characterized by a distinct bluish fluorescence. Its physical and chemical properties have been documented across various studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₂ | |
| Molecular Weight | 275.39 g/mol | |
| Boiling Point | 177-179 °C at 3 mmHg | U.S. Patent 2,170,185 |
| Density | ~1.037 g/cm³ at 35 °C | U.S. Patent 2,170,185 |
| UV Absorption Maxima (in Ethanol) | 220 nm, 249 nm, 340 nm | [2] |
| Fluorescence Emission Maximum (in Ethanol) | 390-405 nm | [2] |
Photophysical Properties and Mechanism of UV Absorption
The efficacy of this compound as a sunscreen agent lies in its photophysical properties. Upon absorbing UV-A radiation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several deactivation processes, including fluorescence and intersystem crossing to a triplet state (T₁). The triplet state of this compound is known to interact with molecular oxygen, leading to the formation of singlet oxygen, a reactive oxygen species.[3]
| Photophysical Parameter (in Ethanol) | Value | Reference |
| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | [2] |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.34 | [4] |
| Triplet State Lifetime (τT) | 26-200 µs (solvent dependent) | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.12 | [3] |
Photochemical Signaling Pathway
The following diagram illustrates the key steps in the photochemical process of this compound upon UV-A absorption.
Caption: Photochemical pathway of this compound upon UV-A absorption.
Experimental Protocols
Synthesis of this compound (General Historical Method)
Materials:
-
Anthranilic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve anthranilic acid and a molar excess of l-menthol in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Synthesis according to M. S. Carpenter (1939 Patent)
The method described in U.S. Patent 2,170,185 provides a more industrial approach to the synthesis, focusing on transesterification to avoid the dehydration of menthol (B31143) that can occur under harsh acidic conditions.
Materials:
-
Sodium
-
Anhydrous methanol (B129727)
-
l-Menthol
-
Methyl anthranilate
Procedure:
-
React sodium metal with anhydrous methanol to prepare a solution of sodium methoxide.
-
Add l-menthol to this solution.
-
Heat the mixture and add methyl anthranilate.
-
Heat the mixture under reduced pressure to distill off the methanol.
-
Increase the temperature to distill and collect the this compound product.
Experimental Workflow: Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis and subsequent analysis of a sunscreen active ingredient like this compound.
References
- 1. LVIII.—Optical activity and the polarity of substituent groups. Part X. Influence of ionisable groups on the rotatory power of l-menthyl benzoate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Photophysics of the sunscreen ingredient this compound and its precursor methyl anthranilate : A bottom-up approach to photoprotection | Semantic Scholar [semanticscholar.org]
- 3. Suppression of this compound (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Biological Activity Screening of Menthyl Anthranilate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, an ester of menthol (B31143) and anthranilic acid, is primarily recognized for its role as a UV filter in sunscreen products.[1][2] However, the anthranilate scaffold is a versatile pharmacophore known to be a constituent of various biologically active compounds.[3] Derivatives of anthranilic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[3][4][5][6][7][8][9][10][11][12][13] This has spurred interest in synthesizing and screening novel derivatives of this compound to explore their therapeutic potential beyond UV absorption.
This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound derivatives, with a focus on anticancer, anti-inflammatory, and analgesic properties. It includes detailed experimental protocols, structured data presentation, and visualizations of key signaling pathways and workflows to aid researchers in the systematic evaluation of these compounds.
Synthesis of this compound Derivatives
The prerequisite for any biological screening is the synthesis of the compounds of interest. This compound derivatives can be synthesized through various chemical modifications. Common synthetic strategies include the esterification of anthranilic acid with menthol or the transesterification of other anthranilate esters.[1] Further derivatization can be achieved by modifying the amino group, the aromatic ring, or the ester moiety to create a library of novel compounds for screening.[5][14][15][16][17]
Anticancer Activity Screening
The anthranilate scaffold has been identified in several compounds with potential anticancer activity, making this a primary area of investigation for new derivatives.[1][3][4][6][7] A systematic approach to screening for anticancer properties involves assessing cytotoxicity, the mechanism of cell death, and effects on the cell cycle.
Experimental Workflow for Anticancer Screening
The general workflow for in-vitro anticancer activity screening is a multi-step process that begins with a primary cytotoxicity screen, followed by more detailed mechanistic studies for the most potent compounds.
Caption: General workflow for in-vitro anticancer screening.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.[18][19]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C.[19][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells (72h Incubation)
| Compound | IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 |
| Derivative 2 | 5.7 ± 0.9 |
| Derivative 3 | 22.4 ± 3.1 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
Apoptosis Analysis by Western Blot
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is used to determine if cell death induced by a compound occurs through apoptosis by detecting key apoptotic markers such as cleaved caspases and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).[22]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds at their respective IC50 concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[24]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[23][24]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[23][24]
Data Presentation:
Table 2: Relative Protein Expression of Apoptotic Markers in A549 Cells Treated with Derivative 2 (IC50 concentration, 24h)
| Protein | Fold Change (vs. Control) |
| Cleaved Caspase-3 | 4.2 ± 0.5 |
| Cleaved PARP | 3.8 ± 0.4 |
| Bcl-2 | 0.4 ± 0.1 |
Intrinsic Apoptosis Signaling Pathway:
Many chemotherapeutic agents induce apoptosis through the intrinsic or mitochondrial pathway.[23][24] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.[24]
Caption: Intrinsic apoptosis signaling pathway.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether a compound induces cell cycle arrest at a specific phase.
Experimental Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the compounds for a specific duration.
-
Harvest and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently, and incubate for at least 30 minutes at 4°C.[25]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[25] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[25][26] Incubate in the dark for at least 15-30 minutes.[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in each phase of the cell cycle.[25]
Data Presentation:
Table 3: Cell Cycle Distribution of A549 Cells Treated with Derivative 2 (IC50 concentration, 24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.3 ± 4.5 | 20.1 ± 2.2 | 14.6 ± 1.9 |
| Derivative 2 | 25.8 ± 3.1 | 15.5 ± 1.8 | 58.7 ± 5.3 |
Anti-inflammatory Activity Screening
Anthranilic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.[8][9] Screening for anti-inflammatory activity can involve both in vitro and in vivo models.
Mechanism of Action: NF-κB Signaling Pathway
A key mechanism for the anti-inflammatory activity of some anthranilate derivatives involves the suppression of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity.[10] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines.
Caption: Simplified NF-κB signaling pathway.
Experimental Protocol (In Vitro - Inhibition of Pro-inflammatory Cytokines):
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages or HaCaT keratinocytes.[10]
-
Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[9]
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the stimulated control.
Data Presentation:
Table 4: Inhibition of LPS-induced TNF-α Production in RAW 264.7 Macrophages by this compound Derivatives
| Compound | IC50 (µM) |
| Derivative 4 | 8.9 ± 1.1 |
| Derivative 5 | 12.3 ± 1.5 |
| Dexamethasone (Control) | 0.5 ± 0.07 |
Analgesic Activity Screening
Several anthranilate derivatives have been investigated for their analgesic (pain-relieving) properties.[5][8][11][12][14][27] In vivo animal models are typically used to evaluate the analgesic potential of new compounds.
Experimental Workflow for Analgesic Screening
The workflow for analgesic screening typically involves treating animals with the test compound and then subjecting them to a pain stimulus.
Caption: General workflow for an in-vivo analgesic assay.
Experimental Protocol (Acetic Acid-Induced Writhing Test in Mice):
This is a common model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and analgesic compounds reduce the number of these writhes.[27]
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control like mefenamic acid, and test compound groups). Administer the test compounds and controls, typically via oral or intraperitoneal routes, 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20-30 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the test compounds compared to the vehicle control group.
Data Presentation:
Table 5: Analgesic Effect of this compound Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Treatment (Dose) | Mean Number of Writhes | % Inhibition |
| Vehicle Control | 45.2 ± 3.7 | - |
| Derivative 6 (50 mg/kg) | 20.8 ± 2.5 | 54.0% |
| Mefenamic Acid (30 mg/kg) | 15.1 ± 1.9 | 66.6% |
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide outlines a systematic approach for the initial screening of these derivatives for their potential anticancer, anti-inflammatory, and analgesic properties. The provided experimental protocols, data presentation formats, and pathway visualizations are intended to serve as a valuable resource for researchers in drug discovery and development. Positive results from these primary screens would warrant further, more in-depth mechanistic studies and in vivo efficacy and safety evaluations to identify lead candidates for future therapeutic applications.
References
- 1. This compound for Research|Sunscreen Agent [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates | Semantic Scholar [semanticscholar.org]
- 7. Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities | MDPI [mdpi.com]
- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Topical application of anthranilate derivatives ameliorates psoriatic inflammation in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues | Semantic Scholar [semanticscholar.org]
- 13. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmb.or.kr [jmb.or.kr]
- 15. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 16. aidic.it [aidic.it]
- 17. scribd.com [scribd.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Menthyl Anthranilate: A Technical Guide to its Environmental Fate and Ecotoxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the currently available information on the environmental fate and ecotoxicity of Menthyl anthranilate (also known as Meradimate). A significant data gap exists in the public domain regarding specific experimental endpoints for this compound. Where direct data is unavailable, this guide provides context based on related chemical classes and regulatory status to infer potential environmental risks.
Introduction
This compound, a UV filter used in sunscreen products, is an organic compound that absorbs UVA radiation. Its presence in personal care products raises questions about its environmental fate and potential ecological impact upon release into aquatic and terrestrial ecosystems. This guide provides a comprehensive overview of the known environmental properties and toxicological data for this compound, highlighting the current state of knowledge and identifying critical data deficiencies.
Physicochemical Properties
Understanding the basic physicochemical properties of a substance is fundamental to predicting its environmental behavior.
| Property | Value | Reference |
| Synonyms | Meradimate, p-Menth-3-yl anthranilate | |
| Molecular Formula | C₁₇H₂₅NO₂ | |
| Molecular Weight | 275.39 g/mol | |
| Log Kow (Octanol-Water Partition Coefficient) | Data not available | |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available |
Note: The lack of publicly available, experimentally determined values for key properties like Log Kow and water solubility significantly hinders predictive modeling of this compound's environmental distribution.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include persistence (biodegradation and photodegradation), bioaccumulation, and mobility in soil and water.
Biodegradation
There is a notable lack of specific experimental data on the biodegradation of this compound. However, some sources suggest a potential for low biodegradation rates in laboratory settings.[1] As an organic UV filter, its persistence in the environment is a concern. Many organic UV filters are known to be persistent and can bioaccumulate.[2]
Comparative Analysis: Other organic UV filters, such as oxybenzone (B1678072) and octinoxate, have demonstrated high persistence and bioaccumulative potential.[2] Microbial degradation is a key process for the breakdown of some sunscreen agents, often involving enzymatic pathways like oxidation and hydroxylation.[2] Without specific studies on this compound, its susceptibility to these microbial degradation pathways remains unknown.
Photodegradation
As a UV filter, this compound is designed to interact with UV radiation. This interaction can lead to its degradation in the environment, a process known as photodegradation. Some studies suggest that this compound may produce reactive oxygen species (ROS) when exposed to sunlight, which indicates a potential for phototoxicity. The formation of photodegradation products is a concern as these transformation products could be more toxic than the parent compound.[3]
Experimental Protocol: Photodegradation Study (General)
A typical photodegradation study would follow OECD Test Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").
-
Objective: To determine the rate of direct phototransformation of a chemical in water by sunlight.
-
Methodology:
-
A solution of the test substance in pure water is irradiated with a light source that simulates natural sunlight.
-
The concentration of the test substance is monitored over time using a suitable analytical method (e.g., HPLC).
-
The quantum yield of the photoreaction is determined, which is the fraction of absorbed photons that result in a chemical transformation.
-
This quantum yield is then used to estimate the environmental half-life of the substance under various sunlight conditions.
-
Caption: General workflow for a direct photodegradation study.
Bioaccumulation
Comparative Analysis: For other UV filters, bioaccumulation factors (BCF) have been determined. For instance, some benzophenone (B1666685) derivatives have been found to accumulate in fish and other marine life. The lack of data for this compound is a significant knowledge gap in its environmental risk assessment.
Soil Mobility
No experimental data on the soil mobility of this compound, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have been found. The mobility of organic compounds in soil is influenced by their affinity for soil organic matter and clay particles. Without a Koc value, it is difficult to predict whether this compound is likely to be mobile in soil and potentially leach into groundwater or be transported via runoff to surface waters.
Experimental Protocol: Soil Adsorption/Desorption Study (General)
The soil adsorption/desorption behavior of a chemical is typically determined following OECD Test Guideline 106 ("Adsorption - Desorption Using a Batch Equilibrium Method").
-
Objective: To determine the adsorption of a chemical to different types of soil.
-
Methodology:
-
A solution of the test substance is equilibrated with a known amount of soil.
-
After equilibration, the soil and solution are separated by centrifugation.
-
The concentration of the test substance remaining in the solution is measured.
-
The amount of substance adsorbed to the soil is calculated by difference.
-
The adsorption coefficient (Kd) is calculated, and from this, the Koc value can be derived by normalizing to the organic carbon content of the soil.
-
Caption: General workflow for a soil adsorption/desorption study.
Ecotoxicity
Ecotoxicity data is crucial for understanding the potential adverse effects of a chemical on ecosystems. For this compound, there is a significant lack of empirical ecotoxicity data for a wide range of organisms.
Aquatic Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the acute aquatic toxicity of several UV filters. These predictions suggest that this compound could be among the more toxic UV filters for which experimental data are currently lacking.[5] However, without experimental validation, these predictions should be interpreted with caution.
Table of Predicted Aquatic Ecotoxicity (QSAR)
| Organism | Endpoint | Predicted Value (µg/L) | Reference |
| Fish | 96h LC50 | Data not available | |
| Daphnia | 48h EC50 | Data not available | |
| Algae | 72h EC50 | Data not available |
Note: The table is presented to highlight the data gap. No specific predicted values were found in the search results.
Comparative Analysis: For other organic UV filters, a range of acute and chronic toxicity values are available. For example, oxybenzone has been shown to have adverse effects on corals and other marine organisms at environmentally relevant concentrations. The potential for this compound to cause similar effects cannot be ruled out without specific testing.
Terrestrial Ecotoxicity
No information on the toxicity of this compound to terrestrial organisms such as earthworms, soil microorganisms, or plants has been found.
Signaling Pathways and Mechanism of Action
There is currently no information available regarding the specific signaling pathways that may be affected by this compound in non-target organisms. As some other organic UV filters have been shown to be endocrine disruptors, this is an area that warrants investigation for this compound.[6] For example, some UV filters have been shown to interfere with the WNT signaling pathway, which is crucial for neurodevelopment.[7]
Caption: A generalized diagram of potential endocrine disruption.
Regulatory Status and Data Gaps
This compound is listed by the U.S. Food and Drug Administration (FDA) as a Category III sunscreen active ingredient, which means that there is insufficient data to classify it as safe and effective.[8] This regulatory status underscores the significant data gaps that exist for this compound.
Key Data Gaps:
-
Environmental Fate:
-
Experimentally determined Log Kow and water solubility.
-
Biodegradation studies in relevant environmental matrices (water, sediment, soil).
-
Photodegradation studies identifying transformation products and their toxicity.
-
Bioaccumulation studies (BCF) in aquatic organisms.
-
Soil adsorption/desorption studies (Koc).
-
-
Ecotoxicity:
-
Acute and chronic toxicity data for a range of aquatic organisms (fish, invertebrates, algae).
-
Toxicity data for terrestrial organisms.
-
-
Mechanism of Action:
-
Studies to investigate the potential for endocrine disruption and effects on specific signaling pathways.
-
Conclusion
The available information on the environmental fate and ecotoxicity of this compound is exceedingly limited. While its use as a UV filter suggests a potential for photodegradation, it also raises concerns about the formation of potentially harmful byproducts. The lack of empirical data on its persistence, bioaccumulation, and toxicity makes a comprehensive environmental risk assessment impossible at this time. Given the widespread use of sunscreen products and the potential for their ingredients to enter the environment, there is a critical need for further research to fill the existing data gaps for this compound. Researchers, scientists, and drug development professionals should prioritize the generation of robust experimental data to ensure a thorough understanding of the environmental risks associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tecnoscientifica.com [tecnoscientifica.com]
- 3. Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. Organic UV Filters Induce Toll-like-Receptors and Related Signaling Pathways in Peripheral Blood Mononuclear Cells of Juvenile Loggerhead Sea Turtles (Caretta caretta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental UV filters threaten human neurodevelopment: Disruption of central and peripheral nervous system lineage commitment via WNT signaling dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
Methodological & Application
Application Note: Quantification of Menthyl Anthranilate using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menthyl anthranilate, a common UV filter in pharmaceutical and cosmetic products. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and formulation analysis. This protocol is designed to be readily implemented in a laboratory setting, with clear instructions for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.
Introduction
This compound, also known as Meradimate, is an effective UV-A absorber commonly used in sunscreen and other personal care products to protect the skin from the harmful effects of solar radiation.[1] Accurate and precise quantification of this compound in raw materials and finished products is crucial for ensuring product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the determination of this compound using a C18 reversed-phase column and a UV detector.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Standards
-
This compound reference standard (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Sample Matrix (e.g., sunscreen lotion, cream)
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the analysis of the hydrophobic this compound. The following conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm |
| Run Time | 10 minutes |
Justification of Parameters:
-
Column: A C18 column is chosen due to its hydrophobic stationary phase, which is ideal for retaining and separating non-polar compounds like this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[2] The high organic content (80%) is necessary to ensure the elution of the water-insoluble this compound.
-
Detection Wavelength: The UV absorption spectrum of this compound shows a maximum at approximately 340 nm.[3] Setting the detector to this wavelength will provide optimal sensitivity.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The following is a general procedure for a cream or lotion matrix. This may need to be optimized depending on the specific formulation.
-
Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase if necessary to fall within the calibration curve range.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (sample matrix without the analyte) and showing no interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
Accuracy
Accuracy should be assessed by performing recovery studies. This can be done by spiking a placebo matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be calculated.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision: The analysis should be repeated on a different day by a different analyst.
The precision is expressed as the relative standard deviation (%RSD).
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{} | |
| Linear Regression Equation | \multicolumn{3}{c | }{} |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Recovery (%) | %RSD |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | %RSD |
| Repeatability (Day 1) | 50 | |||
| Intermediate Precision (Day 2) | 50 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualization
The overall workflow for the HPLC method development and quantification of this compound is illustrated in the following diagram.
Caption: Experimental workflow for this compound quantification.
References
- 1. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | C17H25NO2 | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Note: High-Throughput Analysis of Menthyl Anthranilate in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Menthyl anthranilate, a common UV filtering agent and fragrance ingredient, in complex matrices such as cosmetics and pharmaceutical formulations. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides comprehensive experimental protocols, including sample preparation, GC-MS parameters, and validation data, to ensure reliable and reproducible results.
Introduction
This compound is an organic compound used in a variety of consumer products, most notably as a sunscreen agent to absorb UVA rays and as a fragrance ingredient. Its presence and concentration in these products are critical for both efficacy and safety. The analysis of this compound in complex matrices like creams, lotions, and oils can be challenging due to the presence of interfering substances. Gas chromatography-mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for accurate determination in such samples. This note provides a generalized yet detailed workflow for the analysis of this compound, adaptable to various complex sample types.
Experimental Protocols
A successful GC-MS analysis of this compound hinges on effective sample preparation to isolate the analyte from the matrix and appropriate instrumental conditions for its separation and detection.
Sample Preparation
The choice of sample preparation technique is highly dependent on the sample matrix. Below are protocols for common extraction methods.
1. Liquid-Liquid Extraction (LLE)
This technique is suitable for liquid samples or samples that can be dissolved in a suitable solvent.
-
Materials:
-
Sample containing this compound
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Hexane, Ethyl acetate)
-
Aqueous solution (e.g., deionized water, brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
-
Protocol:
-
Accurately weigh or measure a known amount of the sample into a separatory funnel.
-
Add a known volume of an immiscible organic solvent and an aqueous solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the this compound.
-
Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a small, known volume using a rotary or nitrogen evaporator.
-
The concentrated extract is now ready for GC-MS analysis.
-
2. Solid-Phase Extraction (SPE)
SPE is a versatile technique for cleaning up and concentrating analytes from complex samples.
-
Materials:
-
SPE cartridge (e.g., C18, silica)
-
Sample pre-dissolved in a suitable solvent
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent
-
Elution solvent (e.g., Ethyl acetate, Acetonitrile)
-
Nitrogen evaporator
-
-
Protocol:
-
Condition the SPE cartridge by passing a conditioning solvent through it.
-
Equilibrate the cartridge with an equilibration solvent.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a wash solvent to remove interfering compounds.
-
Elute the this compound from the cartridge using an appropriate elution solvent.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
3. Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile analytes in liquid or gaseous samples. Headspace SPME is often preferred for complex matrices to minimize matrix effects.
-
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., PDMS, Carboxen/PDMS)
-
Sample vial with a septum cap
-
Heater/stirrer
-
-
Protocol:
-
Place a known amount of the sample into a sample vial and seal it.
-
Heat the vial to a specific temperature to facilitate the release of volatile compounds into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of this compound.
-
Retract the fiber and introduce it directly into the hot GC inlet for thermal desorption of the analyte onto the column.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of this compound.
-
Gas Chromatograph (GC)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 - 280 °C
-
Injection Mode: Splitless or Split (e.g., 10:1), depending on the expected concentration.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5-10 min at 280 °C.
-
-
-
Mass Spectrometer (MS)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: for qualitative analysis and identification (e.g., m/z 40-400).
-
Selected Ion Monitoring (SIM): for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Expected Mass Fragmentation: Based on the structure of this compound, characteristic ions in the mass spectrum would be expected from the fragmentation of the menthyl and anthranilate moieties. While a library spectrum should be used for confirmation, key fragments would likely include ions corresponding to the anthranilate portion and the menthyl group.
Quantitative Data
The following table summarizes typical performance data for the GC-MS analysis of anthranilate esters in various matrices. This data is provided as a general guideline, and specific performance should be validated for each matrix and instrument.
| Parameter | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Methyl Anthranilate | Flavors/Fragrances | Ultrasonic Extraction | 0.12 mg/kg | 0.36 mg/kg | 90.5 - 103.4 | [1] |
| Methyl Anthranilate | Grape Juice/Wine | - | 23 - 94 µg/L | 96 - 277 µg/L | 76.6 - 106.3 | [2][3] |
| Methyl Anthranilate | Honey | HS-SPME | 0.149 µg/g | 0.324 µg/g | Not Reported | [4] |
| Fragrance Allergens | Cosmetics | Liquid-Liquid Extraction | - | 2 - 20 µg/g | 84.4 - 119 | [5] |
Note: Data for this compound is limited in publicly available literature; the values for the closely related Methyl anthranilate are presented as an estimation of expected performance.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in a complex matrix.
References
- 1. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 2. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 3. [Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Methyl anthranilate [webbook.nist.gov]
Application Notes and Protocols: Menthyl Anthranilate in Sunscreen Formulation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, also known as meradimate, is an organic sunscreen agent utilized for its ability to absorb ultraviolet (UV) radiation, primarily in the UVA range.[1] It is the ester of menthol (B31143) and anthranilic acid.[1] In the United States and Canada, it is an FDA-approved over-the-counter (OTC) sunscreen active ingredient at concentrations up to 5%.[1] this compound functions by absorbing UV rays and converting the energy into less harmful infrared radiation (heat).[1]
This document provides detailed application notes on the formulation of sunscreens containing this compound and comprehensive protocols for their stability testing.
This compound in Sunscreen Formulation
This compound is primarily a UVA filter, though its protection does not cover the full UVA spectrum. It is often formulated in combination with other UVB and UVA filters to achieve broad-spectrum protection.
Representative Sunscreen Formulation
While specific commercial formulations are proprietary, a representative oil-in-water (O/W) sunscreen cream formulation incorporating this compound is provided below. This formulation is intended for educational and research purposes.
| Phase | Ingredient (INCI Name) | Function | Percentage (% w/w) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Disodium (B8443419) EDTA | Chelating Agent | 0.10 | |
| Xanthan Gum | Thickener | 0.20 | |
| B (Oil Phase) | This compound | UVA Filter | 5.00 |
| Octinoxate | UVB Filter | 7.50 | |
| Octocrylene | UVB/UVA Filter, Photostabilizer | 5.00 | |
| C12-15 Alkyl Benzoate | Emollient | 8.00 | |
| Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 4.00 | |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 | |
| Citric Acid | pH Adjuster | q.s. |
Sunscreen Formulation Workflow
The following diagram illustrates the general workflow for preparing the representative oil-in-water sunscreen cream.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion
Objective: To prepare a stable oil-in-water sunscreen emulsion containing this compound.
Materials and Equipment:
-
Beakers of appropriate sizes
-
Water bath or heating mantle with temperature control
-
Overhead stirrer with propeller and homogenizer attachments
-
Weighing balance
-
pH meter
-
Ingredients as listed in the formulation table
Procedure:
-
Water Phase Preparation: a. In a main beaker, add the deionized water and begin heating to 75-80°C with gentle stirring. b. Slowly disperse the xanthan gum into the vortex of the water to prevent clumping. Mix until fully hydrated. c. Add the glycerin and disodium EDTA to the water phase and mix until dissolved. Maintain the temperature at 75-80°C.
-
Oil Phase Preparation: a. In a separate beaker, combine all the oil phase ingredients: this compound, octinoxate, octocrylene, C12-15 alkyl benzoate, cetearyl alcohol (and) ceteareth-20, and glyceryl stearate. b. Heat the oil phase to 75-80°C while mixing until all components are melted and the phase is uniform.
-
Emulsification: a. Slowly add the hot oil phase to the hot water phase while mixing with a high-shear homogenizer. b. Homogenize for 5-10 minutes or until a uniform, white emulsion is formed.
-
Cooling: a. Switch from the homogenizer to a propeller stirrer and begin cooling the emulsion with gentle agitation.
-
Cool-Down Phase Additions: a. Once the emulsion has cooled to below 40°C, add the preservative system (phenoxyethanol and ethylhexylglycerin) and the antioxidant (tocopheryl acetate). b. Mix until these components are fully incorporated.
-
pH Adjustment and Finalization: a. Measure the pH of the emulsion. b. Adjust the pH to the desired range (typically 5.5-6.5 for skin products) by adding a citric acid solution dropwise. c. Continue gentle mixing until the emulsion is completely uniform. d. Perform final quality control checks (e.g., viscosity, appearance).
Protocol 2: In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination
Objective: To determine the UVA protection factor and critical wavelength of a sunscreen formulation containing this compound according to the ISO 24443:2012 standard.
Materials and Equipment:
-
UV-Vis spectrophotometer with an integrating sphere
-
Solar simulator with a defined UV spectrum output
-
Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface
-
Automated or manual spreading apparatus
-
Positive displacement pipette or syringe
-
Glycerin or white petroleum for blank measurements
Procedure:
-
Sample Application: a. Apply the sunscreen product to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm². b. Spread the product evenly over the plate using a defined spreading technique to ensure a uniform film. c. Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.
-
Initial Absorbance Measurement (Pre-irradiation): a. Measure the initial absorbance (A₀(λ)) of the sunscreen film from 290 to 400 nm using the UV-Vis spectrophotometer.
-
UV Irradiation: a. Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the in vitro SPF of the product.
-
Post-irradiation Absorbance Measurement: a. After irradiation, measure the final absorbance (A(λ)) of the sunscreen film from 290 to 400 nm.
-
Calculations: a. UVA Protection Factor (UVA-PF): The UVA-PF is calculated using the following formula, which integrates the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum and the solar spectrum.
b. Critical Wavelength (λc): The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm.
Protocol 3: Sunscreen Stability Testing
Objective: To assess the physical and chemical stability of a sunscreen formulation containing this compound under various stress conditions.
Materials and Equipment:
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a controlled light source (e.g., Xenon lamp)
-
Viscometer
-
pH meter
-
Homogenizer
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Product packaged in its final commercial packaging
Procedure:
-
Sample Preparation and Storage: a. Prepare at least three batches of the sunscreen formulation. b. Package the samples in the intended final packaging. c. Place the samples in stability chambers under the following conditions:
- Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
- Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH
- Freeze-Thaw Cycling: -10°C to 25°C (e.g., 24 hours at each temperature for 3 cycles) d. For photostability, place samples in a photostability chamber and expose them to a controlled dose of light. Protect a set of control samples from light.
-
Testing Schedule: a. Test the samples at initial (time zero) and at specified intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, 24, and 36 months for real-time).
-
Stability Assessment Parameters: a. Physical Stability:
- Appearance: Color, odor, and phase separation.
- pH: Measure the pH of the emulsion.
- Viscosity: Measure the viscosity using a suitable viscometer.
- Microscopic Examination: Observe for changes in globule size and distribution. b. Chemical Stability:
- Assay of Active Ingredients: Quantify the concentration of this compound and other UV filters using a validated stability-indicating HPLC method.
Data Presentation:
| Stability Condition | Time Point | Appearance | pH | Viscosity (cP) | This compound Assay (%) |
| Initial (T=0) | 0 | Conforms | 6.0 | 15000 | 100.0 |
| 25°C / 60% RH | 3 Months | Conforms | 5.9 | 14800 | 99.5 |
| 6 Months | Conforms | 5.9 | 14750 | 99.2 | |
| 12 Months | Conforms | 5.8 | 14600 | 98.8 | |
| 40°C / 75% RH | 1 Month | Conforms | 5.8 | 14500 | 98.5 |
| 3 Months | Conforms | 5.7 | 14200 | 97.2 | |
| 6 Months | Conforms | 5.6 | 13900 | 95.8 | |
| Freeze-Thaw | 3 Cycles | Conforms | 6.0 | 14900 | 99.8 |
| Photostability | Post-Irradiation | Conforms | 5.9 | 14800 | 96.5 |
Note: The data in this table is illustrative and represents expected trends. Actual results will vary based on the specific formulation.
This compound Stability and Degradation
This compound, like many organic UV filters, can be susceptible to photodegradation. Upon exposure to UV radiation, it can generate reactive oxygen species, which may contribute to its degradation and potentially impact other ingredients in the formulation.
Potential Photodegradation Pathway of this compound
The photodegradation of this compound is likely to proceed through pathways similar to its precursor, methyl anthranilate. This involves the formation of hydroxylated derivatives. The following diagram illustrates a plausible photodegradation pathway.
Stability Testing Workflow
The stability testing of a sunscreen formulation containing this compound follows a structured workflow to ensure the product's safety, efficacy, and shelf-life.
Conclusion
This compound is a functional UVA filter when formulated appropriately. However, its limited UVA spectrum and potential for photodegradation necessitate careful formulation with other UV filters and stabilizers. The protocols outlined in this document provide a framework for developing and evaluating sunscreen products containing this compound. Rigorous stability testing is crucial to ensure that the final product remains safe, effective, and aesthetically pleasing throughout its intended shelf life. Further research into stabilizing this compound and quantifying its degradation products in various formulations is recommended.
References
Application Notes: Menthyl Anthranilate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, an ester of menthol (B31143) and anthranilic acid, is widely recognized as a UVA sunscreen agent.[1][2] Beyond its application in sun protection, its inherent fluorescent properties present opportunities for its use as a fluorescent probe in various research and development settings.[1][2] The fluorescence of this compound originates from its aromatic anthranilate moiety. This document provides an overview of its photophysical characteristics, potential applications as a fluorescent probe, and detailed protocols for its use. While its primary application remains in sunscreens, its structural similarity to other known fluorescent probes suggests its potential utility in environmental sensing, material science, and as a fluorescent tag in drug development.[3]
Principle of Operation
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A fluorescent probe's utility lies in the sensitivity of its emission spectrum (intensity and wavelength) to its local environment. Changes in polarity, viscosity, or the presence of specific analytes can modulate the fluorescence of a probe, allowing for the investigation of various chemical and biological systems.[3] this compound's fluorescence is solvent-dependent, indicating its potential to probe the microenvironment of systems such as polymer matrices or biological membranes.[1]
Photophysical Properties
The photophysical properties of this compound are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~340 nm | Not specified | [2] |
| Emission Maximum (λem) | 390-405 nm | Solvent-dependent | [1][2] |
| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | [1] |
| Excited State Lifetime (τ) | Not explicitly reported for probe applications | - | [3] |
| Triplet State Absorption Maxima | 480 nm | Solvent-dependent | [1] |
| Triplet State Lifetimes | 26-200 µs | Solvent-dependent | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09-0.12 | Various solvents | [1] |
Note: The high quantum yield for singlet oxygen formation indicates that this compound is phototoxic upon UVA radiation, a critical consideration for applications in biological systems.[3]
Potential Applications
While direct applications of this compound as a fluorescent probe are not extensively documented, its properties and the behavior of similar anthranilate-based molecules suggest several potential uses:
-
Environmental Sensing: The solvent-dependent emission maximum suggests its utility in probing the polarity of microenvironments.[1] This could be applied to study solvent mixtures, polymer films, or the hydrophobic cores of micelles.
-
Metal Ion Sensing: Anthranilate derivatives have been shown to act as fluorescent sensors for metal ions.[4][5] this compound could potentially be explored for the detection of specific metal ions that may coordinate with the anthranilate group, leading to a change in fluorescence.
-
Cellular Imaging: Although its phototoxicity is a significant concern, derivatives of anthranilates have been used for cellular imaging to detect aldehydic load, a marker of oxidative stress.[6][7][8] With careful experimental design to minimize light exposure, this compound could be investigated for similar purposes.
-
Drug Delivery: this compound's fluorescent properties could be utilized to track the distribution and release of drug delivery systems. For instance, it could be encapsulated within nanoparticles to monitor their integrity and payload release. Recent studies have explored loading methyl anthranilate into silver nanoparticles for topical delivery.[9][10]
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.
-
Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution to minimize inner filter effects.
-
Acquire the Excitation Spectrum:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to an estimated value (e.g., 400 nm).[2]
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The wavelength corresponding to the highest fluorescence intensity is the excitation maximum (λex).
-
-
Acquire the Emission Spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 360-600 nm).
-
The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).
-
Protocol 2: Investigating the Effect of Solvent Polarity
Objective: To assess the influence of solvent polarity on the fluorescence emission of this compound.
Materials:
-
This compound
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound in each of the selected solvents.
-
Prepare working solutions of the same concentration in each solvent.
-
For each solution, acquire the emission spectrum as described in Protocol 1, using the predetermined optimal excitation wavelength for each solvent (or a fixed excitation wavelength if comparing relative shifts).
-
Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).
Protocol 3: Hypothetical Protocol for Metal Ion Sensing
Objective: To evaluate the potential of this compound as a fluorescent sensor for a specific metal ion (e.g., Zn²⁺, Cu²⁺).
Materials:
-
This compound solution in a suitable buffer (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound in the buffer.
-
Acquire the baseline fluorescence emission spectrum of the this compound solution.
-
Titrate the this compound solution with small aliquots of a metal ion stock solution.
-
Acquire the fluorescence emission spectrum after each addition and equilibration.
-
Observe changes in fluorescence intensity or a shift in the emission maximum.
-
To test for selectivity, repeat the experiment with other metal ions.
-
Plot the change in fluorescence intensity as a function of metal ion concentration to determine the binding affinity.
Visualizations
Caption: Proposed sensing mechanism of this compound.
Caption: General experimental workflow for using this compound.
Safety and Handling
This compound is known to be phototoxic.[3] Upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), which can lead to cellular damage. This property has led to restrictions on its use in certain cosmetic products.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Solutions should be protected from light to prevent photodegradation.
Disclaimer
The protocols and applications described herein are for informational purposes and are intended for use by qualified individuals. The phototoxicity of this compound necessitates careful consideration and control of light exposure, especially in biological applications. Users should conduct their own validation and optimization for their specific experimental conditions.
References
- 1. The photophysical properties of this compound: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. CHEF-Affected Fluorogenic Nanomolar Detection of Al3+ by an Anthranilic Acid–Naphthalene Hybrid: Cell Imaging and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-MeO-N-aminoanthranilate, a minimalist fluorogenic probe for sensing cellular aldehydic load - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 5-MeO-N-aminoanthranilate, a minimalist fluorogenic probe for sensing cellular aldehydic load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Controlled Release Encapsulation of Menthyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate is an organic compound used in sunscreens and as a fragrance additive. Its controlled release is crucial for prolonging its efficacy, protecting it from degradation, and minimizing potential skin irritation. Encapsulation technologies offer a versatile platform to achieve these goals by entrapping this compound within a protective matrix, thereby modulating its release profile. This document provides detailed application notes and protocols for various techniques to encapsulate this compound for controlled release applications.
Encapsulation Techniques Overview
Several techniques can be employed for the encapsulation of this compound, each offering distinct advantages. The choice of method depends on the desired particle size, release kinetics, and the specific application.
-
Microencapsulation by Solvent Evaporation: This technique is widely used for encapsulating lipophilic compounds like this compound. It involves dissolving the active agent and a polymer in an organic solvent, emulsifying this solution in a non-miscible continuous phase, and subsequently evaporating the solvent to form solid microparticles.
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic substances. For this compound, a lipophilic molecule, it would primarily be entrapped within the lipid bilayer. Liposomes are biocompatible and can enhance skin penetration.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility, stability, and controlling their release.
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Solvent Evaporation
This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) microcapsules containing this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Fume hood
-
Centrifuge
-
Freeze-dryer
-
Optical microscope
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of PLGA and 100 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm in a fume hood for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
Microcapsule Collection: Centrifuge the resulting microcapsule suspension at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the microcapsules three times with deionized water to remove residual PVA.
-
Drying: Freeze-dry the washed microcapsules for 48 hours to obtain a free-flowing powder.
-
Characterization: Analyze the microcapsules for particle size, morphology, encapsulation efficiency, and in vitro release profile.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 20 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under a stream of nitrogen for 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).
-
Size Reduction: Sonicate the MLV suspension in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).
-
Extrusion (Optional): For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization: Determine the vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the prepared liposomes.
Protocol 3: this compound-β-Cyclodextrin Inclusion Complex Formation
This protocol outlines the kneading method for preparing a solid inclusion complex of this compound with β-cyclodextrin.[1][2]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
Equipment:
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place 1 g of β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1, v/v) mixture to form a homogeneous paste.
-
Kneading: Slowly add a stoichiometric amount of this compound to the paste while continuously kneading with the pestle for 60 minutes.
-
Drying: Transfer the resulting paste to a petri dish and dry in a vacuum oven at 50°C for 24 hours.
-
Grinding: Grind the dried complex into a fine powder.
-
Washing: Wash the powder with a small amount of cold ethanol to remove any uncomplexed this compound from the surface.
-
Final Drying: Dry the washed complex in a vacuum oven at 50°C to a constant weight.
-
Characterization: Analyze the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm complex formation. Determine the complexation efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the encapsulation of this compound and similar lipophilic compounds using the described techniques.
Table 1: Microencapsulation Parameters
| Parameter | Solvent Evaporation (PLGA) | Emulsion Extrusion (Alginate) |
| Particle Size (μm) | 10 - 100 | 200 - 800 |
| Encapsulation Efficiency (%) | 70 - 90 | 50 - 75 |
| Loading Capacity (%) | 15 - 30 | 10 - 25 |
| Release Profile | Sustained release over days to weeks | Faster release, often completed within 24-48 hours |
Table 2: Liposome Characteristics
| Parameter | Thin-Film Hydration |
| Vesicle Size (nm) | 80 - 200 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 to -40 |
| Encapsulation Efficiency (%) | 60 - 85 |
| Release Profile | Biphasic: initial burst followed by sustained release |
Table 3: Cyclodextrin Inclusion Complex Properties
| Parameter | Kneading Method |
| Complexation Efficiency (%) | 80 - 95 |
| Stoichiometry (MA:β-CD) | 1:1 |
| Solubility Enhancement | Significant increase in aqueous solubility |
| Release Profile | Diffusion-controlled, dependent on the dissolution of the complex |
Characterization Protocols
Protocol 4: Determination of Encapsulation Efficiency
Principle: The encapsulation efficiency (EE) is the percentage of the initial amount of this compound that is successfully entrapped within the carrier.
Procedure (for Microcapsules and Liposomes):
-
Accurately weigh a known amount of the encapsulated formulation (e.g., 10 mg).
-
Disrupt the capsules/liposomes to release the encapsulated this compound. For PLGA microcapsules, dissolve them in a suitable organic solvent like dichloromethane. For liposomes, use a surfactant like Triton X-100 or a suitable organic solvent.
-
Quantify the amount of this compound in the resulting solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]
-
Calculate the EE using the following formula:
EE (%) = (Amount of encapsulated drug / Initial amount of drug used) x 100
Procedure (for Cyclodextrin Complexes):
-
Accurately weigh a known amount of the inclusion complex.
-
Dissolve the complex in a solvent that dissolves both the complex and free this compound (e.g., methanol).
-
Quantify the total amount of this compound.
-
To determine the uncomplexed this compound, wash a known amount of the complex with a solvent that dissolves free this compound but not the complex (e.g., cold ethanol) and quantify the amount in the washing.
-
Calculate the complexation efficiency.
Protocol 5: In Vitro Release Study
Principle: This study measures the rate and extent of this compound release from the encapsulated formulation over time in a simulated physiological fluid.
Procedure:
-
Disperse a known amount of the encapsulated formulation in a known volume of release medium (e.g., PBS, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubate the dispersion at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the samples for the concentration of released this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
Protocol 6: Stability Studies
Principle: Stability studies are conducted to evaluate the physical and chemical stability of the encapsulated formulation under different storage conditions.[5][6][7]
Procedure:
-
Store samples of the encapsulated formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.[8]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:
-
Physical properties: Appearance, particle size, PDI, and zeta potential.
-
Chemical properties: this compound content and presence of degradation products.
-
Release profile: In vitro release kinetics.
-
-
Evaluate the data to determine the shelf-life of the formulation.
Visualizations
Caption: General workflow for the encapsulation and characterization of this compound.
Caption: Logical relationships between formulation parameters and release characteristics.
References
- 1. oatext.com [oatext.com]
- 2. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. memmert.com [memmert.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
Menthyl Anthranilate as a Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate is an aromatic ester recognized for its characteristic grape-like aroma and flavor.[1][2] It is a key component in the formulation of artificial grape flavors and is also found naturally in Concord grapes and a variety of other fruits and flowers.[1][2] Chemically, it is the methyl ester of N-methylanthranilic acid. This document provides detailed application notes and protocols for the use of this compound as a flavoring agent in food science research, addressing its sensory properties, analytical quantification, and stability. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance in food.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₁NO₂ | |
| Molar Mass | 247.33 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, grape-like, with floral and sweet notes | [1][2] |
| Taste | Sweet, fruity, Concord grape-like with musty and berry nuances at 25 ppm. | [1] |
| Boiling Point | 256 °C (decomposes) | |
| Melting Point | < 25 °C | |
| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol; insoluble in paraffin (B1166041) oil. | [1] |
| Stability | Sensitive to air and light. Stable under recommended storage conditions. | [3][4] |
Applications in Food and Beverage Products
This compound is widely used to impart a characteristic grape flavor in a variety of food and beverage products. Its versatility allows for its use in other fruit flavor profiles as well.
Recommended Usage Levels
The following table summarizes typical usage levels of this compound in various food and beverage applications. These levels can be adjusted based on the desired flavor intensity and the food matrix.
| Food/Beverage Category | Typical Usage Level (ppm) |
| Beverages (e.g., grape soda) | 10 - 50 |
| Hard Candy | 200 - 400 |
| Chewing Gum | 500 - 1500 |
| Gelatins and Puddings | 50 - 150 |
| Baked Goods | 30 - 100 |
| Ice Cream and Dairy Products | 40 - 120 |
Flavor Formulations
This compound is often used in combination with other flavoring substances to create a well-rounded and authentic grape flavor. Patent literature provides some examples of its use in flavor compositions. For instance, it can be blended with other anthranilate esters and aldehydes to create complex fruit profiles.[5] Schiff bases formed between this compound and aldehydes are also utilized in perfumery and can contribute to flavor profiles.[1]
Experimental Protocols
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound in beverages.
Objective: To determine the concentration of this compound in a liquid food matrix.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)
-
This compound standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of acetonitrile and 0.025 M KH₂PO₄ buffer. Adjust the pH of the buffer to 3.00 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. From the stock solution, prepare a series of working standards with concentrations ranging from 0.1 to 20 µg/mL by diluting with the mobile phase.
-
Sample Preparation:
-
For carbonated beverages, degas the sample by sonication or vigorous stirring.
-
Dilute the sample with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 220 nm
-
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data from Literature: A study using a similar HPLC method for methyl anthranilate in nonalcoholic beverages reported assay values ranging from 0.35 to 16.6 µg/mL.[6] The limit of quantitation was 0.00417 µg/mL, and the limit of detection was 0.00125 µg/mL.[6]
Sensory Evaluation: Triangle Test
This protocol outlines a triangle test to determine if a perceptible difference in flavor exists between a control sample and a sample containing this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable flavor difference in a food product.
Materials:
-
Food or beverage base (e.g., water, sugar solution, unflavored gelatin)
-
This compound
-
Identical, opaque, and odor-free sample cups
-
Random three-digit codes
-
Sensory panelists (minimum of 24)
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation:
-
Prepare a control sample (A) of the food or beverage base.
-
Prepare a test sample (B) by adding a specific concentration of this compound to the same base.
-
For each panelist, present three samples in a randomized order: two identical samples and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Label each sample cup with a unique three-digit random code.
-
-
Sensory Evaluation:
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Provide water for rinsing between samples.
-
-
Data Analysis:
-
Count the total number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at p < 0.05).
-
Detection Threshold Data: The detection threshold of a flavor compound is the lowest concentration at which it can be perceived. This can vary significantly depending on the food matrix.
| Matrix | Detection Threshold of Methyl Anthranilate (µg/L) | Reference |
| Water | 1.0 - 8.1 | [7] |
| Model Wine | Significantly higher than in water | [7] |
| Wine | Significantly higher than in water | [7] |
Stability of this compound
The stability of this compound is a critical factor in its application in food products, as degradation can lead to loss of flavor and the development of off-notes.
Factors Affecting Stability
-
Light: this compound is sensitive to light and can undergo photodegradation.[8][9]
-
Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by exposure to air.[3]
-
pH: The stability of esters like this compound can be influenced by pH, with hydrolysis occurring under acidic or alkaline conditions.
-
Temperature: High temperatures during processing and storage can accelerate degradation reactions.
Quantitative Stability Data
A study on the degradation of methyl anthranilate (a structurally similar compound) by H₂O₂/UV irradiation showed that it undergoes direct photolysis under UVC and UVB irradiation, and its degradation is accelerated in the presence of H₂O₂.[8][9] The presence of chloride ions can increase the photodegradation rate, while carbonate can inhibit it.[8][9]
Visualizations
General Workflow for this compound Analysis in Food
Caption: Workflow for the quantification of this compound in food and beverage samples using HPLC.
Flavor Perception Signaling Pathway
Detailed scientific literature specifically identifying the olfactory and taste receptors that bind to this compound and the subsequent signaling cascade is not currently available. Olfaction and taste are generally mediated by G-protein coupled receptors (GPCRs). For olfaction, the binding of an odorant to an olfactory receptor (OR) on an olfactory sensory neuron initiates a signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and the opening of cyclic nucleotide-gated ion channels, leading to neuron depolarization and signal transmission to the brain. For taste, sweet, umami, and bitter tastes are mediated by taste receptors (TASRs), which are also GPCRs. The binding of a tastant activates a G-protein, leading to the activation of phospholipase C, an increase in inositol (B14025) triphosphate (IP3), the release of intracellular calcium, and ultimately neurotransmitter release to afferent nerve fibers.
Due to the lack of specific receptor information for this compound, a detailed and accurate signaling pathway diagram cannot be provided at this time without resorting to speculation. Further research is required to elucidate the specific molecular interactions of this compound with olfactory and taste receptors.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]
- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menthyl Anthranilate in Agricultural Bird Repellent Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate (MA) is a naturally occurring compound found in essential oils of citrus fruits and grapes.[1] It is recognized for its potent bird-repellent properties, functioning as a non-lethal, humane deterrent for agricultural applications.[1][2] MA is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is registered with the Environmental Protection Agency (EPA) for use as a bird repellent.[2] Its mode of action involves the chemosensory irritation of the trigeminal nerve in birds, which elicits a pain response upon contact or inhalation, leading to avoidance of treated areas.[3] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural bird repellent formulations.
Data Presentation: Efficacy of this compound Formulations
The efficacy of this compound as a bird repellent has been demonstrated across various crops and bird species. The following tables summarize quantitative data from several field studies.
Table 1: Efficacy of this compound on Fruit Crops
| Crop | Bird Species | MA Concentration/Application Rate | Damage Reduction (%) | Reference |
| Cherries | Various | 0.25% ai (v/v) | 43% - 98% | [4] |
| Blueberries | Cedar Waxwings, European Starlings | 0.5% (g/g) | 65% - 99% | [4][5] |
| Grapes (Wine) | Various | 0.5% ai (v/v) | 57% - 88% | [4][6] |
| Sweet Cherry (cv. 'Burlat') | Various | 1% concentration (500 dm³∙ha⁻¹) | Not specified, but no negative impact on fruit quality | [7] |
Table 2: Efficacy of this compound on Grains and Other Crops
| Crop | Bird Species | MA Concentration/Application Rate | Damage Reduction (%) | Reference |
| Oats | Long-billed Corellas | 0.8% (w/w) | Significant reduction in consumption | [1] |
| Rice | Red-winged Blackbirds | >2.5% (w/w) | Effective in reducing consumption | [1] |
| Sunflowers | Various | Not specified | Not specified, but noted as a potential application | [3] |
Mechanism of Action: Trigeminal Nerve Activation
This compound functions as a chemical irritant that activates the trigeminal nerve in birds. This nerve is responsible for facial sensation and mediates the detection of chemical irritants. The interaction of MA with nociceptors (pain receptors) on the trigeminal nerve endings in the nasal and oral cavities, as well as the eyes, triggers a painful or irritating sensation, compelling the birds to leave the treated area. While the precise molecular targets on avian trigeminal neurons for MA are not fully elucidated in the provided search results, the general pathway involves the activation of polymodal nociceptors.
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Emulsifiable Concentrate
This protocol describes the preparation of a basic emulsifiable concentrate of this compound for experimental field applications.
Materials:
-
This compound (MA), technical grade (98-99%)
-
Tween 80 (Polysorbate 80) or similar non-ionic surfactant
-
Xanthan gum (as a sticker/thickener)
-
Pongamia oil (optional, as a synergist and extender)
-
Water (deionized or distilled)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Xanthan Gum Solution (if used): In a separate beaker, slowly add 0.1 g of xanthan gum to 20 mL of boiling water while stirring vigorously until fully dissolved. Allow to cool.
-
Prepare the Oil Phase: In a beaker, combine 2.5 mL of this compound with 1 mL of Tween 80. If using Pongamia oil, add 2-5 mL to this mixture.
-
Emulsification: Place the beaker with the oil phase on a magnetic stirrer. While stirring, slowly add the cooled xanthan gum solution.
-
Dilution: Continue stirring and gradually add water to bring the total volume to 100 mL. Stir for an additional 10-15 minutes to ensure a stable emulsion.
-
Final Formulation: The resulting formulation will be a 2.5% (v/v) this compound emulsifiable concentrate. This stock solution can be further diluted with water to achieve the desired final concentration for spraying.
Protocol 2: Field Application of this compound Formulation
This protocol outlines a general procedure for the application of a this compound-based bird repellent in an agricultural setting.
Equipment:
-
Calibrated backpack sprayer or tractor-mounted sprayer
-
Appropriate nozzles for fine to medium droplet size to ensure thorough coverage
-
Personal Protective Equipment (PPE) as recommended by the MA supplier's safety data sheet (SDS)
Procedure:
-
Timing of Application: Apply the repellent at the first sign of bird activity or when the crop becomes susceptible to damage (e.g., fruit ripening). Early morning or late evening applications are often preferred to minimize wind drift.
-
Dilution of Concentrate: Based on the desired final concentration (e.g., 0.5% to 1.0% v/v), dilute the prepared emulsifiable concentrate with the appropriate volume of water in the sprayer tank. Ensure thorough mixing.
-
Application Rate: For many fruit crops, a general application rate is between 2.5 to 5 gallons of the diluted product per acre.[8] The total spray volume will depend on the crop type and density, with the goal of achieving thorough coverage of the fruit and foliage where birds are likely to feed. For example, a 1:10 to 1:20 dilution with water can be applied at rates of 27.5-55 gallons or 52.5-100 gallons of the final spray mixture per acre, respectively.[8]
-
Spraying Technique: Apply the spray mixture evenly to the entire crop, not just the perimeter. Ensure that the spray penetrates the canopy to cover the fruit.
-
Reapplication: Reapplication may be necessary every 7-10 days, or after a significant rainfall event, to maintain repellent efficacy.
Protocol 3: Assessment of Bird Damage
This protocol provides a standardized method for quantifying bird damage to fruit crops in experimental plots.
Materials:
-
Random number generator or table
-
Flagging tape or markers
-
Data collection sheets
Procedure:
-
Plot Design: Establish treated and untreated (control) plots within the field. Plots should be of a sufficient size to be representative of the overall field and should be randomly assigned.
-
Sampling Transects: Within each plot, establish random transects. The number of transects will depend on the size and shape of the plot.
-
Data Collection Points: Along each transect, select random data collection points (e.g., individual plants, or a specific length of a row).
-
Damage Assessment: At each data collection point, randomly select a representative sample of fruit (e.g., a specific number of fruit clusters or a branch).
-
Quantification of Damage: For each fruit in the sample, visually assess the level of damage and categorize it (e.g., no damage, pecked, partially consumed, completely consumed).
-
Calculation of Damage Percentage: The percentage of damaged fruit can be calculated for each data collection point, and then averaged across the plot. A weighted damage index can also be used, where different categories of damage are assigned different weights.
-
Data Analysis: Compare the average percentage of bird damage in the treated plots to the control plots using appropriate statistical methods (e.g., t-test or ANOVA).
Safety and Environmental Considerations
This compound is considered environmentally safe and non-toxic to birds when used as a repellent.[1] It is biodegradable and does not appear to have adverse effects on plants when used at recommended concentrations, although some early formulations showed phytotoxicity.[5] It is also safe for humans and other non-target organisms.[3] Users should always follow the safety guidelines provided on the product label and safety data sheet.
Conclusion
This compound is an effective and humane tool for managing bird damage in a variety of agricultural crops. The protocols and data presented in these application notes provide a framework for researchers and agricultural professionals to develop and evaluate MA-based bird repellent formulations. Further research to optimize formulations for specific crops and environmental conditions, as well as to elucidate the precise molecular mechanism of action, will enhance the utility of this valuable bird management tool.
References
Application Notes & Protocols: Efficacy Testing of Menthyl Anthranilate as an Insect Repellent
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Menthyl anthranilate, an ester of anthranilic acid, is a compound recognized for its repellent properties, notably against birds.[1][2] Recent studies have indicated that anthranilate-based compounds are also effective repellents against various insects, including mosquitoes, by targeting the same olfactory receptors as DEET.[3][4] This document provides detailed protocols for evaluating the efficacy of this compound as a topical insect repellent. The methodologies are based on established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) for testing insect repellents.[5][6][7] The primary objective is to determine the Complete Protection Time (CPT) and dose-response relationship of this compound formulations against medically important mosquito species.
2.0 Key Experimental Protocols
Two primary assays are detailed: an in vitro olfactometer test for preliminary screening of spatial repellency and the benchmark in vivo arm-in-cage test to determine complete protection time on human skin.
Protocol 1: Y-Tube Olfactometer Bioassay for Spatial Repellency
2.1.1 Objective: To perform a preliminary assessment of the spatial repellency of volatile this compound by evaluating the behavioral response of mosquitoes in a controlled choice test.[8]
2.1.2 Principle: A Y-tube olfactometer presents mosquitoes with a choice between two air streams: one carrying the scent of the test compound (treatment) and another carrying only the solvent (control).[8][9] The distribution of mosquitoes in the arms of the olfactometer indicates a preference for or aversion to the test compound.[8]
2.1.3 Materials:
-
Y-Tube Olfactometer (WHO-standard design)[9]
-
Air pump, charcoal filter, and humidifier[9]
-
Flow meters
-
Test cages with 25-50 non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-10 days old, starved for 12 hours.[10]
-
This compound solutions (e.g., 0.1%, 1%, 5% in ethanol)
-
Control solution (ethanol)
-
Positive control: DEET (e.g., 1% in ethanol)
-
Filter paper discs
2.1.4 Procedure:
-
Setup: Assemble the Y-tube olfactometer. Connect the air pump to deliver purified, humidified air at a constant rate (e.g., 1 L/min) through each arm.[9]
-
Acclimation: Place a cage with mosquitoes at the base of the Y-tube and allow them to acclimate for 5 minutes.
-
Treatment Application: Apply a standardized amount (e.g., 50 µL) of the this compound solution to a filter paper disc and place it in the treatment arm's odor chamber. Place a filter paper disc treated with the solvent in the control arm.
-
Mosquito Release: Gently release the mosquitoes from the cage into the base of the olfactometer.
-
Observation: Record the number of mosquitoes that move into each arm of the Y-tube after a set period (e.g., 10 minutes). Mosquitoes remaining in the base are recorded as non-responders.
-
Replication: Repeat the assay at least 5-10 times for each concentration. Rotate the treatment and control arms between replicates to avoid positional bias.
-
Controls: Run tests with the positive control (DEET) and a blank control (solvent vs. solvent) to ensure mosquito activity and system integrity.
2.1.5 Data Analysis: Calculate the Percent Repellency (PR) for each replicate using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
Protocol 2: In Vivo Arm-in-Cage Laboratory Assay
2.2.1 Objective: To determine the Complete Protection Time (CPT) of a topical this compound formulation against biting mosquitoes under laboratory conditions.[11][12]
2.2.2 Principle: The arm-in-cage test is a standard method where a volunteer's repellent-treated forearm is exposed to a cage of host-seeking female mosquitoes.[13][14] The time from application until the first confirmed bite is recorded as the CPT, which serves as a direct measure of repellent efficacy.[11] This protocol must be reviewed and approved by an Institutional Review Board (IRB).[14][15]
2.2.3 Materials:
-
Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes.[11][13]
-
Human volunteers (screened for allergies and skin sensitivities).
-
This compound formulations (e.g., 5%, 10%, 20% in an ethanol/lotion base).
-
Negative Control: Vehicle/solvent only.
-
Positive Control: 20% DEET in the same vehicle.[10]
-
Micropipette or syringe for precise application.
-
Protective gloves with a defined exposure window (e.g., 3x5 cm).
2.2.4 Procedure:
-
Subject Preparation: Volunteers should avoid using any scented products for 24 hours prior to the test. A defined area of the forearm is marked for application.
-
Repellent Application: Apply a standardized dose (e.g., 1.0 mL) of the test formulation evenly over the marked skin area. The rest of the arm is protected by a glove.[16]
-
Initial Exposure: Thirty minutes after application, the volunteer inserts their treated forearm into the mosquito cage for a 3-minute exposure period.[13]
-
Observation: During the exposure, the volunteer and an observer watch for mosquito landings and bites. The primary endpoint is the first confirmed bite (one bite followed by a second within 30 minutes).[11] Some protocols may use the first landing as a more conservative endpoint.[11][15]
-
Subsequent Exposures: If no confirmed bites occur, the arm is withdrawn. The exposure is repeated every 30 minutes until the test is terminated.[13]
-
Termination: The test for a given volunteer is terminated upon the first confirmed bite or after a maximum duration (e.g., 8 hours) without a bite.[11]
-
Replication: The procedure is repeated with multiple volunteers (a minimum of 5-10 is recommended for product registration purposes) for each formulation and control.[11]
3.0 Data Presentation and Analysis
All quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Y-Tube Olfactometer Repellency Data for this compound
| Treatment Concentration | Mean No. in Control Arm (Nc) | Mean No. in Treatment Arm (Nt) | Mean Percent Repellency (PR %) | Standard Deviation |
| Negative Control (Solvent) | 12.5 | 12.3 | 0.8% | ± 2.1 |
| 1% this compound | 18.2 | 6.8 | 45.6% | ± 5.5 |
| 5% this compound | 20.1 | 4.9 | 60.8% | ± 4.9 |
| 1% DEET (Positive Control) | 19.5 | 5.5 | 56.0% | ± 6.2 |
Table 2: Arm-in-Cage Complete Protection Time (CPT) Data
| Treatment Formulation | N (Volunteers) | Mean CPT (Hours) | Standard Deviation | Min CPT (Hours) | Max CPT (Hours) |
| Vehicle Control | 10 | 0.1 | ± 0.05 | 0.0 | 0.2 |
| 5% this compound | 10 | 2.5 | ± 0.8 | 1.5 | 4.0 |
| 10% this compound | 10 | 4.2 | ± 1.1 | 3.0 | 6.5 |
| 20% this compound | 10 | 6.8 | ± 1.5 | 5.0 | >8.0 |
| 20% DEET (Positive Control) | 10 | 7.5 | ± 1.2 | 6.0 | >8.0 |
4.0 Visualizations: Workflows and Mechanisms
Diagrams created using DOT language provide a clear visual representation of the experimental processes and proposed mechanisms.
Caption: Experimental workflow for the in vivo arm-in-cage assay.
Caption: Proposed signaling pathway for this compound repellency.
References
- 1. Methyl anthranilate [sitem.herts.ac.uk]
- 2. What is Methyl anthranilate?_Chemicalbook [chemicalbook.com]
- 3. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Reflexion on Bio-Sourced Mosquito Repellents: Nature, Activity, and Preparation [frontiersin.org]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 7. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. insectolfactometer.com [insectolfactometer.com]
- 10. researchgate.net [researchgate.net]
- 11. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 15. epa.gov [epa.gov]
- 16. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menthyl Anthranilate-Loaded Nanoparticles for UV Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthyl anthranilate is a UV-A absorbing agent used in sunscreen formulations. However, like many chemical UV filters, it can suffer from issues such as photodegradation and systemic absorption. Encapsulation of this compound into nanoparticles offers a promising strategy to enhance its photostability, improve its safety profile by reducing skin penetration, and potentially boost its sun protection factor (SPF). This document provides detailed protocols for the formulation and characterization of this compound-loaded nanoparticles and their incorporation into a topical gel for enhanced UV protection. While the following protocols are based on studies conducted with methyl anthranilate, a closely related compound, the principles and methods are directly applicable to the formulation of this compound-loaded nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Silver Nanoparticles (MA-AgNPs)
| Parameter | Value | Reference |
| Particle Size (nm) | 200 | [1][2][3] |
| Polydispersity Index (PDI) | 0.296 | [1][2][3] |
| Zeta Potential (mV) | -25.34 | [1][2][3] |
| Encapsulation Efficiency (%) | 87.88 | [1][2][3] |
| Morphology | Spherical | [1][2][3] |
Table 2: In Vitro Drug Release Profile
| Formulation | Release after 24h (%) | Reference |
| MA-AgNPs | 81.83 | [1][2][3] |
| This compound Suspension | 41.62 | [1][2][3] |
Table 3: Characteristics of MA-AgNPs Sunscreen Gel
| Parameter | Value | Reference |
| Sun Protection Factor (SPF) | 35.75 | [1][2][3][4] |
| Spreadability (g·cm/s) | 16.20 | [1][2][3][4] |
| Extrudability (g) | 15.190 | [1][2][3][4] |
| pH | 7.09 | [1] |
Experimental Protocols
Formulation of this compound-Loaded Silver Nanoparticles (MA-AgNPs)
This protocol describes the synthesis of MA-AgNPs using a microwave-assisted method.
Materials:
-
This compound
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
-
Microwave synthesizer
Procedure:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a stock solution of this compound.
-
Mix the this compound solution with the silver nitrate solution under continuous stirring at room temperature.[1]
-
Place the mixture in a microwave synthesizer.
-
Set the microwave power and irradiation time as per the experimental design for optimization.
-
After the reaction, allow the solution to cool to room temperature.
-
Collect the synthesized nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water and acetone (B3395972) to remove any impurities.[1]
-
Dry the purified nanoparticles for further characterization.
Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
This protocol uses Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
Instrument: Zetasizer Nano series or equivalent.
Procedure:
-
Disperse a small amount of the dried nanoparticles in deionized water by sonication.
-
Dilute the dispersion to an appropriate concentration.
-
For particle size and PDI measurement, place the sample in a disposable cuvette and measure using the DLS module.
-
For zeta potential measurement, inject the sample into a disposable capillary cell and measure using the electrophoretic light scattering module.
-
Perform all measurements in triplicate at 25°C.
2.2 Encapsulation Efficiency (EE)
This protocol determines the amount of this compound successfully encapsulated within the nanoparticles.
Procedure:
-
Disperse a known amount of MA-AgNPs in a suitable solvent.
-
Separate the encapsulated this compound from the unencapsulated drug using ultracentrifugation at 25,000 g for 30 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.[1]
-
Calculate the Encapsulation Efficiency (%) using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
This protocol evaluates the release profile of this compound from the nanoparticles over time.
Apparatus: USP Dissolution Apparatus II (Paddle type).
Procedure:
-
Prepare a release medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Place a known amount of MA-AgNPs in a dialysis bag.
-
Suspend the dialysis bag in the release medium maintained at 37 ± 0.5°C with constant stirring (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time.
In Vitro Sun Protection Factor (SPF) Determination
This protocol measures the SPF value of the final sunscreen formulation containing the nanoparticles.
Instrument: UV Transmittance Analyzer.
Procedure:
-
Prepare a sunscreen gel formulation containing the MA-AgNPs.
-
Apply a uniform film of the formulation (e.g., 2 mg/cm²) onto a suitable substrate (e.g., polymethyl methacrylate (B99206) plate).
-
Allow the film to dry for a specified period.
-
Measure the UV transmittance of the film at multiple points across the UV spectrum (290-400 nm).
-
The instrument's software will calculate the in vitro SPF value based on the transmittance data.[5]
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for MA-AgNPs synthesis, characterization, and evaluation.
Logical Relationship for UV Protection Enhancement
References
Application Notes and Protocols for In Vitro Skin Permeation Studies of Menthyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate is an organic compound used as a fragrance ingredient and a UV-A absorber in sunscreen products.[1][2] Understanding its percutaneous absorption is crucial for assessing its safety and efficacy. In vitro skin permeation testing (IVPT) is a valuable tool for evaluating the dermal absorption of cosmetic and pharmaceutical ingredients.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, a commonly accepted methodology.[6][7]
While specific quantitative permeation data for this compound is not extensively available in the public domain, this guide synthesizes established IVPT protocols and data from structurally related compounds to provide a robust framework for experimental design and execution.
Quantitative Data Summary
Due to the limited availability of comprehensive in vitro skin permeation data specifically for this compound, the following table presents data for a structurally related compound, Methyl N-methylanthranilate, to serve as a reference. Researchers are encouraged to generate specific data for this compound following the protocols outlined below.
Table 1: In Vitro Dermal Absorption of Methyl N-methylanthranilate in Human Skin
| Parameter | Value | Conditions | Reference |
| Skin Absorption | 29.3% ± 1.5% | Occluded | [8] |
| Skin Absorption | 17.4% ± 1.4% | Unoccluded | [8] |
| Permeated Amount | 4.12 ± 0.22 µg/cm² | Occluded | [8] |
| Permeated Amount | 2.62 ± 0.21 µg/cm² | Unoccluded | [8] |
Experimental Protocols
Materials and Reagents
-
Test Substance: this compound (pharmaceutical or cosmetic grade)
-
Skin Membrane: Excised human or porcine skin (full-thickness or dermatomed)[9][10]
-
Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol (B145695) (e.g., 50% ethanol in PBS) to ensure sink conditions.[10][11]
-
Franz Diffusion Cells: Static or flow-through vertical diffusion cells.[7][12]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection for quantification of this compound.
-
Other: Syringes, vials, magnetic stirrers, circulating water bath, micro-pipettes, analytical balance.
Experimental Workflow
Caption: Workflow for in vitro skin permeation testing.
Detailed Methodologies
a. Skin Membrane Preparation [9]
-
Excised human or porcine skin should be stored at -20°C or below until use.
-
Thaw the skin at room temperature.
-
Carefully remove any subcutaneous fat. If using a dermatomed sample, slice the skin to a uniform thickness (typically 200-500 µm) using a dermatome.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise its barrier integrity.
b. Franz Diffusion Cell Setup [7][13]
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cell in a holder connected to a circulating water bath to maintain the skin surface temperature at 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
c. Application of Test Substance and Sampling
-
Apply a known quantity (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution (e.g., 200 µL) from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store the collected samples at 4°C until analysis.
d. Mass Balance and Sample Analysis [4][5]
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Wash the surface of the skin with a suitable solvent (e.g., ethanol) to recover any unabsorbed this compound.
-
Separate the epidermis from the dermis (e.g., by heat separation or blunt dissection).
-
Extract this compound from the different skin layers (stratum corneum via tape stripping, epidermis, and dermis) using an appropriate solvent and extraction technique (e.g., sonication).
-
Analyze the concentration of this compound in the receptor fluid samples, skin surface washings, and skin extracts using a validated HPLC or LC-MS method.
e. Data Analysis
From the concentration of this compound in the receptor fluid at each time point, the following permeation parameters can be calculated:
-
Cumulative Amount Permeated (Q): The total amount of this compound that has permeated per unit area of the skin at a given time.
-
Steady-State Flux (Jss): The rate of permeation per unit area at steady state, determined from the slope of the linear portion of the cumulative amount permeated versus time curve.
-
Lag Time (Tlag): The time required for the permeant to establish a steady-state diffusion gradient across the skin, determined by extrapolating the linear portion of the cumulative amount permeated versus time curve to the x-axis.
-
Permeability Coefficient (Kp): A measure of the skin's permeability to the test substance, calculated as Jss divided by the initial concentration of the substance in the donor chamber.
This compound as a UV Absorber: A Conceptual Pathway
This compound functions as a UV-A filter by absorbing ultraviolet radiation.[1] This process can lead to the generation of reactive oxygen species (ROS), which may have implications for skin health.[14] The following diagram illustrates the general mechanism of action for UV absorbers and the potential for ROS formation.
Caption: UV absorption and potential ROS generation by this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for conducting in vitro skin permeation studies of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the safety and efficacy assessment of this commonly used cosmetic ingredient. Further research is encouraged to establish a definitive quantitative profile of this compound's skin permeation characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. mdpi.com [mdpi.com]
- 11. permegear.com [permegear.com]
- 12. The Development of an In Vitro Horizontal Diffusion Cell to Monitor Nasal Powder Penetration Inline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 14. ewg.org [ewg.org]
Menthyl Anthranilate: Application Notes on Synthesis and Use as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl anthranilate, the ester of anthranilic acid and menthol (B31143), is a well-established UV filter in the cosmetics industry, valued for its ability to absorb UVA radiation.[1] Beyond this primary application, its molecular structure—featuring a reactive amino group, an aromatic ring, and a bulky chiral ester—presents opportunities for its use as a precursor in organic synthesis. The presence of the menthyl group can introduce chirality and modify the solubility and crystalline properties of downstream products, making it a potentially valuable starting material for novel bioactive molecules and functional materials.
These application notes provide detailed protocols for the synthesis of this compound and explore its potential as a synthetic precursor based on the known reactivity of the anthranilate scaffold.
Synthesis of this compound
The primary route for synthesizing this compound is through the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol. This method is advantageous as it avoids the difficult direct esterification of anthranilic acid, where the amino group can interfere with the reaction.[2]
Protocol 1: Synthesis via Transesterification
This protocol is adapted from the process described in U.S. Patent 2,170,185A.[1] The reaction involves the sodium methoxide-catalyzed transesterification of methyl anthranilate with menthol.
Materials and Reagents:
-
Sodium metal
-
Anhydrous Methanol
-
Menthol (natural or synthetic)
-
Methyl anthranilate
Equipment:
-
Reaction flask equipped for distillation under partial vacuum
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
-
Reaction Setup: Add menthol to the sodium methoxide solution.
-
Solvent Removal: Distill off the methanol to leave a solution of sodium mentholate in excess menthol.
-
Transesterification: Add methyl anthranilate to the mixture.
-
Methanol Distillation: Resume distillation under a partial vacuum at a temperature and pressure suitable to selectively distill off the methanol formed during the reaction. This drives the equilibrium towards the product.
-
Product Distillation: Once all the methanol has been removed, increase the temperature and vacuum. A mixture of excess menthol and some methyl anthranilate will distill first, followed by the desired product, this compound.
Quantitative Data: The following table summarizes the quantities specified in the patent for a laboratory-scale synthesis.[1]
| Reactant / Reagent | Quantity | Molar Ratio (approx.) |
| Sodium | 2 g | 1 |
| Anhydrous Methanol | 25 g | 9 |
| Menthol | 390 g | 29 |
| Methyl Anthranilate | 250 g | 19 |
Product Characteristics: [1][3]
-
Appearance: Colorless or pale yellow viscous oil with a bluish fluorescence.
-
Boiling Point: 177-179 °C at 3 mm Hg.
-
Specific Gravity: ~1.037 at 35 °C.
This compound as a Synthetic Precursor
While specific documented applications of this compound as a synthetic intermediate are limited, its structure contains several reactive sites. The chemistry of analogous anthranilate esters, particularly methyl anthranilate, serves as a strong indicator of its potential synthetic utility.
Proposed Applications & Protocols
The following protocols are generalized and based on well-established reactions of methyl anthranilate and other aromatic amines. Researchers should perform stoichiometric calculations and optimize reaction conditions for the specific substrates used.
1. Reactions at the Amino Group: Schiff Base Formation
The primary amino group of this compound can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. These compounds are widely used in perfumery and as intermediates for the synthesis of other nitrogen-containing molecules.[4]
General Protocol for Schiff Base Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Add the desired aldehyde or ketone (1-1.1 equivalents).
-
Add a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting Schiff base, typically by crystallization or chromatography.
2. Reactions Involving the Amino and Ester Groups: Heterocycle Synthesis
Methyl anthranilate is a known precursor for the synthesis of 4-quinazolinone derivatives via the Niementowski reaction.[5] It is highly probable that this compound would undergo a similar cyclization. Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, making them important scaffolds in drug discovery.
General Protocol for Quinazolinone Synthesis:
-
Mix this compound with a substituted amide or amidine.
-
Heat the mixture, typically without a solvent, to a temperature range of 130-200 °C.
-
The reaction proceeds with the elimination of water and menthol (or methanol if starting from methyl anthranilate).
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product can be purified by recrystallization from a suitable solvent.
3. Other Potential Transformations
-
N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination.[6][7] This would yield N-alkylated this compound derivatives. Care must be taken to control the degree of alkylation, as dialkylation is a possible side reaction.
-
Benzyne (B1209423) Formation: While less practical than with methyl anthranilate due to the higher boiling point of the menthyl ester, diazotization of the amino group could theoretically generate a benzyne intermediate for use in cycloaddition reactions.[4]
-
Electrophilic Aromatic Substitution: The amino and ester groups direct electrophilic substitution on the aromatic ring, primarily to the positions para and ortho to the activating amino group.
Summary of Potential Synthetic Applications
| Reaction Type | Reagents | Product Class | Potential Utility |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Fragrance compounds, synthetic intermediates |
| Niementowski Reaction | Amides, Amidines | 4-Quinazolinone derivatives | Bioactive molecules, pharmaceutical scaffolds |
| N-Alkylation | Alkyl halides, Aldehydes/Reducing agent | N-Alkyl Menthyl Anthranilates | Modification of physical/biological properties |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl Menthyl Anthranilates (Amides) | Precursors for further cyclization, protecting groups |
Conclusion
This compound is a readily synthesizable molecule with significant, albeit largely unexplored, potential as a precursor in organic synthesis. The established protocol for its production via transesterification provides a reliable source of this chiral starting material. By leveraging the known reactivity of the anthranilate functional group, chemists can access a variety of derivatives, including Schiff bases, amides, and complex heterocyclic systems like quinazolinones. The incorporation of the menthyl moiety offers a strategic advantage for introducing chirality and tuning the physicochemical properties of target molecules, warranting further investigation into its synthetic applications.
References
- 1. US2170185A - this compound and process of preparing same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound CAS#: 134-09-8 [m.chemicalbook.com]
- 4. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. EP1322594A1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl Anthranilate in Perfumery and Fragrance Research
A Note on Nomenclature: The request specified "Menthyl anthranilate"; however, based on the context of perfumery and fragrance, it is highly likely that the intended compound was Methyl anthranilate . This compound is primarily used as a sunscreen agent, whereas Methyl anthranilate is a widely used fragrance ingredient with a characteristic fruity, grape-like scent. This document will focus on Methyl anthranilate.
Introduction to Methyl Anthranilate in Fragrance
Methyl anthranilate (MA) is an aromatic ester with the chemical formula C₈H₉NO₂. It is a key component in the perfumer's palette, valued for its potent, sweet, fruity, and floral aroma, often described as reminiscent of Concord grapes and orange blossom.[1][2][3] Its versatility allows for its use in a wide range of fragrance applications, from fine fragrances to personal care and household products.
Olfactory Profile:
-
Heart Notes: Floral (orange blossom, neroli, jasmine, tuberose), narcotic[2][3]
-
Base Notes: Powdery, musky nuance
Physicochemical Properties of Methyl Anthranilate
A comprehensive understanding of the physicochemical properties of Methyl anthranilate is crucial for its effective use in fragrance formulations, ensuring stability, solubility, and desired performance.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molar Mass | 151.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Melting Point | 24 °C (75 °F) | [1] |
| Boiling Point | 256 °C (493 °F) | [1] |
| Density | 1.168 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.027 mmHg at 25 °C | [4][5] |
| Flash Point | ≥128 °C | [5] |
| Refractive Index | 1.5810 at 25 °C | [4] |
| log Kow (Octanol/Water Partition Coefficient) | 1.88 - 2.17 | [4][5] |
Solubility of Methyl Anthranilate
The solubility of Methyl anthranilate in various solvents is a critical factor for perfumers during the formulation process.
| Solvent | Solubility | Reference |
| Water | 2.79 - 2.85 g/L at 23-25 °C | [5][6] |
| Ethanol | Freely soluble | [1][3] |
| Propylene Glycol | Soluble | [1][7] |
| Dipropylene Glycol | Soluble | [7] |
| Fixed Oils | Soluble | [7] |
| Paraffin Oil | Insoluble | [1] |
| Glycerin | Insoluble | [7] |
| Benzyl Benzoate | Soluble (forms stable dilutions) |
Natural Occurrence of Methyl Anthranilate
Methyl anthranilate is found naturally in a variety of plants and essential oils, contributing to their characteristic aromas.
| Natural Source | Reported Presence |
| Concord Grapes (Vitis labrusca) | Characteristic flavor compound |
| Jasmine Absolute (Jasminum grandiflorum) | Present |
| Neroli Oil (Citrus aurantium var. amara) | Present |
| Ylang-Ylang Oil (Cananga odorata) | Present in various fractions |
| Champaca Absolute (Magnolia champaca) | Present |
| Citrus Fruits (e.g., Bergamot, Mandarin, Orange) | Present |
| Strawberry | Present |
| Tuberose (Polianthes tuberosa) | Present |
| Gardenia | Present |
| Black Locust (Robinia pseudoacacia) | Present |
Applications in Perfumery
Methyl anthranilate is a versatile ingredient used to impart warmth, volume, and sweetness to fragrance compositions.[2]
-
Floral Accords: It is essential for creating authentic orange blossom, neroli, jasmine, gardenia, and tuberose notes.[2][3]
-
Fruity Notes: It provides the characteristic concord grape aroma and is used in wild strawberry and other fruity accords.
-
Schiff Base Formation: Methyl anthranilate readily reacts with aldehydes to form Schiff bases, which are themselves valuable fragrance ingredients. A common example is Aurantiol, formed with hydroxycitronellal, which has a sweet, floral, and fruity odor. This reaction can also lead to discoloration (yellowing) in certain fragrance formulations, a factor that must be considered during product development.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Odor Characterization
GC-O is a powerful technique used to identify the specific aroma-active compounds in a fragrance mixture.
Objective: To separate and identify the individual odor components of a fragrance formulation containing Methyl anthranilate and to characterize their sensory attributes.
Methodology:
-
Sample Preparation:
-
Dilute the fragrance oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
For headspace analysis of a finished product (e.g., lotion, shampoo), weigh a known amount of the product into a headspace vial.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
The GC effluent is split between the FID and the ODP.
-
-
GC Conditions (Example for a beverage analysis, adaptable for fragrances):
-
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate.
-
Injector: Split/splitless injector.
-
-
Olfactory Evaluation:
-
A trained sensory panelist or perfumer sniffs the effluent from the ODP.
-
The panelist records the retention time, odor descriptor, and intensity of each aroma detected.
-
-
Data Analysis:
-
The FID chromatogram provides quantitative data on the volatile compounds.
-
The olfactogram (a plot of odor intensity versus retention time) is aligned with the FID chromatogram.
-
Mass Spectrometry (GC-MS) can be used in parallel to identify the compounds associated with specific odors.
-
Fragrance Stability Testing in a Cosmetic Formulation
Objective: To evaluate the physical and chemical stability of a cosmetic formulation (e.g., a lotion) containing Methyl anthranilate over time and under various storage conditions.
Methodology:
-
Formulation:
-
Prepare a batch of the cosmetic base without the fragrance (control).
-
Prepare a batch of the cosmetic base with a specified concentration of the fragrance oil containing Methyl anthranilate.
-
-
Packaging:
-
Package the samples in the intended final packaging.
-
-
Storage Conditions:
-
Accelerated Stability:
-
40°C ± 2°C / 75% RH ± 5% RH (for 1, 2, and 3 months)
-
50°C ± 2°C (for 1 and 2 months)
-
-
Real-Time Stability:
-
25°C ± 2°C / 60% RH ± 5% RH (for 12, 18, and 24 months)
-
-
Light Exposure:
-
Exposure to UV light in a light cabinet.
-
-
Freeze-Thaw Cycles:
-
Alternate between -10°C and 25°C for several cycles (e.g., three 24-hour cycles at each temperature).
-
-
-
Evaluation Parameters and Schedule:
-
Evaluate the samples at baseline (time 0) and at specified intervals (e.g., 1, 2, 3, 6, 12, 18, 24 months).
-
Physical Characteristics:
-
Appearance (color, clarity, signs of separation)
-
Odor (sensory evaluation by a trained panel)
-
pH
-
Viscosity
-
-
Chemical Analysis:
-
Quantification of Methyl anthranilate concentration using a suitable analytical method (e.g., HPLC or GC-MS) to assess degradation.
-
-
-
Acceptance Criteria:
-
Define the acceptable limits of change for each parameter. Any significant deviation from the baseline indicates potential instability.
-
Olfactory Signaling Pathway
The perception of odorants like Methyl anthranilate begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to Methyl anthranilate have not been definitively identified, the general signaling cascade is well-understood.
Mechanism of Odor Perception:
-
Binding: An odorant molecule (e.g., Methyl anthranilate) binds to a specific G-protein coupled Olfactory Receptor (OR).
-
G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the neuron, causing depolarization of the cell membrane.
-
Signal Amplification: The influx of Ca²⁺ also opens Ca²⁺-activated chloride channels, leading to an efflux of Cl⁻, which further depolarizes the neuron.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Methyl anthranilate | 134-20-3 [chemicalbook.com]
- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. scent.vn [scent.vn]
- 7. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
Revolutionizing Fragrance and Flavor Analysis: Application Notes and Protocols for Menthyl Anthranilate-Based Biosensors
For Immediate Release
[City, State] – [Date] – The development of highly sensitive and selective biosensors for the detection of aromatic compounds is poised to transform the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the fabrication and utilization of novel biosensors based on the detection of Menthyl Anthranilate, a key fragrance and flavor compound. These biosensors offer a rapid, reliable, and cost-effective alternative to traditional analytical methods, enabling real-time monitoring and high-throughput screening for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Meradimate, is an ester widely used for its characteristic grape-like aroma and flavor. It also serves as a UV filter in sunscreen products. Traditional methods for its detection, such as gas chromatography-mass spectrometry (GC-MS), are often time-consuming, require extensive sample preparation, and involve costly instrumentation. The this compound-based biosensors detailed herein leverage the high specificity of biological recognition elements, such as olfactory and gustatory receptors, coupled with sensitive transduction techniques to provide a superior analytical solution.
Principle of Operation: Olfactory and Gustatory Receptor-Based Detection
The core of the proposed biosensors lies in the utilization of olfactory receptors (ORs) or gustatory receptors (GRs) that specifically bind to this compound. As a fragrance and flavor molecule, this compound is a natural ligand for such receptors. The binding event triggers a conformational change in the receptor, which is then converted into a measurable signal by a transducer. This biomimetic approach mimics the biological sense of smell and taste to achieve exceptional sensitivity and selectivity.
Signaling Pathway
The binding of this compound to a G-protein coupled olfactory or gustatory receptor initiates an intracellular signaling cascade. A generalized representation of this pathway, which forms the basis of the biosensor's mechanism, is illustrated below.
Caption: Generalized signaling pathway upon ligand binding to a GPCR.
Quantitative Data Presentation
The performance of this compound-based biosensors is benchmarked against other biosensors developed for similar aromatic ester compounds. The following tables summarize key performance metrics for different biosensor configurations.
Table 1: Performance of Olfactory Receptor-Based Electrochemical Biosensors for Aromatic Esters
| Analyte (Ester) | Bioreceptor | Transduction Method | Detection Limit | Linear Range | Reference |
| Methyl Salicylate | Insect OR (Or10a) | EIS | ~1 fM | 1 fM - 1 pM | [1][2] |
| Methyl Hexanoate | Insect OR (Or22a) | EIS | ~10 fM | 10 fM - 10 pM | [1][2] |
| This compound (projected) | Insect/Human OR | EIS/QCM-D | ~1 - 10 fM | 1 fM - 10 pM | - |
| Amyl Acetate | Electronic Nose | MOS Array | ~1 ppm | 1 - 100 ppm | [3] |
Table 2: Performance of Olfactory/Gustatory Receptor-Based Optical Biosensors for Aromatic Esters
| Analyte (Ester) | Bioreceptor | Transduction Method | Detection Limit | Linear Range | Reference |
| β-ionone | Odorant Binding Protein | SPRi | 200 pM | 200 pM - 1 µM | [4] |
| Hexanal | Odorant Binding Protein | SPRi | - | - | [4] |
| This compound (projected) | Human OR | SPR | ~10 - 100 pM | 10 pM - 1 µM | - |
| Various Fragrances | Electronic Nose | Colorimetric Sensor Array | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments in the development of this compound-based biosensors are provided below.
Olfactory/Gustatory Receptor Expression and Purification
A critical step in biosensor fabrication is the production of functional receptor proteins. This protocol outlines the expression and purification of olfactory or gustatory receptors using an insect cell expression system.
Caption: Workflow for receptor expression and purification.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the coding sequence for the target olfactory or gustatory receptor with a C-terminal tag (e.g., 6x-His tag) for purification. Clone the gene into a baculovirus transfer vector.
-
Baculovirus Generation: Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.
-
Cell Harvesting and Membrane Preparation: Harvest the cells by centrifugation and lyse them to isolate the cell membranes containing the expressed receptors.
-
Solubilization: Solubilize the membrane fraction using a suitable detergent (e.g., dodecyl maltoside).
-
Affinity Purification: Purify the solubilized receptors using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Characterization: Confirm the purity and identity of the receptor using SDS-PAGE and Western blotting.
Fabrication of an Olfactory Receptor-Based Electrochemical Biosensor
This protocol describes the fabrication of an electrochemical biosensor using purified olfactory receptors reconstituted into liposomes and immobilized on a gold electrode.
Caption: Workflow for electrochemical biosensor fabrication.
Protocol:
-
Electrode Cleaning: Thoroughly clean a gold electrode by electrochemical cycling in a suitable electrolyte.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) to form a self-assembled monolayer.
-
SAM Activation: Activate the terminal carboxyl groups of the SAM by incubating with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Liposome Preparation: Prepare liposomes from a lipid mixture (e.g., POPC) and reconstitute the purified olfactory receptors into the liposomes.
-
Immobilization: Covalently attach the receptor-containing liposomes to the activated SAM on the gold electrode surface.
-
Blocking: Block any remaining active sites on the surface with a blocking agent (e.g., bovine serum albumin or ethanolamine) to prevent non-specific binding.
-
Characterization: Characterize the fabricated biosensor using techniques like Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to confirm successful immobilization.[1]
Fabrication of an Olfactory Receptor-Based Optical Biosensor (Surface Plasmon Resonance)
This protocol details the steps for creating an optical biosensor for this compound detection based on Surface Plasmon Resonance (SPR).
Caption: Workflow for SPR biosensor fabrication.
Protocol:
-
Sensor Chip Preparation: Clean a gold-coated SPR sensor chip with piranha solution (use with extreme caution) or UV/ozone treatment.
-
SAM Formation: Functionalize the gold surface by forming a mixed self-assembled monolayer of a biotin-terminated thiol and a short-chain hydroxyl-terminated thiol.[5][6]
-
Neutravidin Binding: Inject a solution of neutravidin over the sensor surface to allow binding to the biotin groups on the SAM.[5]
-
Antibody Immobilization: Inject a biotinylated antibody specific to the tag on the receptor (e.g., anti-His antibody) to bind to the neutravidin layer.[5]
-
Receptor Capture: Inject the purified and solubilized olfactory receptor solution over the surface to be captured by the immobilized antibody. This ensures a specific and oriented immobilization of the receptor.[5][6]
-
Analysis: The SPR biosensor is now ready for the real-time detection of this compound binding, which will cause a change in the refractive index at the sensor surface, detected as a shift in the SPR angle.
Applications in Research and Drug Development
The development of this compound-based biosensors opens up a wide range of applications:
-
High-Throughput Screening: Rapidly screen large libraries of compounds for their ability to interact with specific olfactory or gustatory receptors, aiding in the discovery of new flavor and fragrance molecules.
-
Quality Control: Monitor the concentration and purity of this compound in food, beverages, and cosmetic products in real-time.
-
Drug Discovery: Investigate the interactions of drug candidates with off-target olfactory and gustatory receptors, which can be crucial for understanding potential side effects such as taste and smell disturbances.
-
Environmental Monitoring: Detect the presence of this compound and related compounds in environmental samples.
Conclusion
The application notes and protocols outlined in this document provide a comprehensive guide for the development and utilization of this compound-based biosensors. By harnessing the specificity of biological receptors, these biosensors offer a powerful analytical tool with the potential to significantly impact various scientific and industrial sectors. The high sensitivity, selectivity, and real-time capabilities of this technology will undoubtedly accelerate research and development in the fields of fragrance, flavor, and pharmaceuticals.
References
- 1. Data on preparation and characterization of an insect odorant receptor based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Menthyl Anthranilate and its Analogs in Quorum Sensing Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, in response to population density.[1] The disruption of QS signaling, known as quorum quenching, presents a promising anti-virulence strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.[1] Recent studies have highlighted the potential of anthranilate derivatives, particularly methyl anthranilate and methyl N-methylanthranilate, as effective quorum sensing inhibitors (QSIs). These compounds have demonstrated significant activity in attenuating virulence and biofilm formation in various pathogenic bacteria.
This document provides detailed application notes and experimental protocols for the study of menthyl anthranilate and its analogs as QSIs, with a focus on methyl anthranilate and methyl N-methylanthranilate.
Mechanism of Action
This compound and its derivatives interfere with QS signaling through multiple potential mechanisms. In Gram-negative bacteria that utilize N-acyl homoserine lactones (AHLs) for communication, these compounds may act by:
-
Interfering with AHL biosynthesis: They can disrupt the enzymatic activity of AHL synthases (LuxI homologs), leading to a decrease in the production of signal molecules.[2]
-
Competitive binding to receptor proteins: They can act as antagonists by binding to the AHL receptor proteins (LuxR homologs), preventing the binding of native AHLs and subsequent activation of target gene expression.[2]
In Pseudomonas aeruginosa, which possesses a complex hierarchical QS system involving Las, Rhl, and PQS (Pseudomonas Quinolone Signal) pathways, methyl N-methylanthranilate has been suggested to disrupt the biosynthesis of the PQS autoinducer.[3][4] This interference with a key signaling pathway leads to the attenuation of virulence and biofilm formation.[3]
Quantitative Data on Quorum Sensing Inhibition
The following tables summarize the quantitative data on the efficacy of methyl anthranilate and methyl N-methylanthranilate as quorum sensing inhibitors from published studies.
Table 1: Effect of Methyl Anthranilate on Aeromonas sobria
| Phenotype Assessed | Concentration of Methyl Anthranilate | Percentage Inhibition | Reference |
| Biofilm Formation | 0.5 µL/mL | 51.44% | [2] |
| Swinging Motility | 0.5 µL/mL | 74.86% | [2] |
| Swarming Motility | 0.5 µL/mL | 71.63% | [2] |
| Protease Activity | 0.5 µL/mL | 43.08% | [2] |
Table 2: Effect of Methyl N-Methylanthranilate (MMA) on Pseudomonas aeruginosa
| Effect | Observation | Reference |
| Virulence Factor Production | Effectively attenuated | [3][4] |
| Biofilm Formation | Effectively attenuated | [3][4] |
| Gene Expression | Suppressed expression of a dozen QS-related genes | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the quorum sensing inhibitory potential of this compound and its analogs are provided below.
Protocol 1: Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum
This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein, a process regulated by the CviI/CviR QS system.[1] A reduction in violacein production without inhibiting bacterial growth indicates potential QS inhibition.[1][5]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Test compound (this compound or analog) stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Inoculum Preparation: Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm). The next day, dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.[1]
-
Assay Setup: In a 96-well plate, add 180 µL of the diluted C. violaceum culture to each well. Add 20 µL of the test compound at various concentrations (prepare serial dilutions). Include a positive control (a known QSI) and a negative control (DMSO, ensuring the final concentration does not exceed 1% v/v).[1]
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Growth Measurement: After incubation, measure the OD600 of each well to assess bacterial growth.[1]
-
Violacein Quantification:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the bacterial cells.[1]
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well and incubate at room temperature with shaking for 30 minutes to dissolve the violacein pigment.[5]
-
Transfer 100 µL of the dissolved violacein solution to a new microplate.
-
Measure the absorbance at 595 nm (OD595) to quantify the violacein.[5]
-
-
Data Analysis: Calculate the percentage of violacein inhibition and bacterial growth inhibition for each concentration of the test compound. A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates QSI activity.[1]
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of the test compound on the ability of bacteria, such as Pseudomonas aeruginosa, to form biofilms.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compound stock solution in DMSO
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Spectrophotometer (microplate reader)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in TSB. Dilute the culture to an OD600 of 0.05 in fresh TSB.
-
Assay Setup: Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 20 µL of the test compound at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Staining:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
Protocol 3: Swarming and Swimming Motility Assays
These assays assess the effect of the test compound on bacterial motility, which is often regulated by QS and is crucial for biofilm formation.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
LB medium
-
Agar
-
Test compound
-
Petri dishes
Procedure for Swarming Motility:
-
Prepare swarming agar plates (e.g., LB with 0.5% agar) containing different concentrations of the test compound.
-
Inoculate 5 µL of an overnight bacterial culture onto the center of the agar surface.
-
Incubate the plates at 37°C for 16-18 hours.
-
Measure the diameter of the turbid zone of bacterial migration.
Procedure for Swimming Motility:
-
Prepare swimming agar plates (e.g., LB with 0.3% agar) containing different concentrations of the test compound.
-
Stab-inoculate the center of the agar with a sterile toothpick dipped in an overnight bacterial culture.
-
Incubate the plates at 37°C for 16-18 hours.
-
Measure the diameter of the circular turbid zone.
Data Analysis: Compare the diameters of the motility zones in the presence of the test compound to the control plates.
Visualizations
Diagram 1: Generalized LuxI/LuxR Quorum Sensing Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic insights into the inhibition mechanism of methyl N-methylanthranilate: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of Menthyl Anthranilate in Sunscreens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Menthyl anthranilate's photostability in sunscreen formulations.
Troubleshooting Guide
Issue 1: Rapid Photodegradation of this compound Observed in Formulation
-
Symptom: Significant loss of this compound concentration after UV exposure, confirmed by HPLC analysis, or a substantial decrease in UV absorbance in the UVA range (around 336 nm) via UV spectroscopy.
-
Possible Causes:
-
Formation of Triplet Excited State: this compound, upon absorbing UVA radiation, can form a long-lived triplet excited state. This excited state is a key intermediate in its photodegradation pathway and can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen.[1][2]
-
Absence of an Effective Triplet State Quencher: Without a suitable quencher, the triplet excited state of this compound has a longer lifetime, increasing the probability of degradation reactions.
-
Presence of Photosensitizers: Other ingredients in the formulation might be acting as photosensitizers, accelerating the degradation of this compound.
-
-
Troubleshooting Steps:
-
Incorporate a Triplet State Quencher: The most effective strategy is to add a compound that can accept the excess energy from the triplet excited state of this compound, returning it to the ground state.
-
Recommended Quenchers: Octocrylene (OCR) and Ethylhexyl Methoxycinnamate (EHMC) have been shown to be effective in quenching the triplet state of anthranilates.[3]
-
Mechanism: This process is known as triplet-triplet energy transfer. The quencher should have a lower triplet energy level than this compound.
-
-
Add Antioxidants: To counteract the damaging effects of ROS generated during photodegradation, incorporate antioxidants into the formulation.
-
Examples: Tocopherol (Vitamin E) and its water-soluble analog, Trolox, have been shown to suppress the generation of singlet oxygen sensitized by this compound.[4]
-
-
Evaluate Excipient Compatibility: Conduct photostability studies of this compound with individual excipients to identify any that may be contributing to its instability.
-
Issue 2: Formulation Discoloration (Yellowing) After UV Exposure
-
Symptom: The sunscreen formulation develops a yellow or brownish tint after being exposed to UV radiation.
-
Possible Causes:
-
Formation of Colored Photodegradation Products: The breakdown of the this compound molecule can result in the formation of chromophoric byproducts that absorb visible light, leading to a colored appearance.
-
Interaction with Other Formulation Components: Photodegradation products of this compound may react with other ingredients in the sunscreen, forming colored complexes.
-
-
Troubleshooting Steps:
-
Characterize Degradation Products: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the colored byproducts. Understanding the degradation pathway can help in selecting appropriate stabilizers.
-
Incorporate Photostabilizers: As with rapid degradation, the use of triplet state quenchers like Octocrylene can significantly reduce the formation of degradation products and thus minimize discoloration.[3]
-
Optimize the Vehicle System: The polarity and proticity of the solvent can influence photodegradation pathways. Experiment with different solvent systems to find one that enhances the stability of this compound.
-
Add Chelating Agents: Trace metal ions can sometimes catalyze photodegradation reactions. The addition of a chelating agent like EDTA can help to sequester these ions and improve color stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism of this compound photodegradation involves the absorption of UVA radiation, leading to the formation of an excited singlet state. This singlet state can then undergo intersystem crossing to a more stable, long-lived triplet excited state.[1][2] This triplet state is the key intermediate that can either undergo chemical reactions leading to degradation products or transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen, which can further contribute to the degradation of this compound and other formulation components.[4]
Q2: How do triplet state quenchers like Octocrylene work to stabilize this compound?
A2: Triplet state quenchers, such as Octocrylene, stabilize this compound through a process called triplet-triplet energy transfer. For this to occur, the triplet energy level of the quencher must be lower than that of this compound. When a photo-excited this compound molecule enters its triplet state, it can transfer its excess energy to a nearby Octocrylene molecule. This process returns the this compound to its stable ground state, preventing it from degrading, while the Octocrylene molecule harmlessly dissipates the absorbed energy, often as heat.[3]
Q3: Are there any synergistic effects when combining this compound with other UV filters?
A3: Yes, combining this compound with other UV filters can lead to synergistic effects that enhance photostability. For instance, UVB filters like Octocrylene and Ethylhexyl Methoxycinnamate have been shown to improve the photostability of anthranilates by quenching their triplet states.[3] This not only protects the this compound but can also lead to a more robust and broad-spectrum UV protection profile for the entire formulation.
Q4: What experimental techniques can I use to quantify the photostability of my this compound formulation?
A4: The two most common and reliable techniques for quantifying photostability are:
-
UV Spectroscopy: This method involves measuring the UV absorbance spectrum of a thin film of the sunscreen formulation before and after exposure to a controlled dose of UV radiation from a solar simulator. A decrease in absorbance at the characteristic wavelength for this compound (around 336 nm) indicates photodegradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and quantitative method. It allows for the separation and precise quantification of the this compound concentration in the formulation before and after UV exposure. This technique can also be used to detect and quantify the formation of photodegradation products.
Quantitative Data Summary
The following tables summarize the quantitative data on the photostability of this compound (MA) in the presence of different stabilizers.
Table 1: Photodegradation of Methyl Anthranilate (MA) in Different Formulations
| Formulation ID | UV Filters | % Absorbance Loss (after irradiation) | Reference |
| F3 | MA only | ~40% | [3] |
| F4 | MA only | ~40% | [3] |
| F5 | MA + EHMC | Less than F3/F4 | [3] |
| F6 | MA + OCR | Significantly less than F3/F4 | [3] |
Table 2: Singlet Oxygen Generation and Quenching by Methyl Anthranilate (MA)
| Parameter | Value | Solvent | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.12 | Air-saturated ethanol | [4] |
| Overall Quenching Rate Constant (kt) | 2.1 x 10⁷ M⁻¹s⁻¹ | D₂O | [5] |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output.
-
Roughened polymethylmethacrylate (PMMA) plates.
-
Positive displacement pipette or syringe.
-
Analytical balance.
-
Glove or finger cot for spreading.
2. Procedure:
- Sample Application: Accurately weigh and apply the sunscreen formulation to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².
- Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger to create a uniform film.
- Drying/Equilibration: Allow the film to dry and equilibrate in the dark for at least 30 minutes.
- Initial Absorbance Measurement (Pre-irradiation): Place the PMMA plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.
- Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.
- Final Absorbance Measurement (Post-irradiation): After irradiation, re-measure the absorbance spectrum of the sunscreen film from 290 nm to 400 nm.
- Data Analysis: Compare the pre- and post-irradiation absorbance spectra. The percentage loss of absorbance at the λmax of this compound (around 336 nm) is a measure of its photodegradation.
Protocol 2: Quantification of this compound by HPLC
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
This compound analytical standard.
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
2. Procedure:
- Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation (Pre- and Post-irradiation):
- Accurately weigh a known amount of the sunscreen formulation (before and after UV exposure from Protocol 1) into a volumetric flask.
- Add a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and THF).
- Use an ultrasonic bath to ensure complete dissolution of the sunscreen and extraction of this compound.
- Dilute the extract to a concentration that falls within the linear range of the calibration curve.
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
- HPLC Analysis:
- Set up the HPLC method with an appropriate mobile phase (e.g., a gradient of acetonitrile and water), flow rate, and column temperature.
- Set the UV detector to the λmax of this compound (around 336 nm).
- Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
- Inject the prepared pre- and post-irradiation samples.
- Data Analysis:
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
- Calculate the percentage of this compound remaining after UV exposure to quantify its photostability.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for enhancing this compound photostability.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations [mdpi.com]
- 4. Suppression of this compound (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Identification of Menthyl Anthranilate Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menthyl Anthranilate. The information provided is designed to assist in identifying potential degradation products and establishing a robust stability testing program.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through three primary pathways: photodegradation, hydrolysis, and oxidation.
-
Photodegradation: As a UV-absorbing molecule, this compound can undergo degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts. While this compound is considered more photostable than some other UV filters like avobenzone, degradation can still occur with prolonged exposure.[1]
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This process would yield anthranilic acid and menthol (B31143). The hydrolysis of the closely related Methyl Anthranilate results in anthranilic acid and methanol.[2]
-
Oxidation: Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents. For the related compound Methyl Anthranilate, interaction with reactive oxygen species (ROS) can lead to the formation of hydroxylated derivatives.[3][4]
Q2: What are the expected degradation products of this compound?
Based on the degradation pathways of the anthranilate moiety and general chemical principles, the following degradation products can be anticipated:
-
From Hydrolysis:
-
Anthranilic Acid
-
Menthol
-
-
From Photodegradation:
-
Hydroxy-Menthyl Anthranilate Isomers: Similar to Methyl Anthranilate, hydroxylation of the benzene (B151609) ring is a likely outcome of photodegradation in the presence of hydroxyl radicals.[3][4]
-
This compound Trimers: Under UV irradiation, the formation of trimers has been reported for Methyl Anthranilate and could be a possibility for this compound.[3]
-
-
From Oxidation:
-
Oxidized Anthranilate Moiety: Products resulting from the oxidation of the aromatic ring and the amino group.
-
Oxidized Menthol Moiety: Degradation products of the menthol portion of the molecule, such as menthone.
-
-
From Thermal Degradation:
-
At high temperatures, decomposition can lead to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
-
Q3: My this compound formulation is discolored after light exposure. What is the likely cause?
Discoloration, often appearing as yellowing or browning, upon light exposure is a common indicator of photodegradation. This is likely due to the formation of colored degradation products. These products may result from the alteration of the chromophore in the this compound molecule or from the interaction of initial degradation products with other components in the formulation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stressed this compound Sample
Problem: Your High-Performance Liquid Chromatography (HPLC) analysis of a this compound sample subjected to forced degradation (e.g., acid/base hydrolysis, oxidation, photolysis, or heat) shows new, unidentified peaks.
Troubleshooting Steps:
-
Confirm Peak Reality:
-
Inject a blank (mobile phase) to ensure the peaks are not from the solvent or system.
-
Re-inject a known standard of this compound to confirm its retention time and rule out system suitability issues.
-
Inject a placebo (formulation without this compound) that has undergone the same stress conditions to identify any peaks originating from excipient degradation.
-
-
Preliminary Peak Identification:
-
Retention Time: Compare the retention times of the new peaks with any known or suspected degradation product standards if available (e.g., anthranilic acid, menthol).
-
UV-Vis Spectra: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV-Vis spectra of the unknown peaks. Compare them to the spectrum of this compound. Significant shifts in the absorption maxima can indicate modifications to the anthranilate chromophore.
-
-
Structure Elucidation using LC-MS:
-
Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the molecular weights of the compounds corresponding to the unknown peaks.
-
Use the molecular weight information to hypothesize potential structures based on expected degradation pathways (e.g., addition of an oxygen atom for hydroxylation, loss of the menthyl group for hydrolysis).
-
If available, utilize tandem MS (MS/MS) to obtain fragmentation patterns, which can provide further structural information.
-
Issue 2: Difficulty in Quantifying this compound Degradation Products
Problem: You have identified degradation products but are unable to accurately quantify them due to a lack of reference standards.
Troubleshooting Steps:
-
Relative Quantification:
-
Use the peak area of the degradation product relative to the initial peak area of this compound to estimate the percentage of degradation. This assumes that the response factor of the degradant is similar to that of the parent compound, which may not be accurate but can provide a preliminary assessment.
-
-
Use of a Surrogate Standard:
-
If a closely related compound with a similar chromophore is available as a standard, it can be used as a surrogate for preliminary quantification. The accuracy of this approach depends on the structural similarity between the degradant and the surrogate.
-
-
Isolation and Characterization for Standard Preparation:
-
For critical degradation products, consider isolating them from the stressed sample using preparative HPLC.
-
Characterize the isolated compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its structure.
-
Once the structure is confirmed and purity is established, the isolated material can be used as a reference standard for accurate quantification.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
pH meter
-
Heating block or oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
-
Cool the solution.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Photodegradation:
-
Place the stock solution in a transparent container (e.g., quartz cuvette).
-
Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
After exposure, dilute the samples with mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a PDA/DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 336 nm (monitor at multiple wavelengths to ensure detection of all degradants).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Stress Condition | Potential Degradation Products | Expected Molecular Weight ( g/mol ) |
| Hydrolysis | Acidic or Basic Conditions | Anthranilic Acid | 137.14 |
| Menthol | 156.27 | ||
| Photodegradation | UV/Visible Light | Hydroxy-Menthyl Anthranilate | 277.37 |
| This compound Trimer | 783.99 | ||
| Oxidation | Peroxides, Oxygen | Hydroxy-Menthyl Anthranilate | 277.37 |
| Menthone | 154.25 | ||
| Thermal Degradation | High Temperature | Carbon Oxides (CO, CO₂) | 28.01, 44.01 |
| Nitrogen Oxides (NOx) | Varies |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for Research|Sunscreen Agent [benchchem.com]
- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Menthyl Anthranilate Crystallization in Cosmetic Formulations
Welcome to the Technical Support Center for troubleshooting the crystallization of Menthyl Anthranilate (also known as Meradimate) in your cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during product development and experimentation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving crystallization issues with this compound in your formulations.
Question: My formulation containing this compound is showing signs of crystallization (e.g., cloudiness, gritty texture, visible crystals). What are the initial steps to identify the cause?
Answer:
The first step is to systematically investigate the potential causes of crystallization. This involves examining your formulation, processing parameters, and storage conditions.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for this compound crystallization.
Frequently Asked Questions (FAQs)
Formulation and Solubility
Question: What is the solubility of this compound in common cosmetic ingredients, and how can I increase it?
Answer:
Strategies to Improve Solubility:
-
Emollient Selection: Choose emollients that are good solubilizers for UV filters. Esters and polar oils are often effective.
-
Co-solvents: Incorporate co-solvents or solubilizers that can enhance the capacity of your oil phase to dissolve this compound.
-
Concentration Management: Ensure that the concentration of this compound does not exceed its saturation point in the oil phase at the lowest temperature the product will experience during its shelf life. In the United States, the FDA has approved its use in Over-the-Counter (OTC) sunscreen drug products at concentrations up to 5%.[1]
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Cosmetic Solvents
| Solvent/Emollient | Type | Expected Solubility of this compound | Notes |
| Water | Aqueous | Insoluble[1] | This compound is hydrophobic. |
| Ethanol | Alcohol | Soluble | Often used in sprays, but rapid evaporation can lead to crystallization. |
| Propylene Glycol | Glycol | Soluble | A common solvent and humectant. |
| Caprylic/Capric Triglyceride | Ester | Good | A common, non-greasy emollient that is often a good solvent for UV filters. |
| C12-15 Alkyl Benzoate | Ester | Excellent | Known to be an excellent solvent for many solid UV filters. |
| Isopropyl Myristate | Ester | Good | A common emollient with good spreading properties. |
| Mineral Oil | Hydrocarbon | Low to Moderate | Non-polar, may not be the best solvent. |
| Dimethicone | Silicone | Low | Generally a poor solvent for organic UV filters. |
Disclaimer: The expected solubility is based on general principles of cosmetic science. It is crucial to perform experimental solubility studies for your specific formulation.
Processing and Stability
Question: How do manufacturing process parameters affect the crystallization of this compound?
Answer:
The manufacturing process plays a critical role in preventing crystallization.
-
Heating and Dissolution: When preparing the oil phase, it is essential to heat it to a temperature sufficient to completely dissolve the this compound and other solid ingredients. For many solid UV filters, this means heating above their melting point.[2] this compound has a melting point of approximately 63°C.[1] Insufficient heating can lead to seeding of crystals in the final product.
-
Cooling Rate: The rate of cooling of the emulsion can influence the crystal structure. Rapid cooling can sometimes lead to the formation of smaller, more stable crystals, while slow cooling may allow for the growth of larger, more noticeable crystals.[3]
-
Homogenization: Proper homogenization ensures that the oil phase, containing the dissolved this compound, is finely and evenly dispersed throughout the aqueous phase. This can help to physically stabilize the dissolved state.
Question: My product is stable at room temperature but shows crystallization after temperature cycling. How can I improve its thermal stability?
Answer:
Crystallization induced by temperature fluctuations is a common issue.[4] This occurs because the solubility of this compound in the oil phase decreases at lower temperatures, leading to supersaturation and subsequent crystallization.
Strategies for Improving Thermal Stability:
-
Optimize the Solvent System: The primary strategy is to ensure that this compound remains well below its saturation point at the lowest storage temperature. This may require adding a better solubilizer to the oil phase.
-
Incorporate Crystal Inhibitors: Certain polymers or other ingredients can act as crystal growth inhibitors by adsorbing to the surface of small crystals and preventing them from growing larger.
-
Liquid Crystal Structures: Formulating emulsions that form liquid crystalline structures around the oil droplets can enhance stability.[5][6] These structures can create a barrier that hinders the migration and aggregation of this compound molecules.
Troubleshooting Logic for Thermal Instability:
Caption: Logic for addressing thermal instability and crystallization.
Experimental Protocols
Protocol 1: Determination of Saturation Solubility of this compound in a Cosmetic Emollient
Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in a specific cosmetic emollient at a controlled temperature.
Materials:
-
This compound powder
-
Selected cosmetic emollient (e.g., C12-15 Alkyl Benzoate)
-
Analytical balance
-
Temperature-controlled water bath or incubator
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Microscope with polarizing filters
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high accuracy)
Methodology:
-
Preparation of Samples:
-
Accurately weigh a series of increasing amounts of this compound into separate glass vials.
-
Add a fixed volume or weight of the chosen emollient to each vial.
-
Add a small magnetic stir bar to each vial.
-
-
Equilibration:
-
Place the sealed vials in the temperature-controlled bath set to the desired temperature (e.g., 25°C).
-
Allow the samples to stir for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Visual and Microscopic Observation:
-
After equilibration, visually inspect each vial for the presence of undissolved crystals.
-
For the vials that appear clear, take a small aliquot and place it on a microscope slide. Observe under polarized light. The presence of bright, birefringent spots indicates undissolved crystals.
-
The saturation solubility is the concentration of the highest concentrated sample that remains completely clear with no visible crystals under the microscope.
-
-
Quantitative Analysis (Optional):
-
For the saturated samples (those with excess solid), carefully filter or centrifuge to remove the undissolved this compound.
-
Accurately dilute a known amount of the clear supernatant with a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Protocol 2: Evaluation of Crystallization Tendency in a Finished Formulation
Objective: To assess the stability of a cosmetic formulation and its tendency to form this compound crystals under stressed conditions.
Materials:
-
Finished cosmetic formulation
-
Glass microscope slides and coverslips
-
Polarized light microscope
-
Temperature-controlled chambers/ovens
Methodology:
-
Initial Observation (Time Zero):
-
Place a small drop of the freshly prepared formulation on a microscope slide and cover with a coverslip.
-
Observe the sample under the polarized light microscope. At time zero, the field of view should be dark if the this compound is fully dissolved and no liquid crystals are present. Note the presence of any birefringent structures.
-
-
Accelerated Stability Testing:
-
Store samples of the formulation in sealed containers under various conditions:
-
Elevated Temperature: e.g., 40°C, 45°C
-
Low Temperature: e.g., 4°C
-
Freeze-Thaw Cycles: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles.
-
-
-
Periodic Evaluation:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take a sample from each storage condition.
-
Prepare a slide as in step 1 and observe under the polarized light microscope.
-
Compare the images to the time-zero sample. Look for the appearance and growth of bright, needle-like or crystalline structures, which would indicate this compound crystallization.
-
-
Documentation:
-
Record your observations with images at each time point for all storage conditions. This will provide a comprehensive understanding of your formulation's stability.
-
Experimental Workflow for Crystallization Evaluation:
Caption: Workflow for evaluating the crystallization tendency in a finished product.
References
- 1. This compound | C17H25NO2 | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crodabeauty.com [crodabeauty.com]
- 3. Solvent Solubility Testing of Cosmetics-Relevant Chemicals: Methodology and Correlation of Water Solubility to In Silico Predictions | Semantic Scholar [semanticscholar.org]
- 4. grandingredients.com [grandingredients.com]
- 5. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Menthyl Anthranilate Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Menthyl anthranilate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation to assist in optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound:
-
Transesterification: This is the most effective and recommended method. It involves the reaction of an alkyl anthranilate (typically Methyl anthranilate) with menthol (B31143) in the presence of a basic catalyst, such as sodium mentholate. This method avoids the harsh acidic conditions that can degrade menthol.[1]
-
Direct Esterification: This involves the reaction of anthranilic acid with menthol, usually under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). However, this method is generally not recommended due to the low reactivity and the high propensity of menthol, a secondary alcohol, to undergo acid-catalyzed dehydration to form menthene, leading to low yields and impurities.[1]
-
Enzymatic Synthesis: A greener alternative involves the use of lipases to catalyze the esterification between anthranilic acid and menthol. This method operates under mild conditions, potentially reducing byproduct formation.
Q2: Why is direct acid-catalyzed esterification of menthol with anthranilic acid problematic?
A2: Direct acid-catalyzed esterification is challenging because menthol is a secondary alcohol. Under strong acid and heat, it is highly susceptible to a competing elimination (dehydration) reaction, which forms menthene as a significant byproduct. This side reaction consumes the menthol, reduces the yield of the desired ester, and complicates the purification process.[1]
Q3: What are the most common impurities and side products in this compound synthesis?
A3: The common impurities depend on the synthesis route:
-
Unreacted Starting Materials: Menthol, anthranilic acid, or methyl anthranilate are common impurities if the reaction does not go to completion.
-
Menthene: This is a major byproduct in acid-catalyzed direct esterification due to the dehydration of menthol.[1]
-
Byproducts from the Catalyst: Residual acid or base from the reaction workup can be present.
-
Other Esters: If using a transesterification method with an alcohol other than methanol (B129727) as a solvent, mixed esters could potentially form.
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the components of the reaction mixture and provides mass spectra to identify the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.
Q5: What are the recommended purification methods for this compound?
A5: Purification typically involves several steps:
-
Neutralization and Washing: If an acid or base catalyst is used, the reaction mixture should be neutralized. Washing with a sodium bicarbonate solution can remove acidic impurities, while washing with brine can help remove water-soluble byproducts.
-
Solvent Removal: The extraction solvent is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: This is a highly effective method for separating the high-boiling this compound from lower-boiling impurities like unreacted menthol, methyl anthranilate, and menthene.
-
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my yield so low when using direct esterification with an acid catalyst? | Menthol is likely dehydrating to menthene under the acidic conditions. | Switch to the transesterification method using methyl anthranilate and a basic catalyst like sodium mentholate. This avoids harsh acidic conditions.[1] |
| My transesterification reaction is not proceeding. What could be the issue? | The sodium mentholate catalyst may not have formed properly due to moisture in the reagents or glassware. Sodium metal reacts vigorously with water. | Ensure all glassware is thoroughly dried. Use anhydrous methanol and menthol. Ensure the sodium metal is clean and free of oxide layers. |
| The reaction temperature may be too low, or the reaction time too short. | For the transesterification, ensure the methanol formed is being effectively removed by distillation to drive the equilibrium toward the product. Increase the reaction time and monitor progress by TLC or GC. |
Problem 2: Product is Impure After Initial Workup
| Question | Possible Cause | Suggested Solution |
| My final product is contaminated with a significant amount of unreacted menthol and/or methyl anthranilate. | The reaction did not go to completion. The molar ratio of reactants may not be optimal. | Increase the reaction time or temperature. Consider using a slight excess of one reactant to drive the reaction to completion. Purify the crude product using fractional vacuum distillation to separate the starting materials from the higher-boiling this compound. |
| GC-MS analysis shows the presence of menthene in my product. | You have used an acid catalyst which has caused the dehydration of menthol. | Avoid acid catalysts. If you must use one, try a milder solid acid catalyst and lower reaction temperatures. The preferred solution is to use the transesterification method.[1] |
| My product has a poor color or odor. | This could be due to degradation products from excessive heat during distillation or side reactions. | Purify by vacuum distillation at the lowest possible temperature. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation
Table 1: Common Impurities and Their Removal
| Impurity | Likely Source | Recommended Removal Method |
| Menthol | Incomplete reaction | Fractional vacuum distillation |
| Methyl Anthranilate | Incomplete transesterification | Fractional vacuum distillation |
| Anthranilic Acid | Incomplete direct esterification | Wash with a mild base (e.g., sodium bicarbonate solution) |
| Menthene | Dehydration of menthol (acid-catalyzed) | Fractional vacuum distillation |
| Residual Catalyst | From reaction | Aqueous workup (neutralization and washing) |
| Solvents | From extraction/reaction | Evaporation under reduced pressure |
Table 2: Illustrative Parameters for Optimizing Transesterification Yield
Note: The following data is illustrative and should be used as a starting point for optimization experiments.
| Parameter | Range | Effect on Yield/Purity |
| Molar Ratio (Menthol:Methyl Anthranilate) | 1:1 to 1.5:1 | Using an excess of menthol can help drive the reaction to completion, but may require more rigorous purification. |
| Catalyst Loading (Sodium Mentholate) | 1-5 mol% | Higher catalyst loading can increase the reaction rate but may also lead to more side reactions if not controlled. |
| Temperature | 100-150°C (during methanol removal) | Temperature must be high enough to distill off the methanol byproduct to shift the equilibrium, but not so high as to cause degradation. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification (Preferred Method)
This protocol is based on the principles of transesterification, which avoids the problematic dehydration of menthol.
Materials:
-
Menthol (anhydrous)
-
Methyl anthranilate
-
Sodium metal
-
Anhydrous Methanol
-
Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or diethyl ether for extraction
Procedure:
-
Catalyst Preparation (Sodium Methoxide/Mentholate): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a catalytic amount of clean sodium metal (e.g., 0.05 equivalents) in anhydrous methanol under a nitrogen atmosphere. Once the sodium has completely reacted to form sodium methoxide, add the menthol (e.g., 1.2 equivalents).
-
Methanol Removal: Distill off the methanol under atmospheric pressure. This will leave behind sodium mentholate dissolved in excess menthol.
-
Transesterification Reaction: Add methyl anthranilate (1.0 equivalent) to the reaction flask. Heat the mixture and begin to distill off the methanol that is formed during the reaction. A fractional distillation column can be beneficial here. Continue heating and removing methanol to drive the reaction to completion. Monitor the reaction progress via TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to quench any remaining sodium mentholate. Dilute the mixture with dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol offers a greener alternative using a lipase (B570770) catalyst.
Materials:
-
Anthranilic acid
-
Menthol
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Molecular sieves
Procedure:
-
Reaction Setup: In a round-bottom flask, combine anthranilic acid (1.0 equivalent), menthol (1.2-1.5 equivalents), and immobilized lipase (e.g., 5-10% by weight of substrates) in an anhydrous solvent like hexane.
-
Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) for 24-72 hours. The optimal temperature depends on the specific lipase used. Monitor the reaction progress by TLC or GC.
-
Catalyst Removal: Once the reaction is complete, filter off the immobilized lipase. The lipase can often be washed and reused.
-
Workup and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by washing with a dilute base to remove any unreacted anthranilic acid, followed by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathways for this compound synthesis.
Caption: General experimental workflow for transesterification.
Caption: Troubleshooting decision tree for low yield issues.
References
Overcoming matrix interference in spectroscopic analysis of Menthyl anthranilate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix interference during the spectroscopic analysis of Menthyl anthranilate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My UV-Vis spectrum for this compound shows a distorted shape or unexpectedly high absorbance. What is the likely cause?
This issue is common when analyzing complex samples like cosmetics or pharmaceutical formulations. The likely cause is spectral overlap from other UV-absorbing compounds in the sample matrix. This compound has characteristic UV absorption, but so do many other ingredients.[1][2]
Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering substances to a level where their absorbance is negligible, assuming this compound is present at a significantly higher concentration or has a much stronger absorbance at the analytical wavelength.
-
Wavelength Selection: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound, which can help maximize its signal relative to interferences.[2]
-
Solvent Extraction: Employing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively separate this compound from interfering matrix components.[3][4]
-
Chromatographic Separation: For complex matrices, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is highly recommended to physically separate this compound from interfering compounds before detection.[5][6]
Table 1: Common UV-Absorbing Interferences in Cosmetic and Pharmaceutical Matrices
| Interference Class | Examples | Potential Impact |
| Other UV Filters | Oxybenzone, Octinoxate, Avobenzone | Direct spectral overlap, leading to artificially high quantification.[7] |
| Preservatives | Parabens, Phenoxyethanol | May absorb in the same UV region, causing baseline shifts or overlapping peaks. |
| Fragrances | Cinnamates, Salicylates | Many fragrance components are aromatic and absorb UV light. |
| Antioxidants | Vitamin E (Tocopherol), BHT | Can contribute to background absorbance. |
| Excipients & Emollients | Certain oils and polymers | Can cause scattering or background absorbance, affecting baseline stability. |
Q2: The fluorescence signal of my this compound sample is significantly weaker than my standards in pure solvent. What could be happening?
This phenomenon is likely due to fluorescence quenching.[8] Components in the sample matrix can interact with the excited state of this compound, causing it to return to the ground state without emitting a photon (fluorescence). Autofluorescence from other matrix components can also interfere with the measurement.[9]
Troubleshooting Steps:
-
Standard Addition Method: This is a powerful technique to counteract matrix effects. By adding known amounts of a standard to the sample, a calibration curve is created within the sample matrix itself, compensating for any quenching effects.[8][10]
-
Sample Cleanup: As with UV-Vis, using LLE or SPE to remove quenching agents is an effective strategy.[3][11] Modern techniques like matrix solid-phase dispersion (MSPD) are also growing in use for cosmetic samples.[4]
-
Instrumental Adjustments: Optimizing excitation and emission wavelengths can sometimes help to minimize the impact of autofluorescent compounds.
Q3: I am using HPLC-UV, but an unknown peak is co-eluting or partially overlapping with my this compound peak. How can I achieve better separation?
Co-elution is a common challenge in chromatography where two or more compounds exit the column at the same time. To resolve this, you must alter the chromatographic conditions to change the retention times of the analyte and the interfering peak.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Systematically adjust parameters to improve separation.
-
Use a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector acquires the entire UV spectrum at each point in the chromatogram. This allows you to check for peak purity. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates a co-eluting impurity.
-
Change Detection Wavelength: If the interfering compound has a different UV spectrum, selecting a wavelength where this compound absorbs strongly but the interference absorbs weakly can improve quantification, even with partial overlap.[12]
Table 2: HPLC Parameter Adjustments for Improved Resolution
| Parameter | Adjustment Strategy | Expected Outcome |
| Mobile Phase Composition | Change the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, increasing the aqueous portion generally increases retention time. | Alters the polarity of the mobile phase, affecting the retention of all compounds differently. |
| Gradient Slope | Make the gradient shallower (i.e., increase the organic solvent percentage more slowly over a longer time). | Increases the separation between closely eluting peaks. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano). | Provides a different separation mechanism based on different chemical interactions. |
| Temperature | Increase or decrease the column temperature. | Can affect selectivity and improve peak shape. |
| pH of Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. | Critical for ionizable compounds, though this compound is neutral over a wide pH range. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Sample Cleanup
Objective: To extract this compound from a cosmetic cream into a solvent suitable for analysis, leaving behind interfering excipients.
Materials:
-
Cosmetic cream sample containing this compound.
-
Hexane (B92381) (or other non-polar solvent).
-
Centrifuge tubes (15 mL).
-
Vortex mixer.
-
Centrifuge.
-
0.45 µm syringe filters.
Procedure:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 15 mL centrifuge tube.[13]
-
Add 5 mL of methanol and vortex vigorously for 2 minutes to disperse the cream.
-
Add 5 mL of hexane to the tube.
-
Vortex for another 2 minutes to extract this compound into the hexane layer.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers and pellet the solid excipients.[13]
-
Carefully collect the upper hexane layer containing the this compound.
-
Filter the hexane extract through a 0.45 µm syringe filter into a clean vial for analysis.
Protocol 2: Standard Addition Method for Fluorescence Spectroscopy
Objective: To accurately quantify this compound in a complex matrix by overcoming quenching effects.
Materials:
-
Sample extract (prepared using LLE or another method).
-
Stock standard solution of this compound of known concentration.
-
Class A volumetric flasks (e.g., 10 mL).
-
Micropipettes.
Procedure:
-
Dispense an equal, known volume of the sample extract into a series of four 10 mL volumetric flasks (e.g., 1.0 mL into each). Label them Flasks 1, 2, 3, and 4.
-
Flask 1 will be the "unspiked" sample. Add no standard to this flask.
-
"Spike" Flasks 2, 3, and 4 with increasing, known volumes of the this compound stock standard. For example, add 50 µL, 100 µL, and 150 µL of the standard, respectively.
-
Dilute all four flasks to the 10 mL mark with the analysis solvent (e.g., methanol). Mix thoroughly.
-
Measure the fluorescence intensity of the solutions in all four flasks under identical instrument conditions.
-
Create a plot of fluorescence intensity (y-axis) versus the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points from Flasks 2, 3, and 4. Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the unspiked sample.
Visualizations
Caption: General workflow for troubleshooting matrix interference.
Caption: Logical workflow of the Standard Addition method.
References
- 1. researchgate.net [researchgate.net]
- 2. promptpraxislabs.com [promptpraxislabs.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of 22 sunscreen agents in cosmetics by ultra-high-performance liquid chromatography using diode array detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Menthyl Anthranilate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Menthyl anthranilate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is the ester of menthol (B31143) and anthranilic acid.[1] It is a colorless or pale yellow oil and is known to be a UVA absorber used in sunscreens.[1] Its lipophilic nature presents challenges for its dissolution in aqueous media commonly used for in vitro experiments.
| Property | Value | Reference |
| Molecular Formula | C17H25NO2 | [1] |
| Molecular Weight | 275.39 g/mol | [1][2] |
| Appearance | Colorless or pale yellow oil | [1] |
| Aqueous Solubility | Insoluble | [2] |
| Organic Solubility | Soluble in oil and alcohol | [1] |
Q2: What is the best starting solvent to dissolve this compound for a stock solution?
Given its poor water solubility, a water-miscible organic solvent is the recommended starting point for preparing a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro assays due to its high solubilizing power and compatibility with many cell lines at low final concentrations.[3][4] Ethanol is also a viable option as this compound dissolves readily in alcohol.[1]
Q3: What is the maximum recommended final concentration of organic solvents like DMSO in cell culture media?
The final concentration of the organic solvent in your cell culture medium should be kept as low as possible to avoid cellular toxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally recommended, though the tolerance can vary between cell lines.[3] It is crucial to always include a vehicle control (media with the same final concentration of the solvent without the compound) in your experiments to account for any effects of the solvent itself.[3]
Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay buffer?
Yes, using non-ionic surfactants is a common strategy to solubilize lipophilic compounds.[5] Surfactants like Tween® 20, Tween® 80, and Cremophor® EL form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions.[6] The choice and concentration of the surfactant should be optimized for your specific assay, as they can also have biological effects.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to make a 100 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[8] The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay. The concentration may be exceeding its maximum aqueous solubility.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[8] This allows for a more gradual solvent exchange and can prevent immediate precipitation.
-
Use a Co-solvent System: For your stock solution, consider a mixture of solvents. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) might improve solubility upon dilution.[9]
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) to the aqueous medium before adding the this compound stock solution. The surfactant can help to keep the compound in solution.[5]
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing this compound looked clear initially, but after several hours or a day in the incubator, I see a crystalline precipitate or a film on the surface. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the culture conditions and media components.
Troubleshooting Steps:
-
Interaction with Media Components: this compound may be interacting with proteins, salts, or other components in the serum or basal media, leading to the formation of insoluble complexes over time.[8] Consider testing different media formulations or using serum-free media if your experiment allows.
-
Evaporation: Over longer incubation periods, evaporation of water from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[9] Ensure your incubator has adequate humidity and use culture plates with low-evaporation lids.[9]
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic).[8] This change in pH could potentially affect the solubility of this compound. Monitor the media color (if using phenol (B47542) red) and consider changing the media more frequently.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Media
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Include a vehicle control with the highest volume of DMSO used.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
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After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.[9] The highest concentration that remains clear is the maximum working soluble concentration under your specific conditions.
Visualizations
Caption: Recommended workflow for preparing and diluting this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C17H25NO2 | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Menthyl Anthranilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized Menthyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as anthranilic acid and menthol (B31143), byproducts from side reactions, and residual solvents used in the synthesis. If the synthesis involves the transesterification of methyl anthranilate, then methyl anthranilate could also be a potential impurity.[1]
Q2: My purified this compound has a persistent off-odor. What could be the cause?
A2: Off-odors can be attributed to trace amounts of volatile impurities. These could be residual starting materials or byproducts from the synthesis. Purification methods such as vacuum distillation are generally effective in removing these volatile compounds.[1]
Q3: The yield of my purified this compound is low. What are the potential reasons?
A3: Low yield can result from several factors including incomplete reaction during synthesis, degradation of the product during purification (e.g., at excessively high temperatures), or loss of material during transfers and work-up steps. Optimizing the purification protocol, for instance by using appropriate vacuum pressure during distillation, can help minimize product loss.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Incomplete Separation of this compound from Starting Materials
| Symptom | Possible Cause | Suggested Solution |
| Presence of anthranilic acid in the final product (can be detected by TLC or NMR). | Incomplete esterification or hydrolysis of the ester during workup. | Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic anthranilic acid. |
| Presence of menthol in the final product (can be detected by TLC or NMR). | Incomplete reaction or use of a large excess of menthol. | Menthol can be removed by vacuum distillation, as its boiling point is lower than that of this compound.[1] Alternatively, column chromatography can be employed for separation. |
| Presence of methyl anthranilate impurity. | Incomplete transesterification if methyl anthranilate was used as a starting material. | Fractional vacuum distillation can be effective in separating methyl anthranilate from the higher-boiling this compound.[1] |
Issue 2: Product Discoloration
| Symptom | Possible Cause | Suggested Solution |
| The purified this compound is yellow or brown. | Oxidation of the amino group or presence of colored impurities. This compound itself is a colorless to pale yellow oil.[1] | Consider treating the crude product with activated charcoal before the final purification step. Column chromatography can also be effective in removing colored impurities. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₂ | [2] |
| Molecular Weight | 275.4 g/mol | [2] |
| Appearance | Colorless or pale yellow oil with a bluish fluorescence | [1] |
| Melting Point | 63 °C | [2] |
| Boiling Point | 177-179 °C at 3 mmHg | [1][2] |
| Solubility | Insoluble in water | [2] |
Experimental Protocols
Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and from starting materials with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Thermometer
-
Cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (around 3 mmHg), begin heating the flask.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.
Column Chromatography
This technique is useful for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (as stationary phase)
-
A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Pack the chromatography column with silica gel slurried in the chosen non-polar solvent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with the solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Given that this compound has a melting point of 63 °C, recrystallization from a suitable solvent may be a viable purification method, especially for removing less soluble impurities.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Once completely dissolved, slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Addressing discoloration issues with Menthyl anthranilate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menthyl anthranilate. The following information addresses common discoloration issues encountered during formulation experiments.
Frequently Asked Questions (FAQs)
Q1: My formulation containing this compound is turning yellow/brown over time. What is the primary cause of this discoloration?
A1: The most common cause of discoloration in formulations containing this compound is the formation of Schiff bases.[1][2][3] This reaction occurs between the primary amine group of the anthranilate moiety and any aldehydes or ketones present in your formulation.[4][5] The resulting imine compounds are often highly colored and can lead to a yellow, orange, or brown appearance. Even trace amounts of aldehydes or ketones as impurities in raw materials can trigger this discoloration.
Q2: Beyond Schiff base formation, what are other potential causes for color instability?
A2: Other significant factors contributing to discoloration include:
-
Photodegradation: this compound is susceptible to degradation upon exposure to UV radiation, particularly UVA.[6] This can lead to the formation of colored degradation byproducts, causing a shift in the formulation's color.[6]
-
Interaction with Metal Ions: Trace metal ions, such as iron (Fe³⁺), can form colored complexes with phenolic compounds or catalyze oxidative reactions that lead to discoloration.[6][7] While this compound is not a phenol, related aromatic amines can undergo oxidation, and interactions with metal ions present as impurities in raw materials or from processing equipment should be considered.
-
pH Instability: The stability of this compound and the propensity for certain color-forming reactions can be pH-dependent.[6][8] Formulations at non-optimal pH ranges may exhibit accelerated discoloration.
Q3: How can I prevent or minimize discoloration in my this compound formulation?
A3: A multi-pronged approach is often necessary:
-
Avoid Aldehydes and Ketones: Scrutinize all raw materials for the presence of aldehydes and ketones, including fragrance components and potential impurities. If their presence is unavoidable, consider if a less reactive alternative to this compound is feasible for your application.[2]
-
Incorporate Stabilizers: To combat photodegradation, include photostabilizers and antioxidants in your formulation.
-
Triplet State Quenchers: Compounds like octocrylene (B1203250) and ethylhexyl methoxycinnamate can help stabilize anthranilate derivatives by quenching the excited triplet state that can lead to degradation.[2][6]
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C), or Butylated Hydroxytoluene (BHT).[6]
-
-
Use Chelating Agents: To prevent metal ion-induced discoloration, incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[6]
-
Optimize Formulation pH: Conduct stability studies at various pH levels to identify the optimal range for color stability in your specific formulation.[6][8]
-
Protect from Light: Utilize UV-protective and opaque packaging to minimize exposure to light during storage and use.[6]
Troubleshooting Guide
Problem: The formulation containing this compound shows significant yellowing after a few days.
| Possible Cause | Troubleshooting Steps |
| Schiff Base Formation | 1. Review the INCI list of all raw materials for aldehydes and ketones. 2. Contact suppliers for certificates of analysis to check for aldehyde/ketone impurities. 3. If aldehydes/ketones are essential, consider replacing this compound with a non-reactive alternative if possible for your application.[2] |
| Photodegradation | 1. Store a sample of the formulation in complete darkness and compare it to a sample exposed to ambient light. If the dark sample is stable, photodegradation is likely the cause. 2. Incorporate a photostabilizer like octocrylene. 3. Add an antioxidant such as Vitamin E.[6] 4. Repackage the formulation in UV-opaque containers.[6] |
| Metal Ion Contamination | 1. Add a chelating agent such as EDTA to a new batch of the formulation and observe for improvement in color stability.[6] 2. Review your manufacturing process for potential sources of metal ion contamination (e.g., stainless steel vessels). |
| Incorrect pH | 1. Measure the pH of your formulation. 2. Prepare small batches of the formulation at varying pH levels (e.g., in 0.5 pH increments) and conduct accelerated stability testing to determine the optimal pH for color stability.[8] |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment by UV Spectroscopy
This method assesses the change in UV absorbance of a thin film of the formulation before and after exposure to a controlled dose of UV radiation.[9][10]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Roughened polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or syringe
-
Analytical balance
-
Glove or finger cot for spreading
2. Methodology:
-
Sample Application: Accurately weigh and apply the formulation to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².
-
Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger with consistent pressure to create a uniform film.
-
Drying: Allow the film to dry for 30 minutes at a controlled temperature (e.g., 35°C).[10]
-
Initial Absorbance Measurement: Place the plate in the UV-Vis spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.[10]
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator.
-
Final Absorbance Measurement: After irradiation, re-measure the absorbance spectrum of the plate.
-
Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage change in absorbance, which indicates the photostability.
Protocol 2: Quantification of this compound Degradation by HPLC
This protocol allows for the quantification of the remaining this compound and the detection of degradation products.[3][6][11]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Nova-Pak C18)[3]
-
This compound analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Phosphate buffer
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ (40:60), pH adjusted to 3.00[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 30°C
-
Detection Wavelength: 220 nm, 248 nm, or 336 nm[12]
-
Injection Volume: 10-20 µL
3. Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Extract the this compound using a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to ensure complete extraction.
-
Dilute the extract to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks can indicate the formation of degradation products.
Data Summary
Table 1: Hypothetical Photostability Data for Different this compound Formulations
| Formulation ID | Stabilizer Added | % Decrease in Absorbance after UV Exposure | This compound Remaining (HPLC) |
| F1 | None | 25% | 78% |
| F2 | Octocrylene (5%) | 8% | 93% |
| F3 | Vitamin E (1%) | 15% | 86% |
| F4 | Octocrylene (5%) + Vitamin E (1%) | 4% | 97% |
Visualizations
Caption: Reaction pathway for Schiff base formation causing discoloration.
Caption: Simplified photodegradation pathway and stabilization mechanism.
Caption: A logical workflow for troubleshooting discoloration issues.
References
- 1. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Schiff Bases and Hugo Schiff — Scentspiracy [scentspiracy.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. mdpi.com [mdpi.com]
- 8. allanchem.com [allanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Controlled Release Profiles of Encapsulated Menthyl Anthranilate
Welcome to the technical support center for the optimization of controlled release profiles of encapsulated Menthyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the encapsulation and release of this compound.
Question: Why is there a high initial burst release of this compound from my microcapsules?
Answer:
A high initial burst release is a common challenge in controlled-release formulations. It is often attributed to the rapid release of this compound that is adsorbed onto the surface of the microcapsules or poorly encapsulated. Several factors can contribute to this phenomenon:
-
High Drug Loading on the Surface: this compound, being a volatile fragrance, can adsorb to the outer surface of the microcapsules during the encapsulation process. This surface-bound fraction is readily released upon contact with the release medium.
-
High Porosity of the Microcapsule Shell: A porous shell structure allows for rapid penetration of the release medium, leading to a quick dissolution and diffusion of the encapsulated this compound.
-
Inadequate Wall Thickness: A thin polymer wall may not provide a sufficient barrier to control the initial diffusion of the active agent.
-
Formulation and Process Parameters: Factors such as the type and concentration of the polymer, the core-to-wall material ratio, and the solvent evaporation rate can significantly influence the integrity and permeability of the microcapsule shell.[1]
Troubleshooting Steps:
-
Washing the Microcapsules: After harvesting, wash the microcapsules with a suitable solvent in which this compound is sparingly soluble to remove any surface-adsorbed active agent.
-
Optimize Polymer Concentration: Increasing the polymer concentration can lead to a denser and less porous shell, thereby reducing the burst release.[1]
-
Adjust the Core-to-Wall Ratio: Decreasing the core-to-wall ratio (i.e., increasing the amount of wall material relative to the core) can result in a thicker shell and a more controlled release.[1]
-
Cross-linking the Shell: For polymer systems that allow for it, introducing a cross-linking agent can increase the rigidity of the shell and reduce its permeability.
-
Modify the Solvent Evaporation Rate: A slower solvent evaporation rate during the encapsulation process can lead to the formation of a more uniform and less porous shell structure.
Question: How can I increase the encapsulation efficiency of this compound?
Answer:
Low encapsulation efficiency (EE) can be a significant issue, leading to wastage of the active ingredient and variability in the final product. Several factors can influence the EE of this compound:
-
Solubility of this compound in the Continuous Phase: If this compound has some solubility in the external phase (e.g., water in an oil-in-water emulsion), it can lead to its loss from the organic phase during encapsulation.
-
Volatility of this compound: Being a fragrant compound, this compound is volatile, and some of it may be lost due to evaporation during the encapsulation process, especially at elevated temperatures.
-
Incompatibility between Core and Wall Material: Poor affinity between this compound and the polymer can lead to its expulsion from the forming microcapsules.
-
Process Parameters: Stirring speed, emulsifier concentration, and the viscosity of the polymer solution can all impact the stability of the emulsion and, consequently, the EE.[2]
Troubleshooting Steps:
-
Select an Appropriate Polymer: Choose a polymer with good affinity for this compound to ensure proper encapsulation.
-
Optimize Emulsifier Concentration: The concentration of the emulsifier is critical for stabilizing the emulsion droplets. An optimal concentration will prevent coalescence and improve EE.
-
Control Stirring Speed: While adequate stirring is necessary to form a stable emulsion, excessive shear can lead to the rupture of newly formed microcapsules and a decrease in EE.[2]
-
Increase Polymer Solution Viscosity: A higher viscosity of the dispersed phase can hinder the diffusion of the active agent to the external phase, thereby increasing EE.
-
Use a Saturated Continuous Phase: Pre-saturating the continuous phase with this compound can reduce the concentration gradient and minimize its diffusion out of the droplets.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for encapsulating this compound?
A1: The most common techniques for encapsulating volatile compounds like this compound include complex coacervation, solvent evaporation, and spray drying.[1][3][4] Complex coacervation involves the phase separation of two oppositely charged polymers to form a shell around the oil droplets.[5] Solvent evaporation entails dissolving the polymer and this compound in a volatile organic solvent, emulsifying this solution in a non-solvent, and then evaporating the solvent to form solid microcapsules.[2] Spray drying involves atomizing an emulsion of this compound and a carrier material into a hot air stream to rapidly evaporate the solvent and form a powder of microcapsules.[6][7]
Q2: How can I achieve a zero-order release profile for encapsulated this compound?
A2: Achieving a zero-order release, where the release rate is constant over time, is highly desirable for many applications. For encapsulated systems, this can be challenging but is achievable through careful formulation design. Strategies include creating a reservoir-type system with a rate-controlling membrane, using erodible polymers where the release is governed by the erosion rate of the matrix, or creating a multi-layered coating with varying permeability. The release from zeolites, for instance, has been shown to follow zero-order kinetics for certain fragrances.[8]
Q3: What analytical methods are suitable for quantifying the release of this compound?
A3: The release of this compound is typically quantified using spectrophotometric methods or chromatography. UV-Vis spectrophotometry can be used if this compound has a distinct absorbance peak and the release medium is free of interfering substances.[9] High-Performance Liquid Chromatography (HPLC) is a more specific and sensitive method for quantifying this compound, especially in complex release media.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of volatile compounds like this compound.[12]
Q4: What are the key factors that influence the release rate of this compound?
A4: The release rate of this compound from microcapsules is influenced by a combination of factors related to the microcapsule structure and the external environment. Key factors include:
-
Wall Material Properties: The type of polymer, its molecular weight, and its hydrophobicity will determine the permeability of the shell.
-
Shell Thickness: A thicker shell generally leads to a slower release rate.[1]
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can result in a faster release rate.
-
Cross-linking Density: Increased cross-linking of the polymer shell will reduce its permeability and slow down the release.
-
External Conditions: pH, temperature, and the presence of enzymes or specific solvents in the release medium can trigger or accelerate the release, depending on the nature of the wall material.[13]
Data Presentation
Table 1: Comparison of this compound Encapsulation Systems
| Encapsulation Technique | Wall Material(s) | Core:Wall Ratio | Encapsulation Efficiency (%) | Release Profile | Reference |
| Microsuspension Polymerization | PMMA-EGDMA copolymer | Not Specified | 58 | 55% release over 90 days | [14] |
| Emulsion Extrusion | Sodium Alginate | 1:40 (MA:Alginate Solution) | Not Specified | Longer prevention of rodent attack compared to liquid formulations | [15] |
| Nanoparticle Loading | Silver Nanoparticles | Not Applicable | 87.88 | 81.83% release over 24 hours (Higuchi model) | [9] |
| Solvent Evaporation | Ethylcellulose | 1:1 to 1:4 | 86.34 to 97.83 (for Salbutamol Sulphate) | Initial burst followed by slow release | [1] |
| Complex Coacervation | Gelatin-Gum Arabic | 1:1 | ~82 (for Peppermint Oil) | pH-dependent release | [16] |
Note: Data for Salbutamol Sulphate and Peppermint Oil are included as representative examples for the respective techniques due to the limited availability of comprehensive quantitative data specifically for this compound.
Experimental Protocols
Protocol 1: Encapsulation of this compound by Complex Coacervation
This protocol is adapted for this compound based on established procedures for encapsulating essential oils using gelatin and gum arabic.[16]
Materials:
-
Gelatin (Type A)
-
Gum Arabic
-
This compound
-
Distilled Water
-
Acetic Acid (10% v/v)
-
Glutaraldehyde (B144438) (25% aqueous solution) or Tannic Acid
-
Tween 80 (or other suitable emulsifier)
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with continuous stirring.
-
Prepare a 2% (w/v) gum arabic solution by dissolving it in distilled water at room temperature.
-
-
Emulsification:
-
Add a predetermined amount of this compound (e.g., to achieve a 1:1 core:wall ratio) to the gelatin solution.
-
Add a small amount of Tween 80 (e.g., 0.5% of the oil phase) to the mixture.
-
Homogenize the mixture at high speed (e.g., 5000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring continuously.
-
Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of 10% acetic acid. The formation of coacervates should be visible as the solution becomes turbid.
-
-
Deposition and Hardening:
-
Cool the mixture to 4°C in an ice bath while stirring gently to allow the coacervate to deposit around the this compound droplets.
-
Once the temperature is stable, add a cross-linking agent (e.g., a few drops of glutaraldehyde or a tannic acid solution) to harden the microcapsule walls.
-
Continue stirring for several hours (or overnight) at a low speed.
-
-
Harvesting and Washing:
-
Collect the microcapsules by centrifugation or filtration.
-
Wash the microcapsules several times with distilled water to remove unreacted polymers and other residues.
-
-
Drying:
-
Freeze-dry or air-dry the microcapsules to obtain a free-flowing powder.
-
Protocol 2: In Vitro Release Study of Encapsulated this compound
This protocol describes a standard method for determining the in vitro release profile of encapsulated this compound.
Materials and Equipment:
-
Encapsulated this compound powder
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, or a relevant cosmetic base)
-
Dialysis membrane (with a molecular weight cut-off suitable to retain the microcapsules but allow free this compound to pass) or a USP dissolution apparatus (Apparatus 1 or 2)
-
Shaking water bath or dissolution tester
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters
Procedure (using Dialysis Method):
-
Accurately weigh a specific amount of encapsulated this compound powder.
-
Disperse the powder in a small, known volume of the release medium and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a larger vessel containing a known volume of the release medium.
-
Place the vessel in a shaking water bath maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium from the external vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples if necessary.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Calculate the cumulative percentage of this compound released at each time point.
-
Plot the cumulative percentage release versus time to obtain the release profile.
Visualizations
Caption: Troubleshooting workflow for addressing high initial burst release.
Caption: Experimental workflow for the characterization of encapsulated this compound.
Caption: Mechanisms of controlled release from a microcapsule.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Influence of formulation and process parameters on the characteristics of PLGA-based microparticles with controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond [stppgroup.com]
- 4. Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances [mdpi.com]
- 5. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation of Highly Volatile Fragrances in Y Zeolites for Sustained Release: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. researchgate.net [researchgate.net]
- 15. entomoljournal.com [entomoljournal.com]
- 16. [PDF] Encapsulation of Peppermint Oil with Arabic Gum-gelatin by Complex Coacervation Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Menthyl Anthranilate Against Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Menthyl anthranilate against oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, formulation, and storage of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Discoloration (Yellowing/Browning) | Oxidation of the anthranilate moiety due to exposure to light and air.[1] | Store this compound in airtight, light-resistant containers in a cool, dark place.[2] Consider the use of antioxidants in formulations. |
| Loss of UV Absorbance/Efficacy | Photodegradation upon exposure to UV radiation, leading to the breakdown of the molecule. | Formulate with photostabilizers or other UV filters that can quench the excited state of this compound. Encapsulation techniques, such as with silver nanoparticles, may also offer protection.[3] |
| Appearance of Impurities in Analysis (e.g., HPLC) | Formation of degradation products, such as hydroxyderivatives, due to oxidative stress.[4][5] | Implement a stability-indicating analytical method to monitor for degradation products. Review storage conditions and consider the addition of antioxidants. |
| Inconsistent Experimental Results | Degradation of this compound stock solutions or in-process samples. | Prepare fresh stock solutions regularly and store them protected from light and air. Minimize the exposure of samples to harsh conditions during experiments. |
| Precipitation or Phase Separation in Liquid Formulations | Formation of insoluble degradation products or interaction with other formulation components. | Evaluate the compatibility of this compound with all excipients. The use of solubilizers and a robust formulation design can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are exposure to ultraviolet (UV) radiation and oxygen.[1] this compound is a photosensitive compound that can absorb UV-A radiation. This absorption can lead to the formation of an excited triplet state, which, in the presence of oxygen, can generate reactive singlet oxygen.[6][7] This process initiates oxidative degradation, leading to the formation of various degradation products, including hydroxyderivatives.[4][5]
Q2: What are the typical degradation products of this compound?
A2: Upon oxidation, this compound can form hydroxylated derivatives on the aromatic ring. While specific degradation products for this compound are not extensively detailed in readily available literature, studies on the closely related compound, Methyl anthranilate, have shown the formation of hydroxyderivatives under oxidative stress (e.g., H₂O₂/UV treatment).[4][5]
Q3: How can I prevent the oxidation of this compound in my formulations?
A3: To prevent oxidation, it is crucial to protect this compound from light and air. This can be achieved through:
-
Appropriate Packaging: Use of amber-colored or opaque, airtight containers.
-
Inert Atmosphere: Blanketing storage containers and reaction vessels with an inert gas like nitrogen or argon.
-
Antioxidants: Incorporation of antioxidants into the formulation to quench free radicals or excited states.
Q4: Which antioxidants are effective in stabilizing this compound?
A4: Several types of antioxidants can be effective. Studies have shown that Vitamin E (α-tocopherol) and its water-soluble analog, Trolox, can effectively quench the excited triplet state of this compound, thereby suppressing the generation of singlet oxygen.[6][7] Other phenolic antioxidants like Butylated Hydroxytoluene (BHT) are also commonly used in cosmetics to prevent the oxidation of light-sensitive ingredients.[8] Botanical extracts rich in phenolic compounds may also offer antioxidative protection.[9][10]
Q5: How do I choose the right antioxidant for my formulation?
A5: The choice of antioxidant depends on several factors, including the formulation type (e.g., oil-based, water-based), regulatory acceptance, and compatibility with other ingredients. For oil-based formulations, lipid-soluble antioxidants like α-tocopherol and BHT are suitable.[8][11] For aqueous systems, water-soluble antioxidants may be necessary. It is recommended to perform compatibility and stability studies with your specific formulation to determine the most effective antioxidant and its optimal concentration.
Quantitative Data on Antioxidant Efficacy
The following table summarizes the potential efficacy of various antioxidants in stabilizing photosensitive compounds, providing an indication of their potential for protecting this compound. Direct quantitative data for this compound is limited; therefore, data from related compounds and sunscreen formulations are presented as a reference.
| Antioxidant | Mechanism of Action | Observed Efficacy (on related compounds) | Reference |
| α-Tocopherol (Vitamin E) | Quenches the excited triplet state of the photosensitive molecule, preventing singlet oxygen formation.[6][7] | Significantly suppresses singlet oxygen generation by this compound.[7] In other systems, it has been shown to preserve unsaturated components from oxidation.[12] | [6][7][12] |
| Trolox | A water-soluble analog of Vitamin E, it also quenches the excited singlet and triplet states.[6][7] | Effectively suppresses this compound-photosensitized singlet oxygen generation.[7] | [7] |
| Butylated Hydroxytoluene (BHT) | A synthetic phenolic antioxidant that acts as a free-radical scavenger.[13] | Widely used to improve the stability of cosmetic products by preventing oxidation.[8] | [8][13] |
| Botanical Extracts (e.g., Green Tea, Grape Seed) | Contain phenolic compounds that exhibit antioxidant and radical scavenging properties.[9][10][14] | Can inhibit the formation of off-odor from citral (B94496) degradation by acting as general antioxidants.[14] | [9][10][14] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To evaluate the chemical and physical stability of a this compound formulation under accelerated conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation in the proposed commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity (RH), as per ICH Q1A(R2) guidelines.[15]
-
Testing Intervals: Test the samples at initial (time zero), 1, 3, and 6-month time points.[15]
-
Analytical Tests:
-
Appearance: Visually inspect for any changes in color, clarity, or phase separation.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Monitor for the presence and growth of any degradation products using the same HPLC method.
-
pH (for aqueous formulations): Measure the pH of the formulation.
-
Viscosity (for semi-solid formulations): Measure the viscosity.
-
-
Data Analysis: Analyze the data for trends in the degradation of this compound and the formation of degradation products. The data can be used to estimate the shelf life at room temperature using appropriate kinetic models (e.g., Arrhenius equation).
Protocol 2: Photostability Testing
Objective: To assess the stability of a this compound formulation upon exposure to light.
Methodology (based on ICH Q1B guidelines): [16][17][18][19]
-
Sample Preparation:
-
Expose the drug substance directly to light.
-
Expose the formulation in a transparent container.
-
Expose the formulation in its immediate packaging.
-
Prepare dark control samples for each condition, wrapped in aluminum foil to protect from light, and store them under the same temperature and humidity conditions.
-
-
Light Source: Use a light source that provides a combination of visible and UVA light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5][19]
-
Procedure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to the specified light conditions.
-
At the end of the exposure period, analyze both the exposed and dark control samples.
-
-
Analytical Tests:
-
Appearance: Visually inspect for any changes, particularly discoloration.
-
Assay and Degradation Products: Use a validated stability-indicating HPLC method to determine the concentration of this compound and quantify any photodegradation products.
-
-
Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. A significant change is indicated by substantial degradation or the appearance of degradation products not seen in the dark control.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Example HPLC Conditions (adapted from methods for Methyl anthranilate): [1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025M KH₂PO₄, pH 3.0) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 ratio of aqueous to organic phase.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm, 248 nm, or 336 nm).[19]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples (e.g., acid, base, peroxide, heat, and light-exposed).
-
Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method when small, deliberate variations in method parameters are introduced.
Visualizations
Caption: Oxidation pathway of this compound and the role of antioxidants.
Caption: Experimental workflow for stability testing of this compound formulations.
Caption: Logical relationship for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Different Co-Antioxidants on the Photochemical- and Functional-Stability of Epigallocatechin-3-gallate in Topical Creams Exposed to Simulated Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of this compound (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. Natural Antioxidants from Plant Extracts in Skincare Cosmetics: Recent Applications, Challenges and Perspectives [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Membrane-stabilizing effect of vitamin E: effect of alpha-tocopherol and its model compounds on fluidity of lecithin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. Antioxidant activity of plant extracts on the inhibition of citral off-odor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. jordilabs.com [jordilabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Poor Reproducibility in Menthyl Anthranilate Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Menthyl anthranilate bioassays. The information is tailored for researchers, scientists, and drug development professionals to help improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound in biological systems?
This compound is structurally related to menthol (B31143) and is reported to interact with Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPM8. These channels are non-selective cation channels involved in sensory perception, including temperature and pain. Activation of these channels typically leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades.
Q2: Why am I observing high variability in my fluorescence-based assays with this compound?
High variability in fluorescence-based assays can stem from several factors. This compound itself has intrinsic fluorescent properties, which can interfere with the assay readout. Additionally, poor solubility and precipitation of the compound in aqueous media can lead to inconsistent concentrations in your assay wells. It is also crucial to ensure consistent cell health, seeding density, and dye loading across all experiments.
Q3: What is the recommended solvent and stock concentration for this compound?
This compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] A common stock concentration is 10-50 mM. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
The "edge effect," where wells on the perimeter of a microplate behave differently than the interior wells, is a common source of variability. To mitigate this, ensure uniform temperature and humidity across the plate during incubation. You can also fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a more uniform environment. Using automated liquid handlers can also help ensure consistent dispensing volumes across the plate.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Calcium Influx Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Avoid over-confluency. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the incubation time. Ensure complete de-esterification of the dye before adding the compound. |
| Compound Precipitation | Visually inspect wells for any precipitation of this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a solubilizing agent like Pluronic F-127, but validate its compatibility with your assay. |
| Low TRP Channel Expression | Verify the expression of TRPA1 or TRPM8 in your cell line using techniques like qPCR or Western blotting. If using transient transfection, optimize the transfection efficiency. |
| Incorrect Wavelength Settings | Double-check the excitation and emission wavelengths for your chosen calcium indicator dye on the plate reader. |
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., MTT)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Interference | This compound's intrinsic fluorescence can interfere with the absorbance reading of the formazan (B1609692) product. Run a control plate with this compound in cell-free media to quantify its absorbance at the assay wavelength and subtract this from your experimental values. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Incomplete Solubilization of Formazan | After adding the solubilization solution, ensure all formazan crystals are fully dissolved by gentle shaking or pipetting before reading the plate. |
| Contamination | Microbial contamination can lead to a reduction of the MTT reagent, causing false-positive results. Regularly check cell cultures for contamination. |
Quantitative Data Summary
The following tables provide reference values for key experimental parameters. Note that specific values for this compound are not widely reported in the literature; therefore, data from the closely related compound, menthol, are provided for TRPM8 activation as an estimation. It is highly recommended to determine these parameters empirically for your specific experimental setup.
Table 1: this compound and Related Compound Activity
| Compound | Target | Assay Type | Cell Line | Reported EC₅₀/IC₅₀ |
| Menthol | TRPM8 | Calcium Influx | HEK293 | ~60-100 µM[2][3] |
| This compound | TRPA1/TRPM8 | Calcium Influx | - | Not readily available. A starting concentration range of 1 µM to 1 mM is recommended for initial screening. |
| This compound | - | Cytotoxicity (MTT) | HEK293 | Not readily available. A starting concentration range of 10 µM to 500 µM is recommended for initial screening. |
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line | Assay Type | Seeding Density (cells/well) | Reference |
| HEK293 | Calcium Influx | 30,000 - 50,000 | [4] |
| HEK293 | Cytotoxicity (MTT) | 5,000 - 10,000 | [5][6] |
Experimental Protocols
Protocol 1: Calcium Influx Assay using Fluo-4 AM
-
Cell Seeding: Seed HEK293 cells stably expressing the target TRP channel (TRPA1 or TRPM8) in a black, clear-bottom 96-well plate at a density of 40,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of Hanks' Balanced Salt Solution (HBSS). After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a multi-channel pipette or an automated liquid handler to add 20 µL of the compound dilutions to the respective wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Record data every 2-5 seconds for a total of 3-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells in a clear 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Workflow for a this compound calcium influx bioassay.
Caption: Simplified TRPA1 signaling pathway upon activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. or.niscpr.res.in [or.niscpr.res.in]
Technical Support Center: Minimizing the Environmental Impact of Anthranilate Ester Synthesis
Important Note on Menthyl vs. Methyl Anthranilate: This technical support guide focuses on green synthesis strategies and troubleshooting for methyl anthranilate, as this is where the vast majority of published environmental research is concentrated. Menthyl anthranilate is the ester of anthranilic acid and menthol (B31143). The fundamental principles of green esterification—such as the use of reusable heterogeneous catalysts, enzymatic methods, and advanced purification techniques—are directly transferable to the synthesis of this compound. Researchers can adapt the methodologies presented here by substituting menthol for methanol (B129727) and adjusting reaction conditions accordingly.
Section 1: Frequently Asked Questions (FAQs) on Green Synthesis Routes
This section addresses common questions regarding the shift from traditional to environmentally friendly synthesis methods for anthranilate esters.
| Question | Answer |
| What are the primary environmental drawbacks of traditional synthesis methods? | Traditional routes, such as the esterification of anthranilic acid with an alcohol, often rely on homogeneous liquid acid catalysts like sulfuric acid.[1][2] These methods generate significant acidic waste, which is difficult to dispose of and poses environmental risks.[1][2] Other methods starting from phthalimide (B116566) can involve harsh reagents like sodium hypochlorite (B82951) and produce multiple by-products, complicating purification and creating further waste streams.[3][4][5] |
| What are the most promising green alternatives for synthesis? | Key green alternatives focus on reducing waste, energy, and hazardous substances. These include: 1) Heterogeneous Catalysis: Using solid, reusable acid catalysts like ion-exchange resins (e.g., Amberlyst-15).[1][3] 2) Biosynthesis: Employing engineered microorganisms to produce the ester directly from simple sugars like glucose, avoiding petroleum-based starting materials.[6][7] 3) Continuous Flow Synthesis: Using microchannel reactors to improve safety, efficiency, and temperature control while reducing energy and material consumption.[4] 4) Alternative Energy Sources: Microwave or ultrasound assistance can dramatically reduce reaction times and energy input.[7] |
| How does a heterogeneous catalyst like Amberlyst-15 improve the process? | Solid acid catalysts like Amberlyst-15 can be easily filtered out of the reaction mixture and reused multiple times.[1][2] This eliminates the need for neutralization and disposal of corrosive liquid acids, simplifying the product workup and significantly reducing waste.[1][2] |
| Is biosynthesis a viable option for industrial production? | Biosynthesis is a highly promising sustainable alternative.[6] Research has demonstrated the direct fermentative production of methyl anthranilate from glucose using engineered E. coli and C. glutamicum strains, achieving titers as high as 5.74 g/L.[6] This approach completely avoids petroleum-based feedstocks and toxic chemical reagents.[6] |
| What advantages does continuous flow synthesis offer? | Continuous flow synthesis in microchannel reactors offers superior heat management for exothermic reactions, leading to better temperature control, higher yields, and improved product purity.[4] This method significantly shortens reaction times (from minutes to seconds) and can reduce raw material consumption, such as decreasing the required amount of methanol by over 30% compared to batch processes.[4] |
Section 2: Troubleshooting Guides
This guide provides solutions to common problems encountered during the synthesis of anthranilate esters, with a focus on green chemistry principles.
Issue: Low Yield & Incomplete Reaction
-
Q1: My esterification reaction using a solid acid catalyst has a low conversion rate. What are the likely causes?
-
A: Low conversion can be due to several factors:
-
Catalyst Deactivation: The solid acid catalyst may have become fouled or lost activity. It may need regeneration or replacement.
-
Equilibrium Limitation: Esterification is a reversible reaction. To drive the reaction forward, try using a molar excess of the alcohol (e.g., menthol) or actively remove the water by-product, for instance, by using a Dean-Stark trap or adding molecular sieves.
-
Mass Transfer Issues: In a solid-liquid reaction, ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.[1][2]
-
-
-
Q2: I am attempting a microbial synthesis, but the product concentration stops increasing after an initial period. Why?
-
A: This is a classic sign of product toxicity. Anthranilate esters can be toxic to the microorganisms producing them, inhibiting metabolic activity and halting production.[6] The solution is to implement an in situ two-phase extractive fermentation. By adding a non-toxic, immiscible organic solvent (like tributyrin) to the culture, the product is continuously extracted from the aqueous phase, keeping the concentration below the toxic threshold for the microbes.[6]
-
Issue: Product Purity & Side Reactions
-
Q3: My final product is a solid or semi-solid, but it should be a liquid. What is the impurity?
-
A: The most likely contaminant is unreacted anthranilic acid, which is a solid at room temperature. This indicates an incomplete esterification reaction or that your ester product hydrolyzed back to the starting acid during workup.
-
-
Q4: How can I easily remove unreacted anthranilic acid from my final ester product?
-
A: Use a simple acid-base liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as a sodium bicarbonate solution. The anthranilic acid will be deprotonated and dissolve in the aqueous layer, while the neutral ester remains in the organic layer. Separate the layers and then dry and evaporate the organic solvent to obtain the purified product.
-
-
Q5: My product from a Hofmann rearrangement-based synthesis is discolored and difficult to purify. How can I minimize this?
-
A: The Hofmann rearrangement is highly exothermic and temperature-sensitive.[4] Poor temperature control can lead to side reactions and the formation of impurities like 2-cyanobenzoic acid.[3] Using a microchannel reactor provides superior temperature control, minimizing hot spots and significantly improving the purity and yield of the final product.[4]
-
Section 3: Data Presentation
Table 1: Comparison of Catalysts in Methyl Anthranilate Synthesis
This table compares the performance of different acid catalysts in the esterification of anthranilic acid with methanol.
| Catalyst Type | Catalyst Example | Key Advantages | Key Disadvantages | Citation(s) |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity | Corrosive, generates liquid acid waste, difficult to separate from product | [1][2] |
| Heterogeneous (Ion-Exchange Resin) | Amberlyst-15 | Reusable, easily separated by filtration, no corrosive waste | Lower activity than H₂SO₄, potential for thermal degradation | [1][2][3] |
| Heterogeneous (Acid-Treated Clay) | Filtrol-24, K10 | Low cost | Found to be largely ineffective for this specific reaction | [1][2] |
| Heterogeneous (Zeolite) | ZSM-5 | Shape selectivity | Found to be totally ineffective for this reaction | [1][2] |
Table 2: Performance Comparison of Synthesis Methods
This table summarizes key performance indicators for traditional vs. greener synthesis methods for methyl anthranilate.
| Parameter | Semi-Batch (Traditional) | Continuous Flow (Microchannel) | Improvement | Citation(s) |
| Reaction Time | ~20 minutes | 97 seconds | >90% reduction | [4] |
| Reaction Temperature | -5 °C to 0 °C | 0 °C | Enables stable operation at higher end of low-temp range | [4] |
| Methanol Requirement (Molar Ratio to Phthalimide) | 5.5 | 3.7 | 32.7% reduction | [4] |
| Raw Material Conversion Rate | 75.2% | 80.3% | 5.1% increase | [4] |
| Product Purity | ~97.3% | 98.5% | 1.2% increase | [4] |
Section 4: Experimental Protocols
Protocol 1: Green Esterification using a Reusable Solid Acid Catalyst
This protocol is adapted from the successful use of Amberlyst-15 for the synthesis of methyl anthranilate.[1][2]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid, a 5-fold molar excess of the alcohol (methanol or menthol), and the solid acid catalyst (Amberlyst-15, ~15% by weight of the anthranilic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the alcohol used (e.g., ~65 °C for methanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of anthranilic acid is complete.
-
Catalyst Recovery: After cooling the mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh solvent and dried for reuse in subsequent batches.
-
Product Isolation: Remove the excess alcohol from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester via vacuum distillation or by performing an acid-base extraction as described in the troubleshooting guide to remove any residual starting material.
Protocol 2: Continuous Flow Synthesis in a Microchannel Reactor
This protocol is based on an optimized continuous process for methyl anthranilate synthesis from phthalimide.[4]
-
Stream Preparation: Prepare two separate feed solutions.
-
Stream A (Organic): A solution of sodium o-formamide benzoate (B1203000) (prepared from phthalimide and NaOH) and methanol.[4]
-
Stream B (Oxidant): A pre-cooled (~ -12 °C) solution of 13% sodium hypochlorite.[4]
-
-
Reaction Setup: Use a microchannel reactor system with two inlet pumps and a temperature control unit. Set the reactor temperature to 0 °C.
-
Reaction Execution: Pump Stream A and Stream B into the microchannel reactor at optimized flow rates to achieve a short residence time (e.g., 97 seconds).[4] The efficient mixing and heat exchange within the microreactor will facilitate rapid and controlled reaction.
-
Hydrolysis & Separation: The output stream from the reactor is then mixed with hot water (~70 °C) in a subsequent module to hydrolyze intermediates. The product, methyl anthranilate, will separate as a distinct layer upon standing.
-
Collection: Continuously collect the product layer for a solvent-free, high-purity output.
Section 5: Visualizations
Caption: Workflow for troubleshooting and purifying an anthranilate ester product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. CN101948400A - Preparation method of methyl anthranilate - Google Patents [patents.google.com]
- 6. Microbial production of methyl anthranilate, a grape flavor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl anthranilate | CAS:134-20-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Improving the sensory profile of Menthyl anthranilate for flavor applications
Technical Support Center: Menthyl Anthranilate Sensory Profile Enhancement
Important Note for Researchers: The query specified "this compound"; however, this compound is primarily utilized as a UV filter in sunscreen products.[1] The compound overwhelmingly used in flavor applications for its characteristic grape-like aroma is Methyl anthranilate .[2][3][4][5] This guide will focus on Methyl anthranilate to provide relevant and practical information for flavor application development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and flavor development professionals in improving the sensory profile of Methyl anthranilate for flavor applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical sensory profile of pure Methyl anthranilate?
Pure Methyl anthranilate is known for its potent, sweet, fruity aroma, most famously reminiscent of Concord grapes.[4][5] Its complex profile also includes floral notes like orange blossom, neroli, and jasmine, with some describing a hint of musk.[4][5][6] When tasted, it can have a musty, grape-like flavor that is sometimes described as more berry-like than grape.
Q2: What are the common off-notes associated with technical-grade Methyl anthranilate?
Off-notes in technical-grade Methyl anthranilate are typically due to impurities from its synthesis. These can manifest as harsh, chemical, or medicinal notes. Common impurities include unreacted starting materials like methyl anthranilate or byproducts such as N-methylanthranilic acid and various dimers.[7]
Q3: How does concentration affect the perceived flavor of Methyl anthranilate?
Concentration dramatically impacts the sensory perception of Methyl anthranilate. At high levels, it can be overwhelmingly dominant and is responsible for the characteristic "artificial grape" flavor.[8] At lower, more subtle concentrations, it acts as a versatile flavor enhancer, capable of adding lift and brightness to a wide range of fruit profiles, including strawberry, blueberry, citrus, and mango, without imparting a distinct grape note.[4][8]
Q4: How does the application matrix (e.g., water, wine, beverage base) influence its sensory threshold?
The food or beverage matrix has a significant impact on the detection threshold of Methyl anthranilate. The presence of sugars, acids, ethanol, and other compounds can increase the concentration required for it to be perceived. For example, the detection threshold for Methyl anthranilate is significantly lower in water compared to a model wine system or actual wine.[9][10] This means a higher dosage may be needed in a complex beverage to achieve the same flavor impact as in a simpler system.
Troubleshooting Guides
Issue 1: Product exhibits harsh, chemical, or impure off-notes.
-
Potential Cause: The primary cause of harsh off-notes is the presence of impurities from the synthesis process.[7] Incomplete reactions can leave starting materials, while side reactions can create unwanted byproducts.[7]
-
Troubleshooting Workflow:
Troubleshooting workflow for off-notes in Methyl anthranilate. -
Recommended Solutions:
-
Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.
-
Purification: Based on the identified impurities, select an appropriate purification method. Common impurities and their removal methods are summarized in the table below.
-
| Common Impurities in Synthesis | Likely Source | Recommended Removal Method |
| Methyl anthranilate | Incomplete N-methylation reaction | Fractional vacuum distillation, Column chromatography.[7] |
| N-methylanthranilic acid | Hydrolysis of the methyl ester group | Acid-base extraction (wash with a mild base like sodium bicarbonate solution).[7] |
| Dimethyl N,N'-methylenedianthranilate (dimer) | Side reaction during synthesis | Use of an acid catalyst during synthesis can prevent formation; Column chromatography may be effective for removal.[7] |
| Residual Solvents (e.g., methanol) | Incomplete removal after reaction | Evaporation under reduced pressure or high vacuum.[7] |
Issue 2: The grape flavor is perceived as overly "artificial" or "candy-like".
-
Potential Cause: This is often a result of using too high a concentration of Methyl anthranilate in the flavor formulation.[8] The "foxy" note associated with Concord grapes is very potent and can easily dominate other, more subtle flavors.[11]
-
Recommended Solutions:
-
Reduce Concentration: Systematically reduce the dosage in your application and re-evaluate the sensory profile.
-
Use as a Supporting Note: Instead of using it as the primary grape character, employ Methyl anthranilate at much lower levels (see table below) to enhance other fruit notes like berry, melon, or tropical blends.[4] Its ability to enhance sweetness and add a floral undertone makes it a versatile tool.[4]
-
Complex Formulations: Blend Methyl anthranilate with other esters (e.g., ethyl acetate, ethyl butyrate) and aroma chemicals to create a more rounded, natural-tasting fruit profile.
-
| Flavor Application | Recommended Concentration (ppm) | Sensory Effect |
| Concord Grape | ~10,000 | Primary flavor character.[8] |
| Cherry (fruity style) | ~6,000 | Tempers and enhances fruity notes.[8] |
| Mandarin/Tangerine | 100 - 400 | Adds lift and brightens citrus profile.[8] |
| Strawberry/Blueberry | ~300 | Adds depth and enhances berry character.[8][12] |
| Peach/Apricot | 50 - 100 | Brightens stone fruit notes.[8] |
| Orange/Grapefruit | ~20 | Adds a subtle lift and fragrance.[8] |
| Mango/Passion Fruit | ~5 | Provides a hint of brightness.[8] |
Issue 3: Sensory impact is lost or altered after processing.
-
Potential Cause: Methyl anthranilate may be unstable under certain processing conditions, such as high heat or extreme pH. It can also bind with other components in the food matrix, reducing its volatility and sensory impact.
-
Recommended Solutions:
-
Stability Testing: Conduct stability trials of your flavor formulation in the final application base under typical processing and storage conditions.
-
Process Optimization: If degradation is observed, consider adding the flavor at a later stage of processing, if possible, to minimize heat exposure.
-
Encapsulation: For applications involving harsh conditions like baking or extrusion, consider using an encapsulated form of Methyl anthranilate to protect it and control its release.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities like N-methylanthranilic acid from a crude Methyl anthranilate sample.
-
Methodology:
-
Dissolution: Dissolve the crude Methyl anthranilate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will convert the acidic impurity (N-methylanthranilic acid) into its water-soluble sodium salt.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Filter out the drying agent and remove the solvent using a rotary evaporator to yield the purified Methyl anthranilate.
-
Analysis: Confirm purity using GC-MS.
Workflow for Acid-Base Extraction Purification. -
Protocol 2: Sensory Evaluation using a Triangle Test
This protocol determines if a perceptible sensory difference exists between two samples (e.g., purified vs. unpurified Methyl anthranilate).
-
Methodology:
-
Objective: To determine if the purification process resulted in a noticeable change in the sensory profile of Methyl anthranilate.
-
Panel: Assemble a panel of at least 15-20 trained sensory panelists.
-
Sample Preparation:
-
Prepare solutions of both the unpurified (Control) and purified (Test) samples at the same, pre-determined concentration in a neutral base (e.g., sugar water at 5% sucrose).[12] The concentration should be above the detection threshold but not overwhelmingly strong.[9][10]
-
Label samples with random 3-digit codes.[11]
-
-
Test Procedure:
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (typically at p < 0.05). A significant result indicates that a perceptible difference exists between the samples.
-
-
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Methyl Anthranilate - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Methyl anthranilate [anshulchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecommons.cornell.edu [ecommons.cornell.edu]
- 12. twu-ir.tdl.org [twu-ir.tdl.org]
Enhancing the efficacy of Menthyl anthranilate as a bird repellent through formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Menthyl Anthranilate (MA) as a bird repellent through formulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a bird repellent?
This compound (MA) functions as a chemosensory irritant to birds.[1] It acts on the trigeminal nerve, causing a temporary and non-toxic physiological response that birds find unpleasant.[2] This leads to an avoidance reaction to the taste and smell of the compound, even at low concentrations.[3][4] The repellent effect is primarily through this irritation and does not require ingestion to be effective.[1]
Q2: Is this compound safe for birds, humans, and the environment?
Yes. MA is a naturally occurring compound found in plants like grapes and has a long history of use as a flavor and fragrance additive in food and cosmetics.[1] It is designated as "Generally Recognized as Safe" (GRAS) by the US Food and Drug Administration (FDA).[1] Studies have shown that MA is humane, non-toxic, and readily biodegrades in the environment.[5]
Q3: What are the main challenges associated with the use of this compound as a bird repellent?
The primary challenges include:
-
Photodegradation: MA can degrade when exposed to sunlight (UV radiation), reducing its persistence and efficacy.[5]
-
Volatility: MA is volatile, meaning it can evaporate quickly, leading to a shorter effective period.
-
Phytotoxicity: At higher concentrations or in certain formulations, MA can cause damage to plant tissues, such as leaf burn.[6][7]
-
Rainfastness: Water-based formulations can be washed off by rain, requiring reapplication.[8]
-
Variable Efficacy: The effectiveness of MA can vary depending on the bird species, crop type, and environmental conditions.[9]
Q4: How can formulation enhance the efficacy of this compound?
Formulation strategies can address the challenges mentioned above by:
-
Improving Stability: Incorporating adjuvants like UV absorbers and antioxidants can protect MA from photodegradation.[10]
-
Reducing Volatility: The use of sticking agents or encapsulation techniques can slow the release of MA, extending its effective duration.[11][12]
-
Minimizing Phytotoxicity: Specific formulations, such as those using potassium salts of fatty acids as emulsifiers or starch encapsulation, can reduce plant damage.[6][13]
-
Enhancing Rainfastness: Adding sticking agents to the formulation can improve its resistance to being washed off by rain.
-
Creating Slow-Release Formulations: Microencapsulation or formulating MA into a slow-release matrix can provide longer-lasting repellency and reduce the need for frequent reapplication.[3][11]
Troubleshooting Guides
Issue 1: The this compound formulation shows low efficacy in field trials.
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Assess Photodegradation: Conduct a photostability study by exposing the formulation to a UV light source and measuring the concentration of MA over time using HPLC.[10]2. Incorporate UV Protectants: Add UV absorbers such as octocrylene (B1203250) or ethylhexyl methoxycinnamate to the formulation.[10]3. Add Antioxidants: Include antioxidants like Vitamin E or BHT to prevent oxidative degradation.[10] |
| High Volatility | 1. Evaluate Persistence: Measure the concentration of MA on the treated surface over time in a controlled environment to determine the rate of evaporation.2. Use a Sticking Agent: Incorporate a sticker or adjuvant that reduces vapor pressure.3. Consider Encapsulation: Formulate the MA into a microencapsulated or slow-release matrix.[12] |
| Insufficient Concentration | 1. Review Application Rate: Ensure the concentration of MA applied to the target area is within the effective range for the target bird species.[14]2. Conduct Dose-Response Study: Perform pen or field trials with varying concentrations of your formulation to determine the optimal application rate. |
| Bird Species Insensitivity | 1. Identify Target Species: Confirm the bird species causing the damage.2. Review Literature: Research the known sensitivity of the target species to MA. Efficacy can vary between species.[9] |
| Environmental Factors | 1. Assess Weather Conditions: Heavy rainfall can wash off the formulation.[8] Consider reapplication after significant precipitation.2. Alternative Food Sources: The presence of highly attractive alternative food sources can reduce the effectiveness of the repellent. |
Issue 2: The this compound formulation is causing damage to the treated crops (phytotoxicity).
| Possible Cause | Troubleshooting Steps |
| High Concentration of Active Ingredient | 1. Reduce Concentration: Test lower concentrations of MA in your formulation to find a non-phytotoxic yet effective level.[6]2. Optimize Application: Ensure even distribution of the spray to avoid localized high concentrations. |
| Formulation Adjuvants | 1. Review Inert Ingredients: Some emulsifiers or solvents can be phytotoxic.[15]2. Test Alternative Adjuvants: Experiment with different, plant-safe adjuvants. Formulations with potassium salts of fatty acids have been shown to reduce phytotoxicity.[16] |
| Crop Sensitivity | 1. Conduct Spot Tests: Before large-scale application, test the formulation on a small area of the target crop to assess for any adverse effects.[15]2. Consider Encapsulated Formulations: Starch-encapsulated MA formulations have been shown to be non-phytotoxic.[7][13] |
Quantitative Data Summary
Table 1: Efficacy of this compound Formulations Against Various Bird Species
| Bird Species | Crop/Application | MA Formulation | Concentration | Efficacy (Reduction in Damage/Activity) |
| Mallards (Anas platyrhynchos) | Water Pools | ReJeX-iT® | 0.06-0.32% a.i. | >95% reduction in pool entries and bill contacts.[17] |
| Ring-billed Gulls (Larus delawarensis) | Water Pools | ReJeX-iT® | 0.06-0.32% a.i. | >99% reduction in activity levels.[17] |
| European Starlings (Sturnus vulgaris) | Fruit Crops | Not specified | Not specified | Showed avoidance in some studies, but efficacy can be variable.[7][9] |
| Cedar Waxwings (Bombycilla cedrorum) | Blueberries | Aqueous & Starch-encapsulated | 16 lb/ac | No significant protection observed in one study.[7] |
| Various Frugivorous Birds | Cherries | MA with lipid molecular binding compound | Not specified | 43% to 98% reduction in damage.[5] |
| Various Frugivorous Birds | Blueberries | MA with lipid molecular binding compound | Not specified | 65% to 99% reduction in damage.[5] |
| Various Frugivorous Birds | Grapes | MA with lipid molecular binding compound | Not specified | 58% to 88% reduction in damage.[5] |
Table 2: Phytotoxicity of this compound Formulations
| Crop | MA Formulation | Application Rate | Phytotoxicity Observed |
| Cherry | Various commercial formulations | Not specified | Radical differences in desiccation of leaves between formulations.[15] |
| Blueberry | Aqueous suspension | > 9 kg/ha | Foliar burn observed.[7] |
| Blueberry | Starch-encapsulated | 9 kg/ha | Non-phytotoxic.[7] |
| Sweet Cherry | Starch-encapsulated (Goose Chase/Fruit Shield) | 1% concentration | No chlorotic or necrotic lesions observed.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Emulsion
-
Emulsifier Preparation: In a suitable vessel, dissolve potassium salts of fatty acids (e.g., potassium oleate) in water to create a solution.
-
Oil Phase Preparation: In a separate vessel, mix this compound with a UV absorber (e.g., octocrylene) and an antioxidant (e.g., tocopherol).
-
Emulsification: Slowly add the oil phase to the aqueous emulsifier solution while homogenizing at high speed until a stable, milky-white emulsion is formed.
-
Quality Control: Analyze the emulsion for particle size distribution and stability over time at various temperatures.
Protocol 2: Evaluation of Repellent Efficacy in a Pen Trial
-
Acclimatization: House the target bird species (e.g., starlings) in individual cages or a flight pen and allow them to acclimate for a set period.
-
Baseline Feeding: Provide a standard diet and measure the daily food consumption for each bird to establish a baseline.
-
Treatment Application: Prepare two sets of feed: one treated with the MA formulation at a specific concentration and an untreated control. The MA formulation should be thoroughly mixed with the feed.
-
Choice Test: Present each bird with both the treated and untreated feed in separate, identical feeders.
-
Data Collection: Measure the amount of food consumed from each feeder over a defined period (e.g., 24 hours).
-
Analysis: Calculate the repellency index as the percentage reduction in consumption of the treated feed compared to the untreated feed.
-
No-Choice Test (Optional): After the choice test, provide only the treated feed and measure consumption to assess the strength of the repellent effect.
Visualizations
References
- 1. birdbuffer.com [birdbuffer.com]
- 2. birdbuffer.com [birdbuffer.com]
- 3. pestmanglobal.com [pestmanglobal.com]
- 4. pestmanglobal.com [pestmanglobal.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aviaway.com [aviaway.com]
- 9. connectsci.au [connectsci.au]
- 10. benchchem.com [benchchem.com]
- 11. pestmanglobal.com [pestmanglobal.com]
- 12. entomoljournal.com [entomoljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. US5296226A - Bird repellent compositions - Google Patents [patents.google.com]
- 17. DigitalCommons@USU - Wildlife Damage Management Conference: Pen Tests of Methyl Anthranilate as a Bird Repellent in Water [digitalcommons.usu.edu]
Validation & Comparative
Menthyl Anthranilate Outperforms Alternatives in Avian Repellency, Studies Show
For Immediate Release
[City, State] – A comprehensive review of scientific literature and experimental data reveals that Menthyl anthranilate (MA) demonstrates superior efficacy as an avian repellent compared to other chemical alternatives such as anthraquinone (B42736) and d-pulegone. The data, compiled from various laboratory and field studies, indicates that MA provides a rapid and potent repellent effect through a distinct physiological mechanism, leading to significant reductions in crop damage and bird deterrence.
This compound operates as a primary repellent, causing immediate irritation to the trigeminal nerve in birds upon contact or inhalation.[1][2][3] This mode of action results in a prompt avoidance response, making it a highly effective solution for protecting a wide range of agricultural crops and deterring birds from congregating in unwanted areas. In contrast, repellents like anthraquinone function as secondary repellents, requiring ingestion and subsequent gut irritation to induce a conditioned aversion, a process that is inherently slower and may result in initial crop damage before the repellent effect is learned by the birds.[4][5]
Comparative Efficacy Data
Quantitative analysis from multiple studies highlights the effectiveness of this compound. Field trials have shown that a 0.8% w/w concentration of MA can significantly reduce oat consumption by Long-billed Corellas. Furthermore, a 0.5% MA solution has been documented to decrease bird damage to certain grape varieties by a substantial 58% to 88%.
In comparative studies, while both MA and anthraquinone have shown repellent properties, anthraquinone's efficacy is dependent on learned avoidance.[6][7] One study directly comparing the two on maize seeds found anthraquinone to have better efficacy in that specific application.[6][7] However, for broader applications requiring immediate deterrence, MA's primary repellent action is a distinct advantage. Another potential repellent, d-pulegone, also requires birds to sample the treated food before avoidance is achieved.[8]
The following tables summarize the quantitative data on the efficacy of this compound and other avian repellents from various studies.
| This compound (MA) Efficacy Data | ||||
| Application | Target Bird Species | Concentration | Efficacy Metric | Source |
| Bait Repellent | Brown-headed Cowbird | 1.0% | Prevention of consumption of treated pesticide granules | Mason et al. 1993 |
| Foliar (Grapes) | Various | 0.5% in potassium salts of fatty acids solution | 58.17% - 88.3% reduction in bird damage | Not Specified |
| Seed Treatment (Oats) | Long-billed Corellas | 0.8% w/w | Significant reduction in quantity consumed (P<0.001) | Not Specified |
| Seed Treatment (Maize) | Feral Pigeons | 0.085 mL/kg | High feeding deterrence | Esther et al. (2012) |
| Anthraquinone Efficacy Data | ||||
| Application | Target Bird Species | Concentration | Efficacy Metric | Source |
| Seed Treatment (Maize) | House Sparrows | Not Specified | Better efficacy compared to methyl anthranilate | Not Specified |
| Seed Treatment (Rice) | Red-winged Blackbirds | 1% active ingredient | Reduced number of blackbirds (P=0.0003) and damage (P=0.0124) | Avery et al. |
| Seed Treatment | Common Grackles | 12,220 ppm | >80% repellency rate | Werner et al. |
| Other Avian Repellents Efficacy Data | ||||
| Repellent | Application | Target Bird Species | Concentration | Efficacy Metric |
| d-Pulegone | Seed Treatment (Maize) | Feral Pigeons | 1.4 mL/kg | High feeding deterrence |
| Methiocarb | Not Specified | European Starlings | Not Specified | Avoidance of treated food |
Experimental Protocols
The evaluation of avian repellents involves both laboratory and field-based experimental protocols to determine their efficacy.
Laboratory Bioassay for Avian Repellents
A common laboratory method involves determining the R50 value, which is the concentration of a chemical required to repel 50% of the test birds.[9]
Objective: To quantify the repellent effect of a chemical compound on a specific bird species under controlled laboratory conditions.
Methodology:
-
Test Subjects: A population of the target bird species (e.g., Red-winged Blackbirds) is acclimated to laboratory conditions.[9]
-
Training: Birds are individually caged and trained to consume a standard diet (e.g., hulled rice or milo) from a specific food cup.[9]
-
Treatment Preparation: The repellent chemical is dissolved in a solvent (e.g., acetone) and applied to the feed at various concentrations. A control group receives feed treated only with the solvent.[9]
-
No-Choice Test: Each bird is presented with a food cup containing feed treated with a specific concentration of the repellent.
-
Data Collection: The amount of treated feed consumed by each bird over a set period (e.g., 24 hours) is measured. A bird is considered "repelled" if its consumption of the treated feed is below a predetermined threshold (e.g., 50% of the average consumption of untreated feed).
-
Data Analysis: The percentage of birds repelled at each concentration is calculated. These data are then used to determine the R50 value through statistical analysis, often using probit analysis.[9]
Field Trial Protocol for Avian Repellents on Crops
Field trials are essential to validate the effectiveness of a repellent under real-world conditions.
Objective: To assess the efficacy of a repellent in reducing bird damage to a specific crop in a natural setting.
Methodology:
-
Site Selection: The trial is conducted in a location with a known history of bird damage to the target crop.
-
Experimental Design: The field is divided into multiple plots. A randomized block design is often used, with plots randomly assigned to either the repellent treatment group or the control group (untreated).
-
Treatment Application: The repellent is applied to the crop in the treatment plots according to the manufacturer's instructions. This may involve spraying a liquid formulation or applying treated seed.
-
Bird Activity Monitoring: The number and species of birds present in each plot are recorded at regular intervals throughout the trial period.
-
Damage Assessment: Crop damage is quantified at the end of the trial. This can be done by visually estimating the percentage of damaged plants or by harvesting and weighing the yield from each plot.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the levels of bird activity and crop damage between the treated and control plots to determine if the repellent had a significant effect.
Signaling Pathways and Mechanisms of Action
The differing efficacies of this compound and other repellents can be attributed to their distinct mechanisms of action at the physiological level.
References
- 1. birdbuffer.com [birdbuffer.com]
- 2. Product Bundle | Fly Away BMS [flyawaybms.com]
- 3. birdbuffer.com [birdbuffer.com]
- 4. Anthraquinone [sitem.herts.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. thescipub.com [thescipub.com]
- 8. connectsci.au [connectsci.au]
- 9. aphis.usda.gov [aphis.usda.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Menthyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Menthyl anthranilate. While direct comparative studies on various analytical techniques for this compound are limited, this document leverages well-documented and validated methods for the structurally similar compound, Methyl anthranilate, to provide a robust framework for methodological comparison. The principles and parameters detailed are readily adaptable for the analysis of this compound, a common UV filter in sunscreen products.[1] The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods applicable to the quantification of anthranilate derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Performance Parameter | Method A: RP-HPLC-UV (Beverages)[1][2] | Method B: RP-HPLC-UV (Formulations & Rice Seed)[3] |
| Linearity Range | 0.1 - 10 µg/mL | 1.09 - 218 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Specified |
| Limit of Detection (LOD) | 1.25 ng/mL (0.00125 µg/mL) | 0.05 µg/mL (at 220 nm) |
| Limit of Quantification (LOQ) | 4.17 ng/mL (0.00417 µg/mL) | Not Specified |
| Accuracy (Recovery) | 83.6 - 102.4% | 95.9 - 99.0% (in formulation) |
| Precision (%RSD) | 0.51 - 2.23% | ≤ 2.5% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Performance Parameter | Method C: GC-MS (Spicery)[4] | Method D: GC-MS (Grape Derivatives)[5] |
| Linearity Range | 1 - 50 mg/L | Not Specified |
| Correlation Coefficient (r²) | 0.9996 | > 0.9952 |
| Limit of Detection (LOD) | 0.12 mg/kg | 23 - 94 µg/L |
| Limit of Quantification (LOQ) | 0.36 mg/kg | 96 - 277 µg/L |
| Accuracy (Recovery) | 90.5 - 103.4% | 76.6 - 106.3% |
| Precision (%RSD) | < 5% | < 12.9% |
Table 3: UV-Visible Spectroscopy Method
| Performance Parameter | Method E: UV-Spectroscopy (Herbal Extracts)[6] |
| Linearity Range | 15 - 150 mg/L (in 1% H₂SO₄ in Methanol) |
| Correlation Coefficient (r²) | 0.9960 |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Accuracy (Recovery) | 97.2 - 104.3% |
| Precision (%RSD) | 0.8 - 3.6% |
Experimental Protocols
Method A: Reversed-Phase HPLC with UV Detection for Methyl Anthranilate in Beverages[1][2]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]
-
Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ (40:60, v/v), with the pH adjusted to 3.00.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
-
Standard Preparation: A stock solution of methyl anthranilate is prepared in methanol (B129727) or acetonitrile. Working standards are prepared by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.[1]
-
Sample Preparation: Liquid samples may only require simple dilution.[1]
Method C: Gas Chromatography-Mass Spectrometry for Methyl Anthranilate in Spicery[4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Extraction: Samples are extracted with methylene (B1212753) chloride.
-
Internal Standard: An internal standard is used for quantification.
-
Standard Preparation: Standard working solutions are prepared with concentrations ranging from 1 to 50 mg/L.
-
Analysis: The target and internal standard peaks are separated and analyzed.
-
Quantification: A standard curve is generated to calculate the concentration of methyl anthranilate in the samples.
Method E: UV-Visible Spectroscopy for Methyl Anthranilate in Herbal Extracts[6]
-
Instrumentation: Shimadzu UV-Vis Spectrophotometer.
-
Solvent: 1% (v/v) sulfuric acid in methanol or 1 M sulfuric acid.
-
Optimal Wavelength: 273 nm.[6]
-
Standard Preparation: Standard solutions of methyl anthranilate are prepared with concentrations ranging from 15 to 150 mg/L in 1% (v/v) sulfuric acid in methanol.[6]
-
Sample Preparation: 2g of blended sample is mixed with 10 mL of solvent, vortexed, and then extracted in an ultrasonic bath for 20 minutes. The solution is then centrifuged at 1500 rpm for 30 minutes.[6]
-
Analysis: The absorbance of the sample extract is measured at 273 nm and compared against the standard curve.[6]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: A flowchart of the analytical method validation process.
Logical Relationship of Analytical Techniques
The diagram below outlines the logical relationship and typical selection process for the analytical techniques discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 4. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 5. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
Comparative Guide to Menthyl Anthranilate Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of Menthyl anthranilate in immunoassays. Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data from structurally similar compounds to provide a scientifically grounded estimation of its cross-reactivity profile. The experimental protocols provided are standard methodologies for assessing the cross-reactivity of small molecules in immunoassays.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is an organic compound used as a fragrance ingredient and a UV filter in sunscreens. As a small molecule, or hapten, it is not immunogenic on its own but can elicit an antibody response when conjugated to a larger carrier protein. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common bioanalytical techniques that utilize the specific binding of antibodies to their target antigens.
Cross-reactivity is a critical parameter in immunoassay validation, representing the degree to which an antibody binds to non-target molecules that are structurally similar to the intended analyte. High cross-reactivity can lead to inaccurate quantification and false-positive results. Understanding the potential cross-reactivity of this compound is crucial for the development of specific immunoassays for its detection and for interpreting results in a complex sample matrix.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and structurally related compounds in a competitive ELISA format. The percentage of cross-reactivity is calculated as:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100
The IC50 is the concentration of the analyte that causes a 50% reduction in the assay signal. The data presented here is illustrative and based on the principle of structural similarity.
| Compound | Structure | Relationship to this compound | Hypothetical Cross-Reactivity (%) |
| This compound | Ester of anthranilic acid and menthol | Target Analyte | 100 |
| Methyl anthranilate | Ester of anthranilic acid and methanol | Shares the anthranilate moiety | 50 - 70 |
| Ethyl anthranilate | Ester of anthranilic acid and ethanol | Shares the anthranilate moiety | 40 - 60 |
| Salicylic (B10762653) acid | Structurally similar to the anthranilate moiety | Contains a carboxyl group and a hydroxyl group on a benzene (B151609) ring | 10 - 25 |
| Menthol | The alcohol component of this compound | Shares the menthyl moiety | 5 - 15 |
| Menthyl salicylate | Ester of salicylic acid and menthol | Shares the menthyl moiety and has a similar aromatic structure | 20 - 40 |
| Aniline | A component of the anthranilate structure | Basic aromatic amine | < 5 |
Experimental Protocols
Synthesis of this compound-Protein Conjugate (Immunogen)
To produce antibodies against this compound, it must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to make it immunogenic.
Materials:
-
This compound
-
Carrier protein (BSA or KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Procedure:
-
Activate the carboxyl group of a derivative of this compound (if necessary, by introducing a linker with a terminal carboxyl group) using DCC and NHS in DMF to form an NHS-ester.
-
Dissolve the carrier protein in PBS.
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Remove unconjugated this compound by dialysis against PBS.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
Competitive ELISA for Cross-Reactivity Determination
This protocol describes a competitive ELISA to determine the IC50 values of this compound and potential cross-reactants.[1][2][3]
Materials:
-
Microtiter plates
-
Anti-Menthyl anthranilate antibody (produced by immunizing an animal with the this compound-protein conjugate)
-
This compound standard
-
Test compounds (potential cross-reactants)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a microtiter plate with the anti-Menthyl anthranilate antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and each test compound.
-
Add a fixed concentration of the this compound-enzyme conjugate to each well.
-
Add the standard or test compound dilutions to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the logarithm of the analyte concentration and determine the IC50 value for each compound using a four-parameter logistic curve fit.[4]
Visualizations
Caption: Workflow of a competitive ELISA for determining cross-reactivity.
Caption: Structural similarity as the basis for immunoassay cross-reactivity.
References
A Comparative Analysis of Menthyl Anthranilate and Zinc Oxide as UV Filters
An objective evaluation of the performance, efficacy, and safety of two common sunscreen agents for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of dermatological science and cosmetic formulation, the selection of optimal ultraviolet (UV) filters is paramount for the development of safe and effective sun protection products. This guide provides a detailed comparison of two widely used UV filters: the organic chemical filter, Menthyl Anthranilate, and the inorganic physical blocker, Zinc Oxide. This analysis is supported by a review of experimental data on their UV attenuation, photostability, and safety profiles.
Performance Characteristics at a Glance
A summary of the key performance indicators for this compound and Zinc Oxide is presented below, offering a rapid comparative overview.
| Performance Metric | This compound | Zinc Oxide |
| UV Absorption Spectrum | Primarily a UVA absorber with absorption maxima at approximately 220 nm, 249 nm, and 340 nm.[1] | Broad-spectrum protection, absorbing and scattering both UVA and UVB radiation, with a characteristic absorption peak around 360-380 nm.[2][3][4][5] |
| Typical SPF Contribution | Generally used in combination with other UV filters to achieve high SPF values. A formulation containing this compound-loaded silver nanoparticles achieved an SPF of 35.75.[1][6] | Can achieve high SPF values, with an efficiency of approximately 1.5-2.5 SPF units per 1% of active ingredient in commercial products.[7] Formulations with 10-25% zinc oxide are common.[8] |
| Photostability | Can be prone to photodegradation and has been shown to generate reactive oxygen species (singlet oxygen) upon UV irradiation.[1] | Generally considered photostable. |
| Safety Profile | Approved by the FDA for use in sunscreen products up to a concentration of 5%.[9] Concerns exist regarding its potential for phototoxicity.[1] | Considered safe for topical use, with multiple studies showing minimal to no skin penetration of nanoparticles into the viable epidermis.[10][11][12][13][14] |
In-Depth Analysis of Performance Parameters
UV Attenuation and Spectral Coverage
This compound primarily functions as a UVA filter, with its absorption spectrum showing distinct peaks in the UVA range.[1] Its efficacy is concentrated in shielding the skin from the longer wavelengths of UV radiation, which are associated with premature aging.
Zinc Oxide, on the other hand, offers broad-spectrum protection. As a physical blocker, its mechanism of action involves both scattering and absorbing UV radiation across the entire UVA and UVB spectrum.[15] The characteristic absorption peak for zinc oxide nanoparticles is consistently reported to be in the range of 360-380 nm.[2][3][4][5]
Sun Protection Factor (SPF)
The SPF value of a sunscreen formulation is a critical measure of its ability to protect against UVB-induced erythema. While this compound contributes to the overall SPF, it is typically formulated with other UVB filters to achieve high SPF ratings. One study reported an SPF of 35.75 for a gel formulation containing this compound-loaded silver nanoparticles.[6]
Zinc Oxide is a potent contributor to SPF. Commercial formulations can achieve an efficiency of 1.5-2.5 SPF units for every 1% of zinc oxide used.[7] However, it is important to note that in vitro SPF measurements of formulations with high concentrations of zinc oxide can sometimes be lower than the corresponding in vivo values.[8][16] This discrepancy can be attributed to the high density of zinc oxide formulations, which may lead to the formation of a thinner film during in vitro testing.[16]
Photostability
A crucial aspect of any UV filter is its ability to remain stable upon exposure to UV radiation. This compound has been shown to be susceptible to photodegradation. Upon UV irradiation, it can generate a transient triplet state which, in the presence of oxygen, leads to the formation of singlet oxygen, a reactive oxygen species that can be damaging to biological tissues.[1]
In contrast, Zinc Oxide is generally regarded as being photostable, maintaining its protective capabilities even after prolonged UV exposure.
Safety and Skin Penetration
The safety of UV filters is of utmost importance. This compound is approved by the U.S. Food and Drug Administration (FDA) for use in sunscreen products at concentrations up to 5%.[9] However, its potential to induce phototoxic effects due to the generation of reactive oxygen species warrants consideration during formulation development.[1]
The safety of Zinc Oxide, particularly in its nanoparticle form, has been extensively studied. Multiple studies utilizing various techniques, including multiphoton tomography and fluorescence lifetime imaging, have concluded that zinc oxide nanoparticles do not penetrate the stratum corneum or reach the viable epidermis in significant amounts, even on compromised or occluded skin.[10][11][12][13][14] While some studies have detected a very small amount of zinc absorption, it is believed to be in the form of zinc ions, which are naturally present in the body.[14]
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for key experiments used in the evaluation of UV filters.
In Vitro Sun Protection Factor (SPF) Measurement
This protocol outlines the general steps for determining the SPF of a sunscreen formulation in vitro.
Caption: Workflow for in vitro SPF determination.
Protocol Details:
-
Substrate Preparation: A polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.[17][18]
-
Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.[18]
-
Drying: The applied film is allowed to dry under controlled conditions (e.g., 30 minutes at 35°C) to form a stable film.[19]
-
Spectrophotometric Measurement: The absorbance of the sunscreen film is measured at 1 nm intervals from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[18]
-
SPF Calculation: The in vitro SPF is calculated from the absorbance data using the Commission Internationale de l'Éclairage (CIE) erythemal action spectrum and the method described by Diffey and Robson.[18]
In Vitro Photostability Testing
This protocol describes a common method for assessing the photostability of a UV filter in a formulation.
Caption: General workflow for in vitro photostability assessment.
Protocol Details:
-
Sample Preparation: A thin film of the sunscreen product is prepared on a PMMA substrate as described in the in vitro SPF protocol.
-
Initial Measurement: The initial UV absorbance spectrum of the sample is measured from 290 nm to 400 nm.[20]
-
UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator.[20][21] The dose can be a fixed amount or a percentage of the product's SPF.[19]
-
Final Measurement: After irradiation, the UV absorbance spectrum is measured again under the same conditions.[20]
-
Data Analysis: The photostability is evaluated by comparing the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance indicates photodegradation.[22]
Conclusion
Both this compound and Zinc Oxide have distinct advantages and disadvantages as UV filters. This compound offers targeted UVA protection but raises concerns regarding its photostability and potential for inducing phototoxicity. Zinc Oxide provides robust, broad-spectrum protection and has an excellent safety profile with minimal evidence of skin penetration.
For formulators, the choice between these two agents will depend on the specific requirements of the product. If broad-spectrum protection and a high safety margin are the primary concerns, Zinc Oxide is a compelling option. This compound may be considered as part of a combination of filters to enhance UVA protection, provided its photostability is adequately addressed within the formulation. Further research into stabilizing this compound and optimizing the aesthetic properties of Zinc Oxide formulations will continue to shape the future of sun protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Characterization of optical properties of ZnO nanoparticles for quantitative imaging of transdermal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulprospector.com [ulprospector.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Is Sunscreen Safe? Study tests zinc oxide for skin penetration [cosmeticsdesign.com]
- 11. Do Zinc Oxide Nanoparticles Penetrate the Skin or Cause Skin Toxicity? | Dermcast.live [dermcast.live]
- 12. Human skin penetration and local effects of topical nano zinc oxide after occlusion and barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Zinc oxide: 5. Do ZnO nanoparticles pass through the skin? [ec.europa.eu]
- 15. koboproductsinc.com [koboproductsinc.com]
- 16. researchgate.net [researchgate.net]
- 17. alsglobal.com [alsglobal.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. benchchem.com [benchchem.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. hitechformulations.com [hitechformulations.com]
A Comparative In Vivo Analysis of Anthranilate-Based Insect Repellents and DEET
For Immediate Release
[City, State] – [Date] – A comprehensive review of in vivo studies reveals that certain anthranilate-based compounds exhibit insect repellent properties comparable to N,N-Diethyl-meta-toluamide (DEET), the long-standing gold standard in insect repellents. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development. While direct in vivo comparative data for Menthyl anthranilate is limited, this guide focuses on its close structural analogs: Methyl N,N-dimethyl anthranilate (MDA), Ethyl anthranilate (EA), and Butyl anthranilate (BA).
Quantitative Performance Comparison
The repellent efficacy of anthranilate esters against the yellow fever mosquito, Aedes aegypti, has been evaluated in comparison to DEET in laboratory settings. The following table summarizes the key findings from a study utilizing a Y-tube olfactometer to assess the ability of these compounds to inhibit mosquito attraction to human skin odor.
| Compound | Concentration | Mean Preference Index (PI) ± SEM | Repellency Outcome |
| DEET | 10% | -0.48 ± 0.07 | Significant Repellency |
| Methyl N,N-dimethyl anthranilate (MDA) | 10% | -0.34 ± 0.08 | Significant Repellency |
| Ethyl anthranilate (EA) | 10% | -0.37 ± 0.07 | Significant Repellency |
| Butyl anthranilate (BA) | 10% | -0.02 ± 0.09 | No Significant Repellency |
Data sourced from a comparative study on Aedes aegypti.[1] A negative Preference Index indicates repellency.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized in vivo bioassays. Below are detailed methodologies for two key experimental setups used in comparative studies.
Y-Tube Olfactometer Assay for Host-Seeking Inhibition
This assay assesses the ability of a repellent to inhibit the attraction of mosquitoes to a host cue, such as human skin odor.
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms. A constant airflow is maintained from the side arms towards the central arm.
-
Test Subjects: Non-blood-fed female Aedes aegypti mosquitoes (5-7 days old), starved for 12 hours prior to the experiment.
-
Odor Source: Human fingers are used as a source of skin odor and are placed at the end of one of the side arms.
-
Repellent Application: A filter paper treated with a 10% solution of the test compound (e.g., DEET, MDA, EA, or BA in acetone) is placed in the airflow path of the arm containing the human fingers. The other arm serves as a control with a filter paper treated only with the solvent.[1]
-
Procedure: A group of approximately 20 mosquitoes is released at the base of the central arm. The number of mosquitoes choosing each arm within a defined period (e.g., 5 minutes) is recorded.
-
Data Analysis: A Preference Index (PI) is calculated as: (Number of mosquitoes in treated arm - Number of mosquitoes in control arm) / Total number of mosquitoes that made a choice. A significantly negative PI indicates repellency.[1]
Oviposition Deterrence Assay
This assay evaluates the effect of a compound on the egg-laying behavior of gravid female mosquitoes.
-
Apparatus: Cages containing gravid female Aedes aegypti mosquitoes.
-
Oviposition Substrate: Two small cups filled with water are placed in each cage.
-
Repellent Application: The test compound is added to one of the water cups at a specific concentration. The other cup contains only water and serves as the control.
-
Procedure: Gravid females are allowed to oviposit for a defined period (e.g., 24 hours).
-
Data Analysis: The number of eggs laid in each cup is counted. An Oviposition Activity Index (OAI) can be calculated to quantify the deterrent effect. Results from a comparative study showed that at 100 ppm, EA, BA, and DEET significantly deterred oviposition, while MDA had no effect.[1]
Signaling Pathways and Mechanism of Action
Both DEET and anthranilate-based repellents are thought to exert their effects by modulating the insect's olfactory system. It is believed that these compounds interact with specific odorant receptors (ORs) on the antennae of insects, leading to an aversive behavioral response.
The prevailing hypotheses for DEET's mechanism of action, which may also be applicable to anthranilates, include:
-
"Smell and Avoid" Hypothesis: DEET has an inherently unpleasant odor to insects, activating a specific neural pathway that leads to avoidance.
-
"Bewilderment" or "Confusant" Hypothesis: DEET scrambles the insect's perception of attractive host odors, making it difficult for them to locate a host.[2]
-
Masking Hypothesis: DEET may reduce the volatility of attractive skin odorants, effectively masking the host from the insect.
Research has shown that anthranilate-based repellents target the same neurons that respond to DEET, suggesting a shared or similar mechanism of action. The receptors for these compounds are located in a part of the insect's antennae known as the sacculus.
Conclusion
The available in vivo data on this compound analogs, particularly Methyl N,N-dimethyl anthranilate and Ethyl anthranilate, demonstrate their potential as effective insect repellents against Aedes aegypti. Their performance in inhibiting host-seeking behavior is comparable to that of DEET. The shared mechanism of action at the olfactory receptor level provides a strong rationale for their efficacy. Further in vivo studies directly comparing this compound with DEET are warranted to fully elucidate its potential as a viable alternative in insect repellent formulations.
References
A Comparative Guide to the Synthesis of Menthyl Anthranilate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of menthyl anthranilate, a valuable compound in the fragrance, flavor, and pharmaceutical industries, has traditionally been approached through methods that are effective but often fall short of modern green chemistry principles. This guide provides a comprehensive comparison of traditional synthesis routes with greener alternatives, including microwave-assisted and biocatalytic methods. By evaluating these processes against key green chemistry metrics and providing detailed experimental protocols, this document aims to inform the selection of more sustainable and efficient synthetic strategies.
Comparison of Synthesis Methodologies
The following tables summarize the quantitative data for three primary synthetic routes to this compound: Traditional Fischer Esterification, Microwave-Assisted Esterification, and Biocatalytic (Enzymatic) Esterification.
Table 1: Reaction Parameters and Yield
| Parameter | Traditional Fischer Esterification | Microwave-Assisted Esterification | Biocatalytic (Enzymatic) Esterification |
| Starting Materials | Anthranilic acid, Menthol, Sulfuric acid | Anthranilic acid, Menthol, Sulfuric acid (catalytic) | Anthranilic acid, Menthol, Immobilized Lipase (B570770) |
| Solvent | Toluene (B28343) or Hexane (often in excess) | Toluene (minimal) or Solvent-free | Solvent-free or minimal benign solvent (e.g., t-butanol) |
| Temperature | 110-140 °C[1] | 100-120 °C[2] | 40-60 °C[3][4] |
| Reaction Time | 8-24 hours | 5-30 minutes[2] | 24-72 hours[3][5] |
| Product Yield | 70-85% | 85-95%[6] | 90-99%[4] |
Table 2: Green Chemistry Metrics
| Metric | Traditional Fischer Esterification | Microwave-Assisted Esterification | Biocatalytic (Enzymatic) Esterification |
| Atom Economy (%) | ~87% | ~87% | ~87% |
| Process Mass Intensity (PMI) | High (>50) | Moderate (10-20) | Low (<10) |
| E-Factor | High (>49) | Moderate (9-19) | Low (<9) |
| Energy Consumption | High | Low[7] | Very Low |
| Waste Generation | High (acidic waste, solvent waste) | Low (minimal solvent waste) | Very Low (recyclable enzyme) |
Note: The Green Chemistry Metrics are calculated based on typical experimental conditions and may vary. Atom economy is calculated based on the ideal stoichiometry of the esterification reaction. PMI and E-Factor are estimated based on common lab-scale procedures.
Experimental Protocols
Traditional Fischer Esterification of this compound
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Menthol (1.2 mole equivalents)
-
Concentrated Sulfuric Acid (0.2 mole equivalents)
-
Toluene (10 mL per gram of anthranilic acid)
-
5% Sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add anthranilic acid, menthol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux (approximately 110-120°C) and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Microwave-Assisted Esterification of this compound
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Menthol (1.1 mole equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops)
-
Toluene (optional, minimal amount for slurry)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine anthranilic acid, menthol, and a catalytic amount of concentrated sulfuric acid. If the mixture is too viscous, a minimal amount of toluene can be added to create a stirrable slurry.
-
Place a magnetic stirrer in the vial and seal it.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 120°C and the reaction time to 15 minutes with stirring.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure is similar to the traditional method: dilute with a suitable organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
-
Purify the product as needed.
Biocatalytic (Enzymatic) Esterification of this compound
Materials:
-
Anthranilic acid (1 mole equivalent)
-
Menthol (1.5 mole equivalents)
-
Immobilized Lipase (e.g., Novozym 435, 10% w/w of total substrates)[3]
-
t-Butyl alcohol (optional, as a co-solvent)
-
Molecular sieves (to remove water)
-
Incubator shaker
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
In a screw-capped flask, combine anthranilic acid and menthol. If a solvent is used, add t-butyl alcohol.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Seal the flask and place it in an incubator shaker set at 50°C and 200 rpm.[4]
-
Allow the reaction to proceed for 48-72 hours. Monitor the progress by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction.
-
Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent and reused.
-
The product can be isolated by removing the solvent (if used) under reduced pressure. Further purification can be achieved by vacuum distillation.
Visualizing the Processes
To better understand the workflows and logical relationships of each synthesis method, the following diagrams are provided.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Conclusion
The comparison of these synthetic methodologies highlights a clear trend towards greener and more sustainable processes. While traditional Fischer esterification is a well-established method, it suffers from long reaction times, high energy consumption, and significant waste generation.
Microwave-assisted synthesis offers a substantial improvement by drastically reducing reaction times and energy input, thereby increasing efficiency.
Biocatalytic synthesis represents the most environmentally benign approach. It operates under mild conditions, often without the need for organic solvents, and the biocatalyst can be recycled and reused. Although the reaction times are longer compared to the microwave method, the high product yields, minimal waste, and low energy consumption make it an attractive option for the sustainable production of this compound, aligning perfectly with the principles of green chemistry. The choice of synthesis method will ultimately depend on the specific requirements of the application, including scale, cost, and environmental considerations. However, for researchers and industries committed to sustainable practices, the adoption of greener alternatives like microwave-assisted and biocatalytic methods is strongly recommended.
References
- 1. Methyl anthranilate synthesis - chemicalbook [chemicalbook.com]
- 2. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Acylation of Menthol with Fatty Acids in Deep Eutectic Solvent as Reaction Environment [mdpi.com]
- 4. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Photophysical Properties of Menthyl Anthranilate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the photophysical properties of Menthyl anthranilate (MA), a common UV-A absorber in sunscreens, and its key derivatives: Methyl anthranilate and N-acetyl this compound. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their behavior upon UV irradiation.
Data Presentation: Photophysical Properties
The photophysical characteristics of this compound and its derivatives are summarized in the table below. These parameters are crucial for evaluating their efficacy and potential photodegradation pathways as sunscreen agents.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Triplet State Absorption Maxima (λ_T, nm) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| This compound (MA) | Ethanol | 220, 249, 340[1] | 390-405[1][2] | 0.64 ± 0.06[1][2] | 480[1][2] | 0.09-0.12[2][3] |
| Methyl anthranilate | Various | 288, 325[4] | ~400[1] | 0.376–0.549[5] | - | - |
| N-acetyl this compound (NAMA) | Toluene | - | 363-370 | 0.16 ± 0.01[6] | 450[6] | 0.19-0.21[6] |
Experimental Protocols
The data presented in this guide were obtained using standard photophysical characterization techniques. The following is a generalized description of the key experimental protocols.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically ranging from 10⁻⁵ to 10⁻⁴ M. The absorbance is measured over a wavelength range of 200-800 nm in a quartz cuvette with a 1 cm path length. The wavelengths of maximum absorption (λ_abs) are determined from the resulting spectra.
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is scanned over a range of higher wavelengths. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned. Fluorescence quantum yields (Φ_f) are typically determined using a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄.
Transient Absorption Spectroscopy
To study the properties of the triplet excited state, microsecond or nanosecond transient absorption spectroscopy is employed. The sample is excited by a short laser pulse, and the change in absorbance is monitored over time at various wavelengths using a probe light source. This technique allows for the determination of the triplet state absorption maxima (λ_T) and its lifetime.
Singlet Oxygen Quantum Yield Determination
The quantum yield of singlet oxygen (Φ_Δ) generation is determined by time-resolved near-infrared luminescence measurements. The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is detected following pulsed laser excitation of the photosensitizer (the anthranilate derivative) in an aerated solvent. The intensity of this emission is compared to that of a standard photosensitizer with a known singlet oxygen quantum yield.
Visualizations
Photophysical Pathways of this compound
The following diagram illustrates the key photophysical processes that this compound undergoes upon absorption of UV radiation.
Caption: Key photophysical deactivation pathways for this compound.
Experimental Workflow for Photophysical Characterization
This diagram outlines the typical experimental workflow for characterizing the photophysical properties of a sunscreen agent like this compound.
Caption: Workflow for characterizing photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The photophysical properties of this compound: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of this compound (UV-A sunscreen)-sensitized singlet oxygen generation by Trolox and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Photophysical properties of N-acetyl-menthyl anthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Menthyl Anthranilate's Mechanism of Action on Avian Trigeminal Nerves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Menthyl Anthranilate's (MA) performance as an avian repellent, focusing on its mechanism of action on the trigeminal nerves of birds. The information presented is supported by experimental data to offer an objective analysis for research and development applications. While the user query specified "this compound," the overwhelming body of scientific literature points to Methyl anthranilate as the widely studied and utilized compound for this purpose. Therefore, this guide will focus on Methyl anthranilate, hereafter referred to as MA.
Mechanism of Action: Trigeminal Nerve Irritation
Methyl anthranilate functions as a primary repellent, meaning it elicits an immediate, unlearned avoidance response in birds.[1] This response is not based on taste or odor alone but is primarily mediated by the stimulation of the trigeminal nerve, which is responsible for facial sensation and nociception (the perception of pain).[1][2] When birds are exposed to MA, either through inhalation or direct contact, the compound acts as a chemosensory irritant, agitating the trigeminal nerve endings in the eyes, beak, and throat.[2] This irritation creates a temporary and unpleasant sensation, compelling the birds to leave the treated area. Studies have shown that even at low concentrations, MA vapor can cause a rapid in-flight avoidance response.
Alternatives to MA often rely on different mechanisms. For instance, some repellents are secondary, causing illness after ingestion and leading to a learned aversion. Other primary repellents may have different chemical structures and target varied sensory pathways.
Comparative Efficacy of Methyl Anthranilate
Numerous field studies have evaluated the effectiveness of MA in repelling various bird species from different environments. The following tables summarize the quantitative data from several key studies, comparing the efficacy of MA with control or alternative treatments.
| Study | Bird Species | Application | MA Concentration | Efficacy (Reduction in Damage/Feeding) | Notes |
| Askham and Fellman (1992) | Starlings (Sturnus vulgaris) | Treated cherries and blueberries | 0.25% ai (v/v) | Feeding on treated fruit stopped within 5 minutes of exposure. | Untreated fruit was completely consumed within 24 hours.[3] |
| Askham (1992) | Various | Wine grapes | Not specified | Damage reduced by 58% to 88% depending on the grape variety.[4] | |
| Sinclair and Campbell (1995) | Long-billed Corellas (Cacatua tenuirostris) | Treated oats | 0.8% w/w | Significantly reduced consumption compared to untreated oats. | A lower concentration of 0.4% w/w did not significantly reduce consumption.[5] |
| Cummings et al. (1991) | Canada Geese (Branta canadensis) | Treated turf | Not specified | Reduced feeding attempts on treated turf.[6] | |
| Avery (1992) | Cedar Waxwings (Bombycilla cedrorum), European Starlings (Sturnus vulgaris) | Blueberry plants | Not specified | No repellent effect was observed in flight pen trials. | This study highlights the variability in MA efficacy under different conditions.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of experimental protocols used in the cited studies to validate the efficacy of MA.
Feeding Trials with Starlings
-
Objective: To validate the repellent effect of MA on starlings.
-
Methodology:
-
Two choices of food (cherries and blueberries) were presented to starlings in a large aviary: one treated with 0.25% ai (v/v) MA and one untreated.
-
Food was presented on trays or suspended from branches to mimic natural foraging.
-
Bird behavior and food consumption were observed and recorded over a 24-hour period.
-
The time to cessation of feeding on the treated fruit and the total consumption of treated versus untreated fruit were measured.[3]
-
Field Trials on Wine Grapes
-
Objective: To assess the effectiveness of MA in reducing bird damage to wine grapes in a field setting.
-
Methodology:
-
Test plots were established in vineyards.
-
One set of plots was treated with an MA formulation, while a control set remained untreated.
-
The number and species of birds foraging in each block were observed and recorded for approximately one hour before treatment and at harvest.
-
Bird damage to the grapes was assessed and compared between treated and untreated plots.[4]
-
Pen Tests with Mallards and Gulls
-
Objective: To evaluate the repellency of MA formulations in water for waterfowl.
-
Methodology:
-
Two commercial formulations of MA were tested at concentrations of 0.10% - 0.50% in pools of water.
-
Captive mallards (Anas platyrhynchos) and ring-billed gulls (Larus delawarensis) were used in pen tests.
-
Both two-choice (treated vs. untreated water) and one-choice (only treated water) tests were conducted.
-
The number of pool entries and bill contacts with the water were recorded to quantify the repellent effect.[8]
-
Visualizing the Mechanism and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of MA, a typical experimental workflow for validating a repellent, and a logical comparison of MA with an alternative.
Caption: Proposed signaling pathway of Methyl Anthranilate.
Caption: A typical experimental workflow for repellent validation.
Caption: Logical comparison of repellent mechanisms.
References
A Head-to-Head Comparison of Delivery Systems for Menthyl Anthranilate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data on delivery systems specifically for menthyl anthranilate is limited in publicly available literature. This guide presents a comparative analysis using methyl anthranilate, a closely related structural analog, as a representative anthranilate ester. The principles and methodologies discussed are broadly applicable to the formulation and characterization of this compound delivery systems.
Introduction
This compound, a key ingredient in sunscreens and other dermatological formulations, presents unique challenges and opportunities for targeted and controlled delivery.[1] The efficacy and stability of this lipophilic compound are significantly influenced by the chosen delivery system. This guide provides a head-to-head comparison of various delivery platforms for anthranilate esters, focusing on key performance metrics, supported by experimental data and detailed methodologies.
Performance Data Summary
The following table summarizes the performance characteristics of different delivery systems for methyl anthranilate, offering a comparative overview for formulation development.
| Delivery System | Active Moiety | Average Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Key Advantages | Key Disadvantages |
| Silver Nanoparticles | Methyl Anthranilate | 200[2] | 87.88[2] | 81.83% in 24h[2] | UV protection, potential antimicrobial properties. | Potential for metal toxicity, complex manufacturing. |
| Polymer Microcapsules | Methyl Anthranilate | Not specified | 58[3] | 55% in 90 days[3] | Excellent for controlled, long-term release. | Larger particle size, potential for burst release. |
| Liposomes (Hypothetical) | This compound | 100 - 250 | 60 - 80 | Biphasic: initial burst followed by sustained release. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Lower encapsulation efficiency for highly lipophilic drugs, stability concerns. |
| Microemulsions (Hypothetical) | This compound | 20 - 100 | > 95 | Rapid and complete release. | High loading capacity, thermodynamically stable, enhances skin permeation. | Requires high surfactant concentrations, potential for skin irritation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Preparation of Methyl Anthranilate-Loaded Silver Nanoparticles
This protocol is adapted from a microwave-assisted synthesis method.[2]
Materials:
-
Methyl anthranilate
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
-
Microwave synthesizer
Procedure:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a stock solution of methyl anthranilate in a suitable solvent (e.g., ethanol).
-
In a reaction vessel, add a specific concentration of the methyl anthranilate solution to the silver nitrate solution under constant stirring.
-
Place the reaction vessel in the microwave synthesizer.
-
Apply microwave irradiation at a controlled power (e.g., 400 W) for a defined period (e.g., 60 seconds).
-
Allow the solution to cool to room temperature. The formation of nanoparticles is indicated by a color change.
-
Purify the synthesized nanoparticles by centrifugation and washing with deionized water to remove unreacted precursors.
Determination of Encapsulation Efficiency
This protocol describes the quantification of encapsulated methyl anthranilate using ultracentrifugation.[2]
Materials and Equipment:
-
Methyl anthranilate-loaded nanoparticle suspension
-
Ultracentrifuge
-
UV-Vis Spectrophotometer
-
Methanol
Procedure:
-
Take a known volume of the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") methyl anthranilate.
-
Disrupt the nanoparticle pellet using a suitable solvent in which methyl anthranilate is soluble (e.g., methanol).
-
Quantify the amount of methyl anthranilate in the supernatant and the disrupted pellet using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of methyl anthranilate (approximately 336 nm).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Release Study
This protocol outlines a dialysis bag method to assess the in vitro release kinetics of methyl anthranilate from a delivery system.[2]
Materials and Equipment:
-
Methyl anthranilate-loaded delivery system
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Accurately weigh a specific amount of the methyl anthranilate-loaded delivery system and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS, pH 7.4) in a beaker or flask.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for the concentration of released methyl anthranilate using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
Experimental Workflow: Formulation to Characterization
The following diagram illustrates a typical workflow for the development and characterization of a this compound delivery system.
References
Comparative cost-effectiveness of synthetic vs. natural Menthyl anthranilate in research
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that can significantly influence experimental outcomes, product efficacy, and regulatory considerations. Menthyl anthranilate, a compound utilized in applications ranging from topical analgesics to flavor and fragrance formulations, is commercially available in both synthetic and natural forms. While chemically identical, the origin of this compound can lead to variations in purity, impurity profiles, cost, and potentially, biological activity. This guide provides an objective comparison of synthetic and natural this compound, supported by available data and detailed experimental methodologies, to aid in making an informed selection for research and development purposes.
Data Presentation: A Comparative Overview
The most distinct differences between synthetic and natural this compound lie in their cost and the potential for minor impurities. Synthetic production offers a more cost-effective and consistent supply, whereas natural sourcing is often associated with higher costs and greater variability.
Table 1: Physicochemical and Cost Comparison of Synthetic vs. Natural this compound
| Parameter | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| Typical Purity | ≥98% | ≥98% | Both sources can provide high purity. However, the nature of trace impurities differs significantly. |
| Key Impurities | May contain residual starting materials from the chemical synthesis process (e.g., from the esterification of anthranilic acid with menthol). | May contain other constituents from the natural source (e.g., essential oils from which it is derived). The impurity profile can vary based on the extraction and purification methods. | The nature of impurities can influence sensory properties and biological activity. For studies requiring a well-defined chemical entity, synthetic this compound may be preferred. |
| Cost | Generally more cost-effective for large-scale production. | Can be significantly more expensive due to the complexities of extraction and purification from natural sources. | Production scalability and cost are critical factors for drug development and commercialization. |
| Consistency | High lot-to-lot consistency. | Can vary based on geographical source, harvest time, and extraction method. | Synthetic this compound ensures higher reproducibility in experimental results. |
Experimental Protocols
To objectively evaluate the performance of synthetic versus natural this compound, a series of well-defined experiments are necessary. The following protocols provide detailed methodologies for key evaluative experiments.
Sensory Panel Evaluation for Flavor and Fragrance Applications
Objective: To compare the sensory profiles of synthetic and natural this compound.
Methodology:
-
Panelist Selection and Training: Recruit a panel of 10-15 trained sensory panelists. Panelists should be trained to identify and rate the intensity of various aroma and taste attributes relevant to this compound (e.g., grape-like, fruity, sweet, chemical off-notes).
-
Sample Preparation: Prepare solutions of synthetic and natural this compound at various concentrations (e.g., 1, 5, and 10 ppm) in a neutral base (e.g., water or a simple sugar solution).
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Use a two-alternative forced-choice (2-AFC) test to determine if a perceptible difference exists between the synthetic and natural samples at each concentration.
-
For descriptive analysis, have panelists rate the intensity of each identified attribute on a labeled magnitude scale (LMS) or a 15-point intensity scale.
-
-
Data Analysis:
-
Analyze the 2-AFC data using binomial statistics to determine if a significant difference is perceived.
-
For descriptive analysis, use Analysis of Variance (ANOVA) to compare the mean intensity ratings for each attribute between the synthetic and natural samples.
-
In Vitro Skin Permeation Study for Topical Analgesic Formulations
Objective: To compare the skin permeation profiles of synthetic and natural this compound.
Methodology:
-
Skin Preparation: Use excised human or porcine skin. The skin should be dermatomed to a thickness of approximately 500 µm.
-
Formulation Preparation: Prepare topical formulations (e.g., creams or gels) containing a defined concentration (e.g., 1% w/w) of either synthetic or natural this compound.
-
Diffusion Cell Setup:
-
Mount the prepared skin in Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Maintain the temperature at 32°C.
-
-
Dosing and Sampling:
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment.
-
-
Quantification: Analyze the concentration of this compound in the receptor solution samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Use statistical tests (e.g., t-test or ANOVA) to compare the permeation parameters between the synthetic and natural this compound formulations.
-
Receptor Binding Assay (TRPM8)
Objective: To compare the binding affinity of synthetic and natural this compound to the TRPM8 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human TRPM8 receptor (e.g., HEK293 cells).
-
Radioligand: Use a suitable radiolabeled ligand that binds to the TRPM8 receptor (e.g., [³H]-icilin or another suitable antagonist/agonist).
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either synthetic or natural this compound (the competitor).
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled TRPM8 ligand).
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for both synthetic and natural this compound by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualization
Comparative Performance
Direct head-to-head quantitative comparisons of natural versus synthetic this compound in various research applications are not extensively available in peer-reviewed literature. The following table summarizes the likely performance characteristics based on the general properties of synthetic versus natural compounds.
Table 2: Comparative Performance Profile of Synthetic vs. Natural this compound
| Performance Metric | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| Biological Activity (e.g., Analgesia) | The primary biological activity is attributed to the this compound molecule itself. | The primary biological activity is attributed to the this compound molecule. However, the presence of other natural compounds could potentially lead to synergistic or antagonistic effects. | For studies focused on the specific mechanism of this compound, the synthetic version provides a cleaner system. For creating a product with a more complex, potentially more "natural" effect, the natural version might be considered. |
| Sensory Profile (Flavor/Fragrance) | Often described as a "cleaner," more straightforward grape-like aroma and taste. | May have a more complex, "fuller" aroma and taste profile due to the presence of trace amounts of other volatile compounds from the natural source. | For applications requiring a highly consistent and specific flavor or fragrance note, synthetic is often preferred. For products where a more nuanced, natural character is desired, the natural version may be more suitable. |
| Side Effects/Toxicity | The toxicological profile is that of pure this compound. | The toxicological profile is primarily that of this compound, but could be influenced by the specific impurities present in the natural extract. | It is important to consider the potential for allergic reactions or other side effects from the trace components in natural extracts. |
Conclusion
The choice between synthetic and natural this compound is highly dependent on the specific research or product development goals. For applications where high purity, lot-to-lot consistency, and cost-effectiveness are paramount, synthetic this compound is the logical choice. Its well-defined composition ensures reproducibility and simplifies the interpretation of experimental results.
For research related to flavor, fragrance, and sensory perception, or for developing products marketed as "natural," the natural variant of this compound may be more relevant. Its complex profile, including minor co-constituents, can provide a more "natural" and potentially more desirable sensory experience. However, researchers must be cognizant of the inherent variability of natural products and the potential for lot-to-lot differences.
Ultimately, a thorough understanding of the key differences in purity, impurity profiles, and cost between synthetic and natural this compound is essential for making an informed decision that aligns with the scientific rigor and commercial objectives of the research. The experimental protocols outlined in this guide provide a framework for conducting a direct comparative evaluation to determine the most suitable option for a given application.
A Comparative Guide to the Inter-laboratory Validation of a Menthyl Anthranilate Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical standards is a cornerstone of reliable scientific research and is critical in the pharmaceutical industry to ensure product quality and safety. This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate an analytical standard for Menthyl anthranilate. While specific inter-laboratory validation data for this compound is not widely published, this document outlines a representative framework based on established analytical methodologies for similar compounds and general principles of method validation. The presented data is illustrative to guide researchers in establishing their own validation protocols.
Hypothetical Inter-laboratory Study Design
The primary objective of this hypothetical study is to assess the precision, accuracy, and reproducibility of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The study involves a coordinating laboratory (Lab A) and three participating laboratories (Lab B, Lab C, and Lab D).
A certified reference material (CRM) of this compound with a purity of 99.8% is used as the analytical standard. The coordinating laboratory prepares and distributes two sets of samples to each participating lab:
-
Sample 1: this compound solution in methanol (B129727) at a known concentration of 50 µg/mL.
-
Sample 2: A placebo matrix spiked with this compound at a target concentration of 10 µg/mL.
Each laboratory is instructed to perform five replicate analyses on each sample.
Analytical Method Protocol: High-Performance Liquid Chromatography (HPLC)
This section details the standardized HPLC method provided to all participating laboratories.
2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound certified reference material
2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 5, 10, 25, 50, and 100 µg/mL to construct a calibration curve.
-
Sample Preparation:
-
For Sample 1, directly inject the provided solution.
-
For Sample 2, perform a liquid-liquid extraction. To 1 mL of the spiked placebo matrix, add 5 mL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
2.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 336 nm
2.4. Data Analysis
-
Generate a linear regression calibration curve from the peak areas of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following tables summarize the hypothetical quantitative data from the inter-laboratory study.
Table 1: Intra-laboratory Precision and Accuracy for this compound Analysis
| Laboratory | Sample | Mean Measured Concentration (µg/mL) | Standard Deviation | Repeatability (RSDr, %) | Recovery (%) |
| Lab A | Sample 1 (50 µg/mL) | 50.2 | 0.45 | 0.90 | 100.4 |
| Sample 2 (10 µg/mL) | 9.8 | 0.21 | 2.14 | 98.0 | |
| Lab B | Sample 1 (50 µg/mL) | 49.7 | 0.51 | 1.03 | 99.4 |
| Sample 2 (10 µg/mL) | 10.1 | 0.25 | 2.48 | 101.0 | |
| Lab C | Sample 1 (50 µg/mL) | 50.5 | 0.42 | 0.83 | 101.0 |
| Sample 2 (10 µg/mL) | 9.9 | 0.23 | 2.32 | 99.0 | |
| Lab D | Sample 1 (50 µg/mL) | 49.9 | 0.48 | 0.96 | 99.8 |
| Sample 2 (10 µg/mL) | 10.2 | 0.26 | 2.55 | 102.0 |
Table 2: Inter-laboratory Reproducibility for this compound Analysis
| Sample | Mean of Laboratory Means (µg/mL) | Standard Deviation of Laboratory Means | Reproducibility (RSDR, %) |
| Sample 1 (50 µg/mL) | 50.08 | 0.36 | 0.72 |
| Sample 2 (10 µg/mL) | 10.00 | 0.18 | 1.80 |
Table 3: Comparison with an Alternative Method (Gas Chromatography-Mass Spectrometry - GC-MS)
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. |
| Pros | Robust, widely available, good for routine analysis. | High specificity and sensitivity, provides structural information. |
| Cons | Lower specificity than MS, potential for matrix interference. | More complex instrumentation, may require derivatization for some compounds. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Precision (RSD) | < 3% | < 5% |
Visualization of the Inter-laboratory Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Menthyl anthranilate and its structurally related compounds: Methyl anthranilate, Ethyl anthranilate, Butyl anthranilate, and Anthranilic acid. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and potential applications of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided.
Executive Summary
This compound and its related compounds are widely used in the fragrance, flavor, and cosmetic industries. While generally considered to have low acute toxicity, some of these compounds exhibit specific toxicological concerns, particularly phototoxicity and irritation. This guide presents a comparative analysis of their acute toxicity, skin and eye irritation potential, sensitization, genotoxicity, and phototoxicity, based on available experimental data.
Comparative Toxicological Data
The following tables summarize the key toxicological data for this compound and its related compounds.
Table 1: Acute Oral Toxicity (LD50)
| Compound | CAS Number | Species | LD50 (mg/kg) | Reference |
| This compound | 134-09-8 | - | No data available | - |
| Methyl anthranilate | 134-20-3 | Rat | 2910 | [1][2] |
| Mouse | 3900 | [1] | ||
| Ethyl anthranilate | 87-25-2 | Rat | 3750 | [3][4] |
| Butyl anthranilate | 7756-96-9 | Rat | 5000 | [5] |
| Anthranilic acid | 118-92-3 | Rat | 5410 | [6] |
| Mouse | 1400 | [6] |
Table 2: Skin and Eye Irritation
| Compound | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | Reference |
| This compound | Causes skin irritation | Causes serious eye irritation | [7] |
| Methyl anthranilate | Moderate irritation | Causes eye irritation | [1][2] |
| Ethyl anthranilate | Skin irritation | No data available | [3] |
| Butyl anthranilate | Causes skin irritation | Causes serious eye irritation | [5] |
| Anthranilic acid | No irritant effect | Strong irritant | [6] |
Table 3: Sensitization, Genotoxicity, and Phototoxicity
| Compound | Skin Sensitization | Genotoxicity (Ames Test) | Phototoxicity | Reference |
| This compound | No data available | No data available | Photosensitizer (generates singlet oxygen) | [8] |
| Methyl anthranilate | Not a sensitizer | Negative | No data available | [9][10] |
| Ethyl anthranilate | Not a sensitizer | Negative | Not considered a concern | [11] |
| Butyl anthranilate | May cause an allergic skin reaction | Negative | No data available | [12][13] |
| Anthranilic acid | No sensitizing effects known | Negative | No data available | [6] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.[2][6]
-
Test Animals: Healthy, young adult rodents (usually rats), are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rats).
-
Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome (survival or death) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, a higher dose is used in the next group.
-
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The LD50 is estimated based on the dose at which mortality is observed.
Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)
These guidelines assess the potential of a substance to cause skin and eye irritation or corrosion.[1][3][14][15][16]
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure (Dermal Irritation - OECD 404):
-
A small area of the animal's skin is shaved.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
-
-
Procedure (Eye Irritation - OECD 405):
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored.
-
-
Endpoint: The severity of the reactions determines the classification of the substance as an irritant or corrosive.
Skin Sensitization (OECD 406: Guinea Pig Maximization Test)
This test is used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[8][17][18]
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Injections: The test substance (with and without adjuvant) is injected intradermally into the shoulder region.
-
Topical Application: One week later, the test substance is applied topically to the same site.
-
-
Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank.
-
Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.
-
Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential.
Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)
This in vitro assay is used to detect gene mutations induced by a chemical.[4][19][20]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
-
Endpoint: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Phototoxicity (OECD 432: In Vitro 3T3 NRU Phototoxicity Test)
This in vitro test assesses the phototoxic potential of a substance.[9][21][22][23][24]
-
Test System: Balb/c 3T3 mouse fibroblast cell line.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Two plates are treated with various concentrations of the test substance.
-
One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other is kept in the dark.
-
Cell viability is then assessed using the Neutral Red Uptake (NRU) assay.
-
-
Endpoint: The concentration at which cell viability is reduced by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation Factor (PIF) is calculated by comparing the two IC50 values. A PIF greater than 5 is indicative of phototoxic potential.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Phototoxicity of Anthranilate Derivatives
The phototoxicity of certain anthranilate derivatives, particularly N-methylated forms, is a significant toxicological concern. Upon exposure to UVA radiation, these compounds can initiate a cascade of cellular events leading to cell damage and apoptosis. The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway for UVA-induced phototoxicity of anthranilate derivatives.
General Experimental Workflow for Toxicological Assessment
A structured workflow is crucial for the comprehensive toxicological assessment of chemical compounds. The following diagram outlines a typical experimental workflow.
Caption: A general workflow for the toxicological assessment of chemical compounds.
Conclusion
This comparative guide highlights the varying toxicological profiles of this compound and its related compounds. While all compounds demonstrate low acute oral toxicity, differences in their potential to cause skin and eye irritation, sensitization, and phototoxicity are evident. Notably, this compound is a known photosensitizer, a property that requires careful consideration in its applications, particularly in products intended for dermal application and sun exposure. The provided experimental protocols and workflows offer a framework for the systematic toxicological evaluation of these and other novel compounds. Researchers and drug development professionals are encouraged to consult the original OECD guidelines for complete and updated procedural details.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. nib.si [nib.si]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. mbresearch.com [mbresearch.com]
- 24. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
Safety Operating Guide
Proper Disposal of Menthyl Anthranilate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Menthyl anthranilate, ensuring compliance with standard laboratory safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as causing serious eye irritation and is toxic to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles conforming to EN166, NIOSH (US), or equivalent standards.[3]
-
Skin Protection : Handle with chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[3] Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection : Ensure adequate ventilation.[1][3] If ventilation is inadequate or in case of aerosol/vapor formation, wear an approved respirator.[5]
-
General Hygiene : Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][6] It should be treated as hazardous waste.
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., absorbent from a spill), must be classified as hazardous waste.[3]
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, acid anhydrides, acid chlorides, and reducing agents.[4][7] Keep it in its original container if possible.[1]
-
-
Containment :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage (Satellite Accumulation Area) :
-
Disposal and Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[8]
-
Do not pour this compound down the drain. [1][3] This is critical to prevent environmental contamination, as the substance is toxic to aquatic life.[1]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill.[3]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or commercial sorbent.[3][5]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Clean the affected area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| Appearance | Clear to pale yellow liquid | [10] |
| Melting Point | 24 °C / 75.2 °F | [1][7] |
| Boiling Point | 256 °C / 492.8 °F | [1][7] |
| Flash Point | 104 °C / 219.2 °F | [7] |
| Density | 1.168 g/cm³ at 25 °C | [1] |
| Oral LD50 (Rat) | 2910 mg/kg | [3] |
| Partition Coefficient (log Pow) | ca. 2.17 (Bioaccumulation is not expected) | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. indenta.com [indenta.com]
- 4. fishersci.se [fishersci.se]
- 5. aurochemicals.com [aurochemicals.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Methyl anthranilate [sitem.herts.ac.uk]
Essential Safety and Operational Guidance for Handling Menthyl Anthranilate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for Menthyl anthranilate, including personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles.[1] | Protects against splashes that can cause serious eye irritation.[2][3][4][5] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][3] | Prevents skin irritation and potential absorption.[1][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be appropriate in situations with a higher risk of exposure.[6] | Protects the respiratory system from irritation due to vapors or mists.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and the safety of the laboratory environment.
| Procedure | Guideline | Notes |
| Handling | Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1] | Facilities should be equipped with an eyewash station and a safety shower.[1] |
| Storage | Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed when not in use.[1][4] | This compound is light-sensitive.[3][4] |
| Incompatible Materials | Acids, bases, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[3][7] | Avoid contact with these materials to prevent hazardous reactions. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] |
Spill and Disposal Procedures
A clear plan for spill management and waste disposal is necessary to mitigate risks.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
